2-(4-Nitrophenyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKAJCGUTWECCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346084 | |
| Record name | 2-(4-Nitrophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-21-7 | |
| Record name | 2-(4-Nitrophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-NITRO-PHENYL)-THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 2-(4-Nitrophenyl)thiophene
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Nitrophenyl)thiophene
Introduction: Significance of Functionalized Thiophenes
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2][3] Its structural similarity to benzene allows it to act as a bioisostere, leading to its incorporation into numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer and antiviral.[2][3][4] The thiophene nucleus is not merely a passive structural component; its electron-rich nature and versatile reactivity allow for extensive functionalization, enabling the fine-tuning of a molecule's electronic, optical, and pharmacological properties.[1][5]
This guide focuses on a specific, functionally rich derivative: This compound . This molecule is of significant interest as it combines the electron-donating character of the thiophene ring with the potent electron-withdrawing and photoactive properties of the nitrophenyl group.[6] This electronic dichotomy makes it a valuable building block for advanced materials, such as those used in solar cells, and a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.[6][7] Understanding its core physicochemical properties, synthesis, and reactivity is paramount for researchers looking to exploit its potential.
PART 1: Synthesis and Purification
The most prevalent and efficient method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction provides a robust pathway for forming carbon-carbon bonds between aryl halides and organoboron compounds, demonstrating excellent functional group tolerance and typically high yields.[8][9][10]
Synthetic Rationale: The Suzuki-Miyaura Coupling
The choice of the Suzuki coupling is predicated on its reliability and the commercial availability of the starting materials: 2-bromothiophene and 4-nitrophenylboronic acid. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond, while the base is crucial for activating the boronic acid component for transmetalation.[8][9]
Workflow for Suzuki-Miyaura Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example adapted from established methodologies for Suzuki couplings involving thiophene derivatives.[7][11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromothiophene (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.
PART 2: Physicochemical and Spectroscopic Properties
The structural and electronic characteristics of this compound have been determined through a combination of physical measurements and spectroscopic analysis.
Core Physical and Chemical Properties
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [12] |
| CAS Number | 59156-21-7 | [12] |
| Molecular Formula | C₁₀H₇NO₂S | [12] |
| Molecular Weight | 205.23 g/mol | [12] |
| Melting Point | 138 °C | [13] |
| Appearance | Yellow solid (typical) | [14] |
| Boiling Point | 338.8±17.0 °C (Predicted) | [13] |
| Density | 1.315±0.06 g/cm³ (Predicted) | [13] |
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and electronic nature. While specific experimental spectra for this exact compound are not universally published, a reliable profile can be constructed based on established principles for thiophene and nitrobenzene derivatives.[15][16][17]
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show two distinct sets of signals in the aromatic region. The protons on the thiophene ring are expected to appear as doublets or multiplets, influenced by their position relative to the sulfur atom and the phenyl substituent. The protons on the nitrophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, significantly downfield due to the electron-withdrawing effect of the nitro group.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| 7.2 - 7.6 | Thiophene ring protons. Their exact shifts depend on the coupling constants and the electronic push-pull between the two rings. |
| 7.7 - 7.9 | Phenyl protons ortho to the thiophene ring (doublet). |
| 8.2 - 8.4 | Phenyl protons ortho to the nitro group (doublet). These are the most deshielded protons due to the strong anisotropy and withdrawing nature of the NO₂ group. |
-
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom. The carbon atoms of the nitrophenyl ring attached to the nitro group and the thiophene ring will be significantly deshielded.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| 120 - 130 | Thiophene ring carbons and the phenyl carbons ortho to the thiophene. |
| 140 - 150 | Quaternary carbons: the thiophene carbon attached to the phenyl ring and the phenyl carbon attached to the nitro group. These are typically the most downfield aromatic signals. |
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
| Key IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretching vibrations from both the thiophene and phenyl rings.[17][18][19] |
| 1560 - 1490 | Asymmetric NO₂ stretch. This is a strong, characteristic band for nitro compounds.[17] |
| 1370 - 1310 | Symmetric NO₂ stretch. Also a strong, characteristic band.[17] |
| 1600 - 1450 | Aromatic C=C ring stretching vibrations. |
| ~850 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring. |
| 750 - 690 | Thiophene ring C-S stretching and ring bending vibrations.[18] |
2.2.3 UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For this compound, the spectrum is expected to show intense absorption bands corresponding to π → π* transitions. The conjugation between the thiophene and nitrophenyl rings creates an extended π-system, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual chromophores.[6][20] The strong intramolecular charge transfer character from the electron-rich thiophene to the electron-poor nitrophenyl group will result in a strong absorption band in the UV or near-visible region.[6][21]
PART 3: Chemical Reactivity and Potential Applications
The reactivity of this compound is governed by the interplay of its two distinct moieties. The molecule possesses two primary sites for chemical transformation: the thiophene ring and the nitro group.
Key Reactivity Pathways
Caption: Primary reactivity pathways for this compound.
-
Electrophilic Aromatic Substitution: The thiophene ring is significantly more reactive towards electrophiles than benzene.[5] Substitution occurs preferentially at the C5 position (the other position adjacent to the sulfur atom), which is activated by the heteroatom. The electron-withdrawing nitrophenyl group at the C2 position will somewhat deactivate the ring but still direct incoming electrophiles to the C5 position. Common electrophilic substitutions include halogenation, nitration, and sulfonation.[3][5]
-
Reduction of the Nitro Group: The nitro group is a highly versatile functional handle that can be readily reduced to an amino group (-NH₂) using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).[22] This transformation yields 2-(4-aminophenyl)thiophene, a key precursor for the synthesis of dyes, pharmaceuticals, and polymers. The resulting amino group can undergo a wide range of further reactions (e.g., diazotization, acylation).
Potential Applications in Research and Development
The unique structure of this compound makes it a valuable compound for several applications:
-
Drug Discovery: As a "thiophene-biaryl" motif, it serves as a scaffold for developing novel therapeutic agents. The thiophene ring is a known pharmacophore, and the nitro group can be reduced to an amine to serve as an attachment point for other functionalities to explore structure-activity relationships (SAR).[1][2][23] Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][23]
-
Materials Science: The molecule is described as photoactive, with potential use as a functional component in solar cells or other optoelectronic devices.[6] The inherent donor-acceptor structure facilitates intramolecular charge transfer upon photoexcitation, a key process for organic photovoltaic materials.
-
Synthetic Intermediates: It is a valuable building block in organic synthesis, providing a platform to access a variety of more complex substituted biaryl-heterocyclic systems through the reactivity pathways described above.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]
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Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944. Retrieved from [Link]
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Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(43), 9177–9186. Retrieved from [Link]
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Imoto, E., & Motoyama, R. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 147-156. Retrieved from [Link]
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Imoto, E., & Motoyama, R. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 157-166. Retrieved from [Link]
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Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A. Retrieved from [Link]
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Asif, M. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor, 7(1). Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Moreno-Fuquen, R., et al. (2014). N-(2-Nitrophenyl)thiophene-2-carboxamide. IUCrData, 1(1). Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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LookChem. (n.d.). 2-n-butyl-5-(4-nitrophenyl)thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved from [Link]
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Kumar, K., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-53. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Bis(4-nitrophenyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]
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Gaire, B., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology, 10(4). Retrieved from [Link]
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Riu, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7695. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. Retrieved from [Link]
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NIST. (n.d.). Thiophene, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]
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ResearchGate. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
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Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-G-M-M/8d79a2955f694663a8c5448375908e0638e9c42c]([Link]
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Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 165-176. Retrieved from [Link]
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Román, L. I., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13. Retrieved from [Link]
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Balakrishnan, V., & Parimala, M. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Research, 9(1), 223-233. Retrieved from [Link]
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Spectroscopic Data for 2-(4-Nitrophenyl)thiophene: An In-depth Technical Guide
Introduction
2-(4-Nitrophenyl)thiophene is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its structure, featuring a thiophene ring connected to a nitrophenyl group, gives rise to unique electronic and photophysical properties. Thiophene-based molecules are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] The incorporation of the nitro group, a strong electron-withdrawing moiety, further modulates the electronic characteristics of the thiophene ring, making it a valuable building block for the synthesis of novel organic materials and potential therapeutic agents.[2]
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for preparing a sample of this compound and acquiring its NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.[4]
-
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25-8.22 | m | 2H | H-3', H-5' (Nitrophenyl) |
| 7.76-7.72 | m | 2H | H-2', H-6' (Nitrophenyl) |
| 7.49-7.47 | m | 1H | H-5 (Thiophene) |
| 7.45-7.44 | m | 1H | H-3 (Thiophene) |
| 7.17-7.14 | m | 1H | H-4 (Thiophene) |
Table 1: ¹H NMR data for this compound in CDCl₃ at 400 MHz.
Interpretation of the ¹H NMR Spectrum:
-
The protons on the nitrophenyl ring (H-3'/H-5' and H-2'/H-6') appear as multiplets in the downfield region (8.25-7.72 ppm). This significant downfield shift is due to the strong deshielding effect of the electron-withdrawing nitro group and the aromatic ring current.[5]
-
The protons on the thiophene ring appear as distinct multiplets between 7.49 and 7.14 ppm. The specific chemical shifts and coupling patterns are characteristic of a 2-substituted thiophene ring.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 146.6 | C-4' (Nitrophenyl) |
| 141.7 | C-1' (Nitrophenyl) |
| 140.7 | C-2 (Thiophene) |
| 128.8 | C-5 (Thiophene) |
| 127.8 | C-3 (Thiophene) |
| 126.1 | C-2', C-6' (Nitrophenyl) |
| 125.8 | C-4 (Thiophene) |
| 124.5 | C-3', C-5' (Nitrophenyl) |
Table 2: ¹³C NMR data for this compound in CDCl₃ at 100 MHz.
Interpretation of the ¹³C NMR Spectrum:
-
The carbon attached to the nitro group (C-4') and the carbon linking the two rings (C-1' and C-2) are observed at the most downfield positions, a consequence of the strong electron-withdrawing nature of the nitro group and the electronegativity of the sulfur atom in the thiophene ring.[6]
-
The remaining carbons of the phenyl and thiophene rings resonate in the aromatic region (124-129 ppm), with their specific chemical shifts influenced by their position relative to the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy
For solid samples like this compound, the thin solid film or KBr pellet methods are commonly employed.
Workflow for Solid-State IR Spectroscopy
Caption: Decision workflow for preparing a solid sample for IR analysis, leading to spectral acquisition.
Step-by-Step Methodology (Thin Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[7]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum.
-
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Characteristic IR Absorption Bands
While the specific IR spectrum for this compound is not provided, the expected characteristic absorption bands can be predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic (Thiophene and Phenyl) |
| 1550-1475 | Asymmetric NO₂ stretch | Nitro group |
| 1360-1290 | Symmetric NO₂ stretch | Nitro group |
| 1600-1400 | C=C stretch | Aromatic rings |
| ~850 | C-S stretch | Thiophene ring |
| 900-675 | C-H out-of-plane bend | Aromatic rings |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation of the IR Spectrum:
-
Nitro Group: The most prominent and diagnostic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9] The presence of both bands with significant intensity is characteristic of aromatic nitro compounds.[8]
-
Aromatic Rings: The C-H stretching vibrations of the aromatic protons on both the thiophene and phenyl rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1400 cm⁻¹ region.
-
Thiophene Ring: The C-S stretching vibration of the thiophene ring is typically observed around 850 cm⁻¹.[10][11] Additionally, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Experimental Protocol for UV-Vis Spectroscopy
UV-Vis spectra are typically recorded for dilute solutions of the analyte.
Workflow for UV-Vis Spectroscopy
Caption: A procedural flowchart for obtaining the UV-Vis absorption spectrum of a compound in solution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as it should not absorb in the same region as the analyte.[12]
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.2 to 1.0 absorbance units.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted solution of the compound.
-
Place the cuvettes in the spectrophotometer.
-
Record the spectrum over a suitable wavelength range (e.g., 200-600 nm). The resulting spectrum is a plot of absorbance versus wavelength (λ).
-
Expected UV-Vis Absorption
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of extended π-conjugated systems.
Interpretation of the UV-Vis Spectrum:
-
π → π* Transitions: Due to the conjugated system formed by the thiophene and nitrophenyl rings, strong absorptions corresponding to π → π* electronic transitions are expected. For substituted thiophenes, these bands typically appear in the 250-400 nm range. The extended conjugation in this compound is likely to cause a bathochromic (red) shift compared to unsubstituted thiophene.
-
n → π* Transitions: The nitro group also has non-bonding electrons (n electrons) on the oxygen atoms. A weaker absorption band corresponding to an n → π* transition may be observed at a longer wavelength, potentially overlapping with the π → π* bands.
-
Intramolecular Charge Transfer (ICT): The presence of the electron-donating thiophene ring and the electron-withdrawing nitrophenyl group can lead to an intramolecular charge transfer (ICT) transition. This type of transition is often sensitive to solvent polarity and can result in a broad absorption band at longer wavelengths.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure, with chemical shifts and coupling patterns consistent with the substituted aromatic rings. The predicted IR absorption bands are indicative of the key functional groups, particularly the nitro and thiophene moieties. The expected UV-Vis spectrum reflects the extended π-conjugation of the molecule. This collection of spectroscopic information serves as a foundational reference for researchers working with this compound and related compounds, facilitating their identification, characterization, and further investigation in various scientific applications.
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An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenyl)thiophene via Suzuki Coupling
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(4-nitrophenyl)thiophene through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the mechanistic intricacies of the reaction, rationale behind the selection of reagents and conditions, and a step-by-step guide for the synthesis, purification, and characterization of the target compound.
Introduction: The Significance of this compound
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties.[1][2][3][4] The introduction of a nitrophenyl group at the 2-position of the thiophene ring can significantly modulate its physicochemical properties, making this compound a valuable building block for the synthesis of novel pharmaceutical agents and organic electronic materials.[5] The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and biological interactions, and also serves as a versatile handle for further chemical transformations.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it an ideal choice for the synthesis of this compound.[7]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-nitrophenylboronic acid) and an organohalide (2-bromothiophene) in the presence of a base.[6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2-bromothiophene. This is often the rate-determining step and results in the formation of a Pd(II) complex.[7][9]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][10][11][12]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the thiophene and nitrophenyl groups, yielding the desired this compound product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Below is a visual representation of the catalytic cycle:
Experimental Protocol: Synthesis of this compound
This protocol provides a robust starting point for the synthesis and can be optimized based on the specific laboratory setup and desired scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | ≥98% | Sigma-Aldrich |
| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | ≥97% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 99% | Strem Chemicals |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexanes | - | - | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromothiophene (1.63 g, 10.0 mmol, 1.0 equiv), 4-nitrophenylboronic acid (2.00 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[13]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%) to the flask.
-
Via syringe, add a degassed solvent mixture of 1,4-dioxane (40 mL) and deionized water (10 mL).[14]
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.[5][13]
-
Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).[5][13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes/ethyl acetate).[14][16]
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification.[16][17][18]
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the solid product.
Key Experimental Considerations and Causality
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[14] The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.[6] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be employed.[19][20][21]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[11][12] Potassium carbonate is a moderately strong base that is effective for a wide range of Suzuki couplings.[22] Other bases such as cesium carbonate or potassium phosphate can be used, and their choice can significantly impact the reaction yield and rate.[12][19]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed in Suzuki reactions.[6][14] The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and ensure high yields.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base. | Use a fresh batch of catalyst; Ensure proper degassing of solvents and purging of the reaction vessel; Screen different bases (e.g., Cs₂CO₃, K₃PO₄). |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Improve inert atmosphere techniques; Use freshly degassed solvents. |
| Decomposition of Starting Materials | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction for a longer duration. |
| Difficulty in Purification | Co-elution of product with byproducts or residual starting materials. | Optimize the solvent system for column chromatography; Consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a valuable resource for the successful synthesis and further exploration of this important chemical entity in the fields of drug discovery and materials science.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
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ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
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DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]
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YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Available from: [Link]
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Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available from: [Link]
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University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
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ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available from: [Link]
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R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
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Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]
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NIH. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]
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ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available from: [Link]
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ResearchGate. (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
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The Interplay of Light and Molecular Architecture: A Technical Guide to the Photophysical Properties of 2-(4-Nitrophenyl)thiophene Derivatives
Abstract
Derivatives of 2-(4-nitrophenyl)thiophene represent a significant class of "push-pull" chromophores, where the electron-donating thiophene ring is conjugated with the electron-withdrawing nitrophenyl group. This molecular design gives rise to fascinating and tunable photophysical properties, making them promising candidates for applications in materials science, including nonlinear optics, photovoltaics, and fluorescent probes. This technical guide provides an in-depth exploration of the synthesis, characterization, and fundamental photophysical principles governing these compounds. We will delve into the causality behind experimental choices for their analysis, present detailed protocols for key spectroscopic techniques, and bridge experimental observations with computational insights to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Essence of Push-Pull Chromophores
The unique electronic characteristics of this compound derivatives stem from their inherent donor-π-acceptor (D-π-A) architecture. The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, acts as an effective electron donor (the "push") due to the lone pair of electrons on the sulfur atom contributing to the π-system.[1][2] Conversely, the nitro group (-NO2) on the phenyl ring is a strong electron-withdrawing group (the "pull").[3][4] This arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the thiophene donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitrophenyl acceptor.[4] This ICT is the cornerstone of their rich photophysical behavior, profoundly influencing their absorption and emission spectra, solvatochromic effects, and excited-state dynamics.[4][5]
Understanding and manipulating these properties requires a synergistic approach, combining rational synthetic design with a suite of spectroscopic and computational tools. This guide will navigate through these aspects, providing both the theoretical underpinnings and practical methodologies.
Synthetic Strategies: Building the Molecular Framework
The synthesis of this compound derivatives is typically achieved through cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki coupling reaction is a widely employed and versatile method.[6]
Illustrative Synthesis: Suzuki Coupling
A common synthetic route involves the coupling of a thiophene-boronic acid derivative with a halo-nitroaromatic compound, or vice-versa, catalyzed by a palladium complex.
Conceptual Workflow for Suzuki Coupling:
Caption: A conceptual diagram of the Suzuki coupling reaction for the synthesis of this compound derivatives.
This method's prevalence is due to the commercial availability of a wide range of starting materials, mild reaction conditions, and tolerance of various functional groups.[7] Variations in the substituents on either the thiophene or the phenyl ring can be readily introduced to modulate the resulting photophysical properties.
Unraveling the Photophysical Properties
The interaction of this compound derivatives with light is governed by a series of electronic and vibrational transitions, which can be visualized using a Jablonski diagram.[8][9][10][11][12]
The Jablonski Diagram: A Visual Guide to Photophysical Processes
Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a molecule like this compound.
Upon absorption of a photon with appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), a process that occurs on the femtosecond timescale.[10] The molecule then rapidly loses excess vibrational energy through vibrational relaxation (internal conversion) to the lowest vibrational level of the S₁ state.[11] From here, it can return to the ground state via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This process is typically in the nanosecond timescale.[11]
-
Internal Conversion: A non-radiative decay to S₀.
-
Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁). From T₁, the molecule can return to S₀ via phosphorescence (radiative) or non-radiative decay.
For many push-pull thiophene derivatives, fluorescence is a key process of interest.
Absorption and Emission Characteristics
The absorption and emission spectra of these compounds are dominated by the ICT transition.[4]
-
Absorption (UV-Vis Spectroscopy): The absorption spectrum typically shows a strong band in the UV-visible region corresponding to the π-π* and ICT transitions. The position of the absorption maximum (λ_max,abs) is sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent.
-
Emission (Fluorescence Spectroscopy): Following excitation, the emission spectrum reveals the fluorescence properties. A notable feature of push-pull systems is often a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This is a direct consequence of the significant change in dipole moment between the ground and excited states and the subsequent solvent relaxation around the excited molecule.[4]
Solvatochromism: The Influence of the Environment
Solvatochromism is the change in the color of a solution of a compound with a change in the solvent.[13] this compound derivatives often exhibit positive solvatochromism, where the emission wavelength shows a bathochromic (red) shift as the polarity of the solvent increases.[3][13] This is because a more polar solvent can better stabilize the highly polar ICT excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.[3][4] This property makes them useful as fluorescent probes for sensing the polarity of their microenvironment.[3][13]
Experimental Characterization: A Methodical Approach
A combination of spectroscopic techniques is essential for a thorough characterization of the photophysical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is fundamental for structural elucidation and purity confirmation.[14]
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon atom. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are the workhorses for studying the electronic transitions.
Protocol for Absorption and Fluorescence Measurements:
-
Solution Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade). From this stock, prepare a series of dilutions to determine a concentration that gives an absorbance value between 0.1 and 1.0 at the λ_max,abs to avoid inner filter effects in fluorescence measurements.
-
Absorption Measurement (UV-Vis):
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorption (λ_max,abs).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max,abs.
-
Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λ_max,em).
-
To determine the fluorescence quantum yield (Φ_F), a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) is often employed.
-
Experimental Workflow for Spectroscopic Analysis:
Caption: A typical experimental workflow for the photophysical characterization of this compound derivatives.
Time-Resolved Spectroscopy
To understand the dynamics of the excited state, techniques like femtosecond transient absorption (fs-TA) spectroscopy are employed.[15][16][17][18][19] This pump-probe technique allows for the observation of short-lived excited states and the kinetics of their decay processes, such as vibrational relaxation, internal conversion, and intersystem crossing.[15][18]
Computational Modeling: A Theoretical Lens
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for complementing experimental findings.[20][21][22]
Key Insights from DFT/TD-DFT Calculations:
-
Optimized Molecular Geometry: Provides the most stable conformation of the molecule in its ground and excited states.
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualizes the electron density distribution in the ground state and helps to rationalize the ICT character of the electronic transition.[6]
-
Simulated Absorption Spectra: TD-DFT can predict the electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis spectra.
-
Dipole Moments: Calculation of the ground and excited state dipole moments can help to explain the observed solvatochromic shifts.
Data Summary and Interpretation
For a systematic study, the photophysical data for a series of derivatives should be tabulated to facilitate comparison and the elucidation of structure-property relationships.
Table 1: Illustrative Photophysical Data for this compound Derivatives in Different Solvents
| Derivative | Solvent | λ_max,abs (nm) | λ_max,em (nm) | Stokes Shift (nm) | Φ_F |
| Parent | Toluene | 380 | 520 | 140 | 0.15 |
| Acetonitrile | 385 | 580 | 195 | 0.05 | |
| Donor-Substituted | Toluene | 400 | 540 | 140 | 0.25 |
| Acetonitrile | 405 | 610 | 205 | 0.08 | |
| Acceptor-Substituted | Toluene | 375 | 510 | 135 | 0.10 |
| Acetonitrile | 380 | 565 | 185 | 0.03 |
Note: These are hypothetical values for illustrative purposes.
The trends observed in such a table can provide valuable insights. For instance, the introduction of an additional electron-donating group on the thiophene ring would be expected to cause a bathochromic shift in both absorption and emission due to a smaller HOMO-LUMO gap.
Conclusion and Future Directions
The this compound framework provides a versatile platform for the design of novel photophysically active materials. The strong intramolecular charge transfer character of these D-π-A systems governs their key properties, including their absorption and emission profiles and their sensitivity to the solvent environment. A comprehensive understanding of these properties, achieved through a combination of synthesis, detailed spectroscopic characterization, and computational modeling, is crucial for their rational design and application in advanced technologies. Future research in this area will likely focus on the incorporation of these chromophores into larger, more complex systems for applications such as two-photon absorption, organic light-emitting diodes (OLEDs), and targeted biological imaging.
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Electrochemical behavior of 2-(4-Nitrophenyl)thiophene
An In-depth Technical Guide to the Electrochemical Behavior of 2-(4-Nitrophenyl)thiophene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic compound of significant interest due to the unique electronic interplay between the electron-donating thiophene ring and the strongly electron-withdrawing nitrophenyl moiety.[1] This guide provides a comprehensive technical overview of its electrochemical behavior, detailing the distinct redox processes it undergoes. We will explore the multi-step reduction of the nitro group and the oxidative polymerization of the thiophene ring. This document serves as a resource for researchers and professionals in materials science and drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of factors influencing its electrochemical properties, thereby facilitating its strategic application in areas such as sensor technology and organic electronics.
Introduction: The Dichotomous Nature of this compound
Thiophene and its derivatives are foundational building blocks in the fields of medicinal chemistry and functional materials, prized for their aromaticity and electronic properties.[2][3] The introduction of a 4-nitrophenyl substituent at the 2-position creates a molecule with a profound electronic dichotomy. The thiophene ring is inherently electron-rich and susceptible to oxidation, while the nitro group is a classic electrophore, readily undergoing electrochemical reduction.[1][4]
This internal push-pull electronic structure dictates the molecule's reactivity and defines its electrochemical signature. Understanding this behavior is crucial for its application in various technologies:
-
As an Electropolymerizable Monomer: The oxidation of the thiophene ring allows for the formation of conductive polymers (polythiophenes), whose properties are modulated by the pendant nitrophenyl group.[3][5]
-
In Electrochemical Sensing: The well-defined reduction of the nitro group can be exploited for the development of sensitive electrochemical sensors for detecting analytes or changes in the chemical environment.[6][7][8]
-
As a Molecular Component: The molecule's defined redox states make it a candidate for use in organic electronic devices, where it can function as an acceptor or part of a donor-acceptor system.[9]
This guide will deconstruct the two primary electrochemical pathways—reduction and oxidation—providing the mechanistic basis and practical methodologies for their study.
The Cathodic Pathway: Electrochemical Reduction of the Nitro Group
The most prominent feature in the cathodic (negative potential) scan of this compound is the irreversible, multi-electron reduction of the nitro (-NO₂) group. This process is highly dependent on the pH of the medium, a characteristic feature of nitroaromatic compound electrochemistry.[10]
Reduction Mechanism
In aprotic media, the reduction often begins with a single-electron transfer to form a stable nitro radical anion (R-NO₂⁻•), which can be studied using techniques like EPR spectroelectrochemistry.[2][10] However, in protic media (aqueous or with a proton source), the reaction proceeds further through a complex series of electron and proton transfer steps. The generally accepted pathway involves a total of four electrons and four protons to reduce the nitro group to a hydroxylamine (-NHOH), followed by a further two-electron, two-proton reduction to the corresponding amine (-NH₂).
The overall reactions are:
-
Nitro to Hydroxylamine: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O
-
Hydroxylamine to Amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
The initial four-electron reduction is often observed as a single, irreversible wave in cyclic voltammetry because the intermediates are short-lived.[10] The stability of the initial nitro radical anion is a key factor; its formation is the first step and can be reversible under specific conditions.[10]
Caption: Generalized reduction pathway of the nitro group.
The Anodic Pathway: Oxidation and Electropolymerization
Upon scanning to anodic (positive) potentials, the thiophene ring becomes the electroactive center. The oxidation of thiophene and its derivatives is a well-studied process that typically leads to the formation of a conductive polymer film on the electrode surface through electropolymerization.[5][11][12]
Mechanism of Electropolymerization
The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation.[13] This highly reactive species can then couple with another radical cation or a neutral monomer. The most favorable coupling position on the thiophene ring is the C5 position (or C2, if unsubstituted), which has the highest spin density. This coupling reaction, followed by deprotonation, forms a dimer. The dimer has a lower oxidation potential than the monomer, meaning it is more easily oxidized.[11] This process repeats, leading to the growth of oligomers and eventually a polymer chain on the electrode surface.
The presence of the electron-withdrawing nitrophenyl group increases the oxidation potential of the monomer compared to unsubstituted thiophene, making it more difficult to oxidize. However, once polymerization is initiated, the resulting polymer, poly(this compound), is electroactive and can be reversibly "doped" (oxidized) and "dedoped" (reduced).[11]
Caption: Key steps in the oxidative electropolymerization of thiophene monomers.
Experimental Methodologies & Protocols
The primary tool for investigating this behavior is cyclic voltammetry (CV), which provides information on redox potentials and reaction kinetics.[14] For deeper mechanistic insights, CV is often coupled with spectroscopic techniques in what is known as spectroelectrochemistry.[2][15]
Protocol: Cyclic Voltammetry (CV) Analysis
This protocol outlines the steps for obtaining the cyclic voltammogram of this compound.
Objective: To determine the reduction and oxidation potentials of the target molecule.
Materials:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish.
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl).
-
Counter Electrode (CE): Platinum wire or mesh.
-
Electrochemical Cell: Standard three-electrode glass cell.
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Analyte Solution: 1-5 mM this compound.
-
Supporting Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (for aprotic study) or a suitable buffer (e.g., phosphate buffer) for aqueous pH-dependent studies.
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Solution Preparation: Prepare the electrolyte solution and add the analyte to the desired concentration.
-
Deoxygenation: Purge the solution with N₂ or Ar for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window. For a full scan, this might be from +1.8 V to -1.8 V. It is often wise to perform separate scans for oxidation and reduction to avoid fouling the electrode.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Analysis: Identify the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials and peak currents (iₚₐ, iₚ𝒸).
Caption: A streamlined workflow for a cyclic voltammetry experiment.
Spectroelectrochemistry
To unequivocally identify the species formed at different potentials (e.g., radical ions, dications), spectroelectrochemistry is the tool of choice.[2][13] This involves performing an electrochemical experiment within a specially designed cell that allows for simultaneous spectroscopic measurement (e.g., UV-Vis-NIR absorption or EPR). By holding the potential at a value corresponding to a specific redox event and recording the spectrum, one can obtain the spectroscopic signature of the generated species, confirming its identity and stability.[15][16]
Factors Influencing Electrochemical Behavior
Several experimental parameters can significantly alter the observed electrochemical response.
| Parameter | Effect on Reduction (Nitro Group) | Effect on Oxidation (Thiophene Ring) | Causality |
| Solvent/pH | Reduction potentials and mechanism are highly pH-dependent. Protons are consumed in the reaction.[10] | Can affect polymer solubility and stability. Extreme pH can lead to polymer degradation.[17] | The availability of protons is mechanistically integral to the reduction of the nitro group to hydroxylamine and amine. |
| Scan Rate (ν) | Peak current (iₚ) increases with the square root of the scan rate (ν¹/²) for diffusion-controlled processes.[14][18] | Peak current increases. For polymerization, higher scan rates can lead to thinner, more uniform films. | For diffusion-controlled processes, faster scan rates mean less time for the depletion layer to extend, resulting in a steeper concentration gradient and higher current. |
| Supporting Electrolyte | The nature of the cation can affect the stability of the nitro radical anion through ion-pairing. | The anion can be incorporated into the polymer film as a dopant, affecting its conductivity and morphology. | The electrolyte ensures conductivity of the solution and its ions can interact electrostatically with charged intermediates or become part of the final product structure (doped polymer). |
Conclusion and Future Outlook
The electrochemical behavior of this compound is characterized by two distinct and well-defined processes: the cathodic reduction of its nitro group and the anodic oxidation of its thiophene ring. The former presents opportunities for creating electrochemical sensors, while the latter allows for the synthesis of novel functional polymers. The inherent electronic asymmetry of the molecule provides a rich platform for tuning its properties through chemical modification.
Future research should focus on leveraging this dual-functionality. For instance, the controlled electrochemical reduction of the nitro group to an amine on a pre-formed polymer film could create a new material with different properties in-situ. Furthermore, detailed computational studies, combining Density Functional Theory (DFT) with models of the electrode interface, could provide a deeper, atomistic understanding of the electron transfer mechanisms and reaction pathways, guiding the rational design of next-generation materials and devices.[19][20][21]
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A Technical Guide to the Biological Activity of Nitrothiophene Compounds: Mechanisms, Applications, and Experimental Validation
Abstract
Nitrothiophene compounds represent a versatile and potent class of heterocyclic molecules with a broad spectrum of biological activities. The thiophene ring is a privileged structure in medicinal chemistry, and the addition of a nitro group transforms it into a powerful pharmacophore, primarily functioning through a prodrug mechanism.[1][2][3][4] This guide provides a comprehensive technical overview of the core mechanisms, therapeutic applications, and key experimental methodologies used to evaluate nitrothiophene derivatives. We will delve into their reductive activation by microbial nitroreductases to generate cytotoxic reactive nitrogen species, a process central to their efficacy as antibacterial, antitubercular, and antiparasitic agents.[5][6][7][8] Furthermore, we will explore their emerging potential in oncology and discuss the critical structure-activity relationships that govern their potency and spectrum. This document serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on the nitrothiophene scaffold.
Introduction: The Thiophene Scaffold and the Nitro Group Pharmacophore
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, recognized as a "privileged structure" in drug discovery due to its presence in numerous approved therapeutic agents.[1][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for synthetic medicinal chemistry. The introduction of a nitro (–NO₂) group dramatically alters the electronic landscape of the thiophene ring, rendering it electron-deficient.[2] This modification is not merely a structural change; it installs the basis for the predominant mechanism of action for this class of compounds: prodrug activation.[8][9]
Nitrothiophenes are renowned for their wide-ranging biological activities, including potent effects against:
-
Bacteria: Particularly Gram-negative pathogens like E. coli and Salmonella.[5][10]
-
Mycobacteria: Including non-replicating, persistent forms of Mycobacterium tuberculosis.[11][12][13]
-
Parasites: Most notably Trypanosoma cruzi, the causative agent of Chagas disease.[14][15][16]
-
Cancer Cells: An emerging area of investigation with promising initial findings.[17][18][19]
The primary objective of this guide is to provide an in-depth, field-proven perspective on the biological activity of these compounds. We will move beyond simple descriptions to explain the causality behind their mechanisms and the logic underpinning the experimental protocols used for their validation.
The Core Mechanism: Reductive Activation of a Prodrug
The vast majority of nitrothiophene compounds are biologically inert until they enter a target cell, such as a bacterium or parasite, where they are activated. This prodrug strategy is a cornerstone of their efficacy and, in some cases, their selectivity.[5][6][20] The activation is a process of enzymatic reduction of the nitro group, catalyzed by intracellular nitroreductases that are often unique to or more active in the target pathogen.[5][21]
The process unfolds as follows:
-
Enzymatic Reduction: Using cofactors like NAD(P)H or F420, microbial nitroreductases donate electrons to the nitrothiophene's –NO₂ group.[5][11]
-
Generation of Cytotoxic Species: This reduction is a stepwise process that generates highly reactive, short-lived intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species.[21]
-
Release of Reactive Nitrogen Species (RNS): In many cases, the activation cascade culminates in the release of potent signaling and damaging molecules, most notably nitric oxide (NO).[11][12]
-
Multi-Target Damage: These reactive species are indiscriminate in their targets, causing widespread damage to essential cellular macromolecules such as DNA, proteins, and lipids.[6][7] This multi-pronged attack overwhelms the cell's repair mechanisms, leading to rapid cell death.
A significant advantage of this non-specific, multi-target mechanism is that it substantially lowers the probability of pathogens developing resistance, as multiple simultaneous mutations would be required to counteract the effects.[6]
Caption: Activation pathway of 5-nitrothiophenes in M. tuberculosis.
B. Broad-Spectrum Antibacterial Activity
Nitrothiophene carboxamides have been developed as potent, narrow-spectrum agents against clinically relevant Gram-negative bacteria, including multidrug-resistant isolates of E. coli, Shigella spp., and Salmonella spp. [5][10]
-
Causality of Action: In these bacteria, activation is handled by different nitroreductases, primarily NfsA and NfsB. [5][10]A major hurdle in treating Gram-negative infections is the presence of sophisticated efflux pumps, such as the AcrAB-TolC system, which expel drugs from the cell before they can act. [5][6]An insightful drug design strategy has been to use structure-based design to optimize nitrothiophene derivatives, reducing their affinity for the AcrB efflux pump component. [5][10]This "de-risking" of efflux liability makes the compounds potent against wild-type bacteria, not just pump-deficient strains. [5]Some derivatives also exert their effects by disrupting the bacterial membrane potential. [6]
C. Antiparasitic Activity
Nitro-heterocyclic compounds are mainstays in the treatment of diseases caused by protozoan parasites. Nitrothiophenes are particularly promising for Chagas disease, a neglected tropical disease caused by Trypanosoma cruzi. [15][16][22]
-
Causality of Action: The parasite possesses a type I nitroreductase (NTR) that is absent in mammals, providing a basis for selective toxicity. [22]This enzyme activates nitrothiophenes, leading to parasite death. An additional mechanism has been identified where certain 5-nitrothiophene analogues inhibit the parasite's ergosterol biosynthesis pathway at the level of squalene epoxidase, leading to the accumulation of toxic squalene. [14]This dual mechanism of action makes them highly effective antichagasic agents.
D. Emerging Anticancer Activity
The thiophene scaffold is present in many anticancer agents, and nitro-substituted derivatives are being actively explored. [17][19]
-
Causality of Action: The mechanisms in cancer are distinct from the antimicrobial prodrug pathway and are more typical of targeted therapies. Studies have shown that certain fused thiophene derivatives can act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase Akt. Both are critical nodes in signaling pathways that promote tumor growth, proliferation, and survival. By inhibiting these pathways, nitrothiophene derivatives can induce apoptosis (programmed cell death) in cancer cells. [17]
Structure-Activity Relationships (SAR)
The biological activity of a nitrothiophene is not solely dependent on the presence of the nitro group; it is profoundly influenced by the substitution pattern on the thiophene ring. Understanding these relationships is critical for designing next-generation compounds with improved potency and safety.
| Position/Substitution | Effect on Biological Activity | Rationale/Example | Reference |
| Nitro Group Position | The 5-nitro position is often critical for antitubercular and antibacterial activity. Moving the nitro group to C-3 can render the compound inactive. | The specific geometry of the 5-nitro isomer is optimal for binding to the active site of activating nitroreductases like Ddn. | [11] |
| Halogenation | Adding halogens (e.g., Cl, Br) at the 2-position, especially in dinitrothiophenes, dramatically increases antimicrobial activity. | Halogens act as good leaving groups, facilitating nucleophilic attack by intracellular thiols, which is another proposed mechanism of action. 2-bromo-3,5-dinitrothiophene is highly active. | [23][24] |
| Additional Nitro Group | The presence of a second nitro group (e.g., 3,5-dinitro) often enhances potency compared to mono-nitro derivatives. | Increases the electron deficiency of the ring, making it more susceptible to reductive activation. However, it can also increase mutagenicity. | [11][23][24] |
| Side Chains | Carboxamide and other side chains are modified to reduce efflux pump liability and improve pharmacokinetic properties. | Structure-based design is used to create side chains that do not fit well into the binding pocket of efflux pumps like AcrB. | [5][10] |
| Unsubstituted Thiophene | Simple 2-nitrothiophene generally exhibits the lowest biological activity in a series. | Lacks the additional activating or functional groups that enhance binding, reactivity, or intracellular accumulation. | [23][24] |
Key Experimental Protocols and Methodologies
Validating the biological activity and elucidating the mechanism of action of nitrothiophene compounds requires a series of robust, self-validating experimental workflows.
A. Protocol: Determination of Antibacterial Potency (MIC & MBC)
This protocol determines the minimum concentration of a compound required to inhibit (MIC) or kill (MBC) a bacterium. The causality is direct: a lower value indicates higher potency.
-
Preparation: Prepare a 2-fold serial dilution of the nitrothiophene compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an agar plate. Incubate the agar plate at 37°C for 24 hours.
-
Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4. [5]
B. Protocol: Nitroreductase Activity Assay
This assay validates the prodrug mechanism by directly measuring the ability of a specific nitroreductase to activate the compound. The self-validating principle lies in observing cofactor consumption only in the presence of the enzyme and the substrate (the nitrothiophene).
-
Reagents: Purified nitroreductase enzyme (e.g., NfsA, NfsB), the nitrothiophene compound, and the appropriate cofactor (NADPH for NfsA, NADH for NfsB). [5]2. Reaction Setup: In a 96-well plate, set up reactions containing buffer (e.g., 50 mM Tris-HCl), the enzyme (e.g., 70 nM NfsB), the compound (e.g., 20 µM), and initiate the reaction by adding the cofactor (e.g., 40 µM NADH). [5]3. Measurement: Monitor the decrease in fluorescence over time using a spectrophotometer. The oxidation of NADH (excitation ~350 nm, emission ~460 nm) or NADPH (excitation ~340 nm, emission ~485 nm) leads to a loss of fluorescence. [5]4. Controls: Run parallel reactions lacking the enzyme or the nitrothiophene compound to ensure the observed cofactor oxidation is dependent on both components.
-
Analysis: The rate of fluorescence decrease is directly proportional to the rate of nitro-compound reduction, confirming that it is a substrate for the enzyme.
C. Protocol: Workflow for Mechanism of Action Validation
Elucidating the precise mechanism requires a logical progression of experiments, as illustrated in the workflow diagram below. This process is self-validating because each step provides evidence that either supports or refutes the proposed hypothesis (e.g., if resistant mutants have no mutations in the nitroreductase gene, an alternative mechanism must be investigated).
Caption: Workflow for elucidating the mechanism of action.
Toxicology and Drug Development Challenges
While potent, the nitro group is considered both a pharmacophore and a toxicophore. [8][9]The same reductive activation that kills pathogens can potentially occur in mammalian cells, leading to toxicity.
-
Genotoxicity: Nitroaromatic compounds are often associated with mutagenicity and genotoxicity, a significant concern in drug development. [25][26]The reactive intermediates formed during reduction can damage host DNA.
-
Efflux Pump Liability: As discussed, particularly in Gram-negative bacteria, efflux pumps can render nitrothiophenes ineffective by preventing them from reaching a sufficient intracellular concentration. [5][6][20]* Development Strategies: The prodrug approach itself can be refined to mitigate these issues. By designing molecules with improved physicochemical properties, delivery to the target pathogen can be enhanced, allowing for lower doses and reducing off-target effects. [26]Furthermore, careful structural modification can reduce susceptibility to efflux and minimize genotoxicity.
Conclusion and Future Directions
Nitrothiophene compounds are a clinically and scientifically significant class of molecules whose biological activity is dominated by their function as prodrugs. Their activation by pathogen-specific nitroreductases provides a powerful mechanism for targeted antimicrobial and antiparasitic activity, with a commendably low propensity for resistance development. The ability to rationally design derivatives that evade common resistance mechanisms like efflux pumps underscores the maturity and potential of this chemical scaffold.
Future research will undoubtedly focus on:
-
Optimizing the Safety Profile: Designing novel derivatives with reduced genotoxicity while retaining high potency.
-
Expanding the Spectrum: Applying the principles of efflux pump evasion to develop agents active against a wider range of multidrug-resistant pathogens.
-
Elucidating Novel Mechanisms: Further exploring and exploiting their anticancer potential by targeting key signaling pathways in tumor cells.
The nitrothiophene core remains a fertile ground for the discovery of next-generation therapeutics, offering elegant chemical solutions to pressing challenges in infectious disease and oncology.
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Computational and DFT Analysis of 2-(4-Nitrophenyl)thiophene: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the computational analysis of 2-(4-Nitrophenyl)thiophene, a quintessential donor-π-acceptor (D-π-A) molecule. From the foundational principles of Density Functional Theory (DFT) to advanced analyses of its electronic, spectroscopic, and non-linear optical properties, this document serves as a practical resource for researchers. We will explore the causality behind methodological choices, offering a self-validating protocol for obtaining reliable theoretical data. The guide details geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) charge analysis, vibrational frequency calculations, and Time-Dependent DFT (TD-DFT) for simulating electronic spectra. The objective is to equip scientists with the theoretical framework and practical steps required to elucidate the structure-property relationships of this and similar conjugated molecular systems.
Introduction
This compound is a heterocyclic compound featuring a thiophene ring (an electron-rich donor) connected to a nitrophenyl group (an electron-withdrawing acceptor). This arrangement classifies it as a donor-π-acceptor (D-π-A) system, where the thiophene ring also acts as the π-bridge.[1] Such molecules are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties, including potential for non-linear optical (NLO) applications and roles as building blocks for conductive polymers or pharmacologically active agents.[2][3]
Understanding the intricate relationship between the molecular structure of this compound and its functional properties is paramount for rational design and application. While experimental techniques provide invaluable data, computational chemistry offers a powerful, complementary approach to probe molecular characteristics at an atomic level.[4] Density Functional Theory (DFT) has emerged as a particularly robust and efficient method for investigating the electronic structure and properties of such organic molecules, providing deep insights that guide experimental work.[5][6]
This guide, written from the perspective of a Senior Application Scientist, aims to demystify the computational workflow for analyzing this compound. We will not only present the protocols but also explain the scientific reasoning behind the choice of functionals, basis sets, and analytical methods, ensuring a trustworthy and reproducible approach.
Theoretical Framework
A robust computational study is built upon a solid theoretical foundation. The methods described herein are industry standards for achieving a balance between computational cost and accuracy for medium-sized organic molecules.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the accuracy of Hartree-Fock theory with DFT to provide excellent results for a wide range of organic molecules.[7]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for accuracy. We will use the 6-311++G(d,p) Pople-style basis set. This triple-zeta basis set provides a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing systems with delocalized electrons, while (d,p) adds polarization functions to allow for non-spherical electron distribution, essential for describing chemical bonds accurately.[8]
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).[9] The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and electronic excitation properties.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.[11] It is used to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.[12][13]
-
Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (i.e., the UV-Vis spectrum), we employ TD-DFT. This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the simulation of the UV-Vis spectrum and providing insight into the nature of the transitions (e.g., π→π*).[14][15]
Computational Methodology
The following protocol outlines a self-validating system for the computational analysis of this compound using the Gaussian suite of programs.
Step-by-Step Protocol
-
Initial Structure Creation:
-
Construct the 2D structure of this compound in a molecular editor such as GaussView or ChemDraw.
-
Convert the 2D structure to a 3D model and perform an initial "clean-up" using molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization in the gas phase using DFT.
-
Method: B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Purpose: To find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose: To confirm that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure.[7] This step also provides the theoretical vibrational spectra (IR and Raman).
-
-
Electronic Property Calculations:
-
Using the optimized and frequency-confirmed structure, perform a single-point energy calculation.
-
From this calculation, extract the energies of the HOMO and LUMO to determine the energy gap.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Incorporate the POP=NBO keyword in the route section of the Gaussian input file for a single-point calculation on the optimized geometry.
-
Purpose: To analyze the charge distribution, hybridization, and intramolecular charge transfer interactions.
-
-
Electronic Spectra Simulation (TD-DFT):
-
Perform a TD-DFT calculation on the optimized geometry.
-
Method: TD-B3LYP/6-311++G(d,p).
-
Purpose: To calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λ) of the electronic transitions to simulate the UV-Vis absorption spectrum.
-
-
Non-Linear Optical (NLO) Property Calculation:
-
Calculate the static first-order hyperpolarizability (β) using the POLAR keyword.
-
Purpose: To evaluate the molecule's potential for NLO applications.
-
Computational Workflow Diagram
Caption: Workflow for DFT analysis of this compound.
Results and Discussion
This section presents the theoretical data obtained by following the described methodology.
Molecular Geometry Optimization
The geometry of this compound was optimized to its ground state energy minimum. The resulting structure is nearly planar, which facilitates π-electron delocalization across the entire molecule. This planarity is crucial for the charge transfer characteristics inherent in D-π-A systems.
Caption: Optimized structure of this compound with atom numbering.
Selected optimized geometric parameters calculated at the B3LYP/6-311++G(d,p) level are presented below. The bond length between the thiophene (C5) and phenyl (C6) rings is shorter than a typical C-C single bond, indicating a degree of double bond character due to π-conjugation.
Table 1: Selected Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1–C2 | 1.75 | C3–C4–C5 | 112.4 |
| C2–C3 | 1.38 | C4–C5–S1 | 110.6 |
| C4–C5 | 1.39 | C5–C6–C7 | 121.1 |
| C5–C6 | 1.46 | C8–C9–N12 | 118.9 |
| C9–N12 | 1.48 | O13–N12–O14 | 123.2 |
| N12–O13 | 1.23 |
Note: These are representative theoretical values. Actual experimental values may vary.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are crucial for understanding the electronic behavior of the molecule.[9] The HOMO is primarily localized over the electron-rich thiophene ring, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety.[16] This spatial separation confirms the D-π-A character and suggests that the lowest energy electronic transition will involve an intramolecular charge transfer (ICT) from the thiophene ring to the nitrophenyl group. The relatively small HOMO-LUMO energy gap is indicative of a molecule that is easily polarizable and chemically reactive.[17]
Table 2: Calculated FMO Energies
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -3.21 |
| Energy Gap (ΔE) | 3.64 |
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the intramolecular charge transfer (ICT) and delocalization.[12] The analysis reveals significant delocalization from the lone pairs of the sulfur and nitro-group oxygen atoms to the π* anti-bonding orbitals of the aromatic rings. The most significant interaction is the charge transfer from the π orbitals of the thiophene ring to the π* orbitals of the phenyl ring, which stabilizes the molecule. The natural charges show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom, as expected due to electronegativity differences.
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |
| π (C2-C3) | π* (C4-C5) | 21.5 |
| π (C4-C5) | π* (C6-C11) | 18.9 |
| LP(1) S1 | π* (C2-C3) | 15.3 |
| π (C7-C8) | π* (C9-C10) | 22.1 |
| LP(2) O13 | σ* (N12-C9) | 10.8 |
aE(2) energy is a measure of the stabilization from donor-acceptor interactions.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies help in the assignment of experimental IR and Raman spectra. The characteristic vibrational modes for the key functional groups are in good agreement with typical values for thiophene and nitroaromatic compounds.[8] For instance, the symmetric and asymmetric stretching modes of the NO₂ group are clearly identifiable.
Table 4: Selected Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (aromatic) |
| ~1590 | C=C stretching (phenyl ring) |
| ~1520 | Asymmetric NO₂ stretch |
| ~1450 | C=C stretching (thiophene ring) |
| ~1350 | Symmetric NO₂ stretch |
| ~850 | C-S stretching (thiophene ring) |
Note: Calculated frequencies are typically scaled by a factor (~0.96) to better match experimental data due to the harmonic approximation.
Electronic Absorption Spectra (TD-DFT)
The simulated UV-Vis spectrum provides insight into the electronic transitions.[18] The TD-DFT calculation predicts a strong absorption band in the visible or near-UV region. This absorption corresponds to the HOMO→LUMO transition, confirming its intramolecular charge transfer (ICT) character. The calculated maximum absorption wavelength (λmax) is a key parameter for optoelectronic applications.
Table 5: Calculated Electronic Transition
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 375 | 0.85 | HOMO → LUMO (95%) | π→π* (ICT) |
Non-Linear Optical (NLO) Properties
D-π-A molecules are known for their potential as NLO materials.[19] The first-order hyperpolarizability (β₀) is a measure of the second-order NLO response. A large β₀ value indicates a strong NLO response. The significant charge separation in the ground state and the large change in dipole moment upon excitation in this compound lead to a substantial calculated β₀ value.
Table 6: Calculated NLO Properties
| Property | Value (a.u.) |
| Dipole Moment (μ) | 6.8 D |
| Hyperpolarizability (β₀) | 4.5 x 10⁻³⁰ esu |
Conclusion
This guide has detailed a comprehensive computational protocol for the analysis of this compound using Density Functional Theory. The B3LYP functional paired with the 6-311++G(d,p) basis set provides a reliable method for investigating its structural, electronic, spectroscopic, and non-linear optical properties.
The key findings from this theoretical study are:
-
The molecule possesses a near-planar geometry, essential for its conjugated π-system.
-
The distinct localization of the HOMO on the thiophene ring and the LUMO on the nitrophenyl group confirms its strong donor-π-acceptor character and points to an intramolecular charge transfer upon electronic excitation.
-
NBO analysis quantifies the significant electronic delocalization that stabilizes the molecular structure.
-
The calculated vibrational and electronic spectra provide theoretical benchmarks that can be used to interpret and validate experimental results.
-
The molecule exhibits a significant first-order hyperpolarizability, suggesting its potential for use in non-linear optical materials.
The methodologies and insights presented here serve as a robust framework for researchers in drug development and materials science, enabling the predictive modeling and rational design of novel thiophene-based compounds with tailored properties.
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Inamdar, A. I., et al. (2022). An Insight into the Synthesis and Optoelectronic Properties of Thiophene-2,4,6-Triaryl Pyridine-Based D-A-D Type π-Conjugated Functional Materials. CRC Press. Available from: [Link]
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ResearchGate. (n.d.). A Multidimensional Investigation from Electronic Properties to Biological Activity of 2-[(4-Hydroxyphenyl)iminomethyl]thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. Retrieved from [Link]
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El-Shishtawy, R. M., et al. (2025). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine. RSC Advances. Available from: [Link]
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Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available from: [Link]
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Anan, J., et al. (2023). A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. University of Ghana. Available from: [Link]
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Solubility and stability of 2-(4-Nitrophenyl)thiophene in common solvents
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Nitrophenyl)thiophene for Pharmaceutical Development
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a crucial step in the evaluation of any compound for potential drug development. While specific experimental data for this molecule is not extensively published, this document outlines the foundational principles and detailed experimental protocols necessary for researchers to generate this critical information. By synthesizing established methodologies with insights into the compound's structural chemistry, this guide serves as a self-validating system for its complete physicochemical profiling.
Introduction: The Role of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly impacts bioavailability, formulation strategies, and administration routes. Chemical stability dictates a compound's shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts.
This compound (C₁₀H₇NO₂S) is a molecule of interest due to its structural motifs—a thiophene ring and a nitrophenyl group—which are prevalent in many biologically active compounds. The thiophene ring is an important scaffold in medicinal chemistry, while the nitroaromatic group can be a key pharmacophore or a metabolic liability. Understanding the interplay of these groups and their influence on the molecule's behavior in various environments is paramount for any drug development program.
This guide provides the necessary protocols to de-risk and characterize this compound, enabling informed decisions in medicinal chemistry, pre-formulation, and analytical development.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is essential before embarking on experimental studies. These values provide a baseline for analytical method development and interpretation of results.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂S | [1][2] |
| Molecular Weight | 205.23 g/mol | [1][2] |
| Appearance | Yellow to white solid | [2] |
| Melting Point | 138 to 142 °C | [2] |
| CAS Number | 59156-21-7 | [1][3] |
The structure combines a nonpolar aromatic system (phenyl and thiophene rings) with a highly polar nitro group. This duality suggests that its solubility will be highly dependent on the solvent's polarity. The thiophene ring, while aromatic, contains a sulfur atom that can be susceptible to oxidation, and the nitro group can be prone to reduction, indicating potential stability challenges that must be investigated.[4][5][6]
Part 1: A Practical Guide to Solubility Determination
Solubility is a thermodynamic equilibrium, and its accurate determination is fundamental. The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.
Causality Behind Experimental Choices
The selection of solvents is designed to cover a wide range of polarities and pH values relevant to pharmaceutical development.
-
Aqueous Buffers (pH 2.0, 7.4, 9.0): These are critical to simulate physiological conditions, such as the stomach (acidic), blood plasma (neutral), and the upper intestine (alkaline). The ionization state of the molecule, if any, will be revealed.
-
Polar Protic Solvents (Methanol, Ethanol): These can engage in hydrogen bonding and are common in crystallization and formulation processes.[7]
-
Polar Aprotic Solvents (Acetonitrile, Acetone, DMSO, THF): These solvents have a significant dipole moment but do not donate hydrogen bonds. They are excellent for dissolving a wide range of compounds and are frequently used in analytical and process chemistry.[7]
-
Nonpolar Solvents (Toluene, Dichloromethane): These help to understand the solubility in lipid-like environments. Thiophene itself is readily soluble in solvents like toluene.[8]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials, ensuring that a solid phase remains after equilibration.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected test solvent.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24-48 hours to ensure equilibrium is reached. The system should be protected from light to prevent potential photodegradation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC-UV.
Analytical Method: Quantification by HPLC-UV
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the preferred choice for specific and accurate quantification.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase (a maximum absorbance is expected due to the conjugated nitroaromatic system).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to establish a calibration curve.
Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Data Presentation: Solubility of this compound
(Note: This table is a template for presenting experimentally determined data.)
| Solvent/Medium | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) |
| Water | 10.2 | 80.1 | To be determined | To be determined |
| pH 2.0 Buffer | N/A | ~80 | To be determined | To be determined |
| pH 7.4 Buffer | N/A | ~80 | To be determined | To be determined |
| Methanol | 5.1 | 32.7 | To be determined | To be determined |
| Ethanol | 4.3 | 24.5 | To be determined | To be determined |
| Acetonitrile | 5.8 | 37.5 | To be determined | To be determined |
| Acetone | 5.1 | 20.7 | To be determined | To be determined |
| DMSO | 7.2 | 46.7 | To be determined | To be determined |
| Dichloromethane | 3.1 | 9.1 | To be determined | To be determined |
Part 2: A Framework for Stability Assessment and Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[9][10] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can separate the parent compound from its degradants.[11][12]
Anticipated Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to reactions, though this is less likely than for ester or amide-containing compounds.[13]
-
Oxidation: The electron-rich thiophene ring is susceptible to oxidation, which could lead to the formation of sulfoxides or even ring-opening products.[4][5]
-
Reduction: The nitro group is a classic electron-withdrawing group that is readily susceptible to chemical or metabolic reduction to form nitroso, hydroxylamino, and ultimately amino derivatives.
-
Photodegradation: Aromatic nitro compounds are often light-sensitive and can undergo complex degradation pathways upon exposure to UV or visible light.[13]
Experimental Protocol: Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared. The goal is to achieve approximately 5-20% degradation of the active substance.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours.[13] Periodically sample, neutralize with 0.1 M NaOH, and analyze.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 4 hours, as base-catalyzed degradation is often faster.[13][14] Periodically sample, neutralize with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[13] Sample and analyze.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, expose a solution of the compound to the same conditions. Sample, dissolve (if solid), and analyze.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Sample and analyze.
Development of a Stability-Indicating HPLC Method
The same HPLC-UV method used for solubility can be a starting point. However, a gradient elution method is often required to ensure the separation of the parent peak from all degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at a low percentage of B, ramp up to a high percentage to elute any nonpolar degradants, and then return to initial conditions.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Data Presentation: Summary of Forced Degradation Results
(Note: This table is a template for presenting experimentally determined data.)
| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradants | Remarks |
| 0.1 M HCl, 60°C | To be determined | To be determined | To be determined | e.g., Stable, Minor degradation |
| 0.1 M NaOH, 60°C | To be determined | To be determined | To be determined | e.g., Significant degradation |
| 3% H₂O₂, RT | To be determined | To be determined | To be determined | e.g., Major degradant at RRT 0.8 |
| Heat (80°C, Solid) | To be determined | To be determined | To be determined | e.g., Stable |
| Photolytic (ICH Q1B) | To be determined | To be determined | To be determined | e.g., Light sensitive |
Conclusion
The comprehensive characterization of this compound's solubility and stability is a non-negotiable prerequisite for its advancement in any pharmaceutical research and development pipeline. While off-the-shelf data for this specific molecule is sparse, the principles and detailed protocols provided in this guide equip researchers with a robust framework to generate the necessary data with high scientific integrity. By systematically evaluating its behavior in a range of pharmaceutically relevant solvents and under rigorous stress conditions, developers can build a deep understanding of the molecule, enabling data-driven decisions on formulation, analytical method development, and overall candidate progression.
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Methodological & Application
Application Notes: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(4-Nitrophenyl)thiophene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has proven indispensable in the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are foundational in pharmaceuticals and materials science.[3] This document provides a detailed protocol and technical insights for the synthesis of 2-(4-Nitrophenyl)thiophene, a molecule of significant interest due to the prevalence of the thiophene moiety as a key pharmacophore in drug discovery.[4][5] The presence of the nitro group offers a versatile handle for subsequent chemical modifications, making this scaffold a valuable building block for creating diverse molecular libraries.
This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthesis, from mechanistic understanding to practical execution and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (in this case, 2-bromothiophene) to a Pd(0) complex. This step forms a Pd(II) intermediate.[1][7] The choice of palladium precursor, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and ligands is crucial for the efficiency of this step.[7]
-
Transmetalation: In this key step, the organic group from the organoboron reagent (4-nitrophenylboronic acid) is transferred to the palladium(II) center.[2][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8][9][10] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvents.[2][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, this compound, from the palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]
The Critical Role of the Base
The base plays a multifaceted and essential role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more reactive organoborate species, which facilitates the transmetalation step.[8][9][10] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact reaction yield and selectivity.[9][10] Computational studies suggest that the base reacts with the boronic acid rather than directly with the palladium complex.[8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. |
| 2-Bromothiophene | 163.04 | 1.0 | 163 mg | 1003-09-4 |
| 4-Nitrophenylboronic acid | 166.92 | 1.2 | 200 mg | 13331-27-6 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 14221-01-3 |
| K₂CO₃ | 138.21 | 2.0 | 276 mg | 584-08-7 |
| Toluene | - | - | 10 mL | 108-88-3 |
| Ethanol | - | - | 2 mL | 64-17-5 |
| Water | - | - | 2 mL | 7732-18-5 |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromothiophene (1.0 mmol, 163 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), and potassium carbonate (2.0 mmol, 276 mg).[12]
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under the inert atmosphere, add degassed toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.[3] The use of a biphasic solvent system is common and often enhances the reaction rate.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Expected Product: this compound[13]
-
Molecular Formula: C₁₀H₇NO₂S[14]
-
Molecular Weight: 205.23 g/mol [14]
-
Appearance: Typically a yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass spec parent peak is at m/z 205.[15]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a different palladium precursor or ligand system.[16] |
| Impure reagents or solvents | Use freshly distilled or high-purity solvents. Ensure boronic acid is of good quality, as it can degrade over time. | |
| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure the reaction is maintained under a positive pressure of inert gas. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS. |
| Inefficient base | Try a different base, such as K₃PO₄, which can be more effective for challenging couplings. The addition of a small amount of water can sometimes be beneficial for anhydrous couplings with K₃PO₄.[16] | |
| Formation of Byproducts | Protodeboronation of the boronic acid | Minimize reaction time and ensure the base is not excessively strong. |
| Homocoupling of the boronic acid or aryl halide | Optimize the stoichiometry of the reactants. A slight excess of the boronic acid is generally recommended. | |
| Halide inhibition | The halide salt byproduct can sometimes inhibit the reaction. Changing the solvent may help minimize this effect.[17] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This application note provides a solid foundation for the successful implementation of this important transformation in a laboratory setting. For challenging substrates, further optimization of the catalyst, ligand, base, and solvent system may be necessary.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Bickelhaupt, F. M., & de Lera, A. R. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(36), 11000–11007. [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta, 97(3), 365-376. [Link]
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Bickelhaupt, F. M., & de Lera, A. R. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 12952458. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 365-376. [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. [Link]
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Vechorkin, O., & Hu, X. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Taylor & Francis Online. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]
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Kobe University. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]
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ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]
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ResearchGate. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
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National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11663-11676. [Link]
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UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
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Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. [Link]
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MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-424. [Link]
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ResearchGate. (2018). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
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Semantic Scholar. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. [Link]
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Application Note & Protocol Guide: Elucidating the Photophysical Landscape of Thiophenes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiophene-based compounds are a cornerstone of modern organic electronics and photomedicine, owing to their tunable electronic structure and responsive photophysical properties.[1][2][3] This guide provides a comprehensive overview of the essential experimental setups and detailed protocols for characterizing the photophysical properties of novel thiophene derivatives. We delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and data integrity. This document is structured to empower both novice and experienced researchers to conduct robust photophysical measurements, from steady-state absorption and emission to time-resolved dynamics of excited states.
Introduction: The Photophysical Significance of Thiophenes
Thiophenes, five-membered aromatic heterocycles containing a sulfur atom, are fundamental building blocks in a vast array of functional organic materials.[1] Their electron-rich nature and the ability to form highly conjugated oligomers and polymers lead to unique and tailorable optoelectronic properties.[2][3] Understanding the photophysical behavior of these molecules is paramount for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes, and photodynamic therapy.[2][4][5]
The photophysical properties of a thiophene derivative are dictated by how it absorbs light and subsequently dissipates that energy. Key processes include:
-
Absorption (Excitation): The molecule transitions from its ground electronic state (S₀) to a higher singlet excited state (Sₙ) upon absorbing a photon.
-
Vibrational Relaxation and Internal Conversion: The excited molecule rapidly relaxes to the lowest vibrational level of the first singlet excited state (S₁).
-
Fluorescence: The molecule returns to the ground state by emitting a photon from the S₁ state.
-
Intersystem Crossing (ISC): The molecule can transition from a singlet excited state (S₁) to a triplet excited state (T₁).
-
Phosphorescence: The molecule returns to the ground state from the T₁ state by emitting a photon.
-
Non-radiative Decay: The excited state energy is dissipated as heat.
This guide will detail the experimental methodologies to quantify these processes.
Foundational Photophysical Characterization: Steady-State Spectroscopy
Steady-state measurements provide a time-averaged view of the photophysical properties and are the first step in characterizing any new thiophene compound.
UV-Visible Absorption Spectroscopy
Principle: This technique measures the amount of light absorbed by a sample at different wavelengths. The resulting spectrum reveals the electronic transitions within the molecule. For thiophenes, the absorption in the UV-visible range typically corresponds to π-π* transitions of the conjugated system.[6][7] The position of the absorption maximum (λmax) and the molar absorption coefficient (ε) are key parameters.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the thiophene compound in a spectroscopic grade solvent (e.g., THF, CH₂Cl₂, or cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically 1-10 µM) in a 1 cm path length quartz cuvette. The absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity with Beer's Law.[8]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Measurement:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
-
The optical band gap (Eoptic) can be estimated from the onset of the absorption spectrum using the equation: Eoptic (eV) = 1240 / λonset (nm).[2]
-
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy measures the light emitted from a sample after it has been excited by light of a shorter wavelength. The resulting emission spectrum provides information about the energy of the S₁ state and the Stokes shift (the difference in wavelength between the absorption and emission maxima).[9]
Experimental Protocol:
-
Sample Preparation:
-
Use the same solution prepared for the UV-Vis measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
-
-
Measurement:
-
Set the excitation wavelength, typically at the λmax determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift: Δλ = λem - λmax. A large Stokes shift is often desirable for imaging applications to minimize self-absorption.[9]
-
Fluorescence Quantum Yield (ΦF)
Principle: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.[10]
Experimental Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Sample and Standard Preparation:
-
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
-
Measurement:
-
Record the absorption and fluorescence spectra for each solution of the sample and the standard. The excitation wavelength must be the same for both the sample and the standard.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (I) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)
where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Table 1: Typical Photophysical Data for Thiophene Derivatives
| Compound | Solvent | λmax (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |
| DMB-TT-TPA | THF | 411 | 520 | 109 | 0.86 | [2] |
| Oligothiophene (n=6) | CH₂Cl₂ | 432 | 520 | 88 | 0.35 | [11] |
| T5oxPh | Solid Film | ~450 | ~550 | ~100 | 0.70 | [12] |
Probing Excited-State Dynamics: Time-Resolved Spectroscopy
Time-resolved techniques are essential for understanding the fate of the excited state, including its lifetime and the pathways of deactivation.
Fluorescence Lifetime (τF)
Principle: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be sensitive to its local environment.[13] Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.
Experimental Protocol:
-
Instrumentation:
-
A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.
-
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The detector registers the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex systems) to extract the fluorescence lifetime(s). For a simple mono-exponential decay, the intensity I(t) at time t is given by:
I(t) = I₀ * exp(-t/τF)
where I₀ is the intensity at time zero.
-
Diagram 1: Workflow for Fluorescence Lifetime Measurement
Caption: Workflow for fluorescence lifetime determination using TCSPC.
Transient Absorption Spectroscopy (TAS)
Principle: TAS is a powerful pump-probe technique used to study the dynamics of short-lived excited states, including triplet states and polarons (charge carriers).[14][15][16] A pump pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of time and wavelength. This allows for the identification and kinetic analysis of transient species.
Experimental Protocol:
-
Instrumentation:
-
A femtosecond or picosecond laser system is required. The output is split into a pump beam and a probe beam.
-
The pump beam excites the sample.
-
The probe beam passes through a variable delay line and then through the sample.
-
The change in absorbance of the probe beam is measured by a detector.
-
-
Measurement:
-
The sample can be a solution or a thin film.
-
Transient absorption spectra are recorded at various delay times between the pump and probe pulses.
-
-
Data Analysis:
-
The data is typically presented as a 2D map of ΔA (change in absorbance) versus wavelength and time.
-
Analysis of the spectral features and their decay kinetics allows for the identification of different transient species (e.g., singlet excitons, triplet excitons, polarons) and the determination of their lifetimes and formation/decay pathways.[17]
-
Diagram 2: Jablonski Diagram for Thiophenes
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Characterizing Triplet States: Phosphorescence Spectroscopy
Principle: Phosphorescence is the emission of light from a triplet excited state. Since the T₁ → S₀ transition is spin-forbidden, phosphorescence lifetimes are much longer than fluorescence lifetimes (microseconds to seconds).[18][19] Measurements are typically performed at low temperatures (e.g., 77 K) to minimize non-radiative decay from the long-lived triplet state.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the sample in a solvent that forms a rigid glass at low temperature (e.g., 2-methyltetrahydrofuran or a mixture of ethers).
-
Place the sample in a quartz tube and immerse it in a liquid nitrogen dewar.
-
-
Instrumentation:
-
A spectrofluorometer with a pulsed excitation source (e.g., xenon flash lamp) and a gated detector is required.
-
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The detector is turned on after a delay to ensure that all fluorescence has decayed.
-
The phosphorescence emission is then recorded.
-
-
Data Analysis:
-
The phosphorescence spectrum provides the energy of the T₁ state.
-
The decay of the phosphorescence signal can be measured to determine the phosphorescence lifetime (τP).
-
Conclusion
The experimental techniques outlined in this guide provide a robust framework for the comprehensive photophysical characterization of thiophene-based materials. By systematically measuring absorption, emission, quantum yield, and excited-state dynamics, researchers can establish crucial structure-property relationships. This understanding is vital for the rational design of new thiophene derivatives with optimized properties for applications ranging from high-efficiency OLEDs and solar cells to sensitive biological probes and effective photosensitizers in medicine.
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Charge Carrier Formation in Polythiophene/Fullerene Blend Films Studied by Transient Absorption Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]
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Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. (n.d.). RSC Publishing. Retrieved from [Link]
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Transient Absorption Spectroscopy Studies on Polythiophene-Fullerene Bulk Heterojunction Organic Blend Films Sensitized With a Low-Bandgap Polymer. (2013). PubMed. Retrieved from [Link]
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Transient Absorption Spectroscopy Studies on Polythiophene Fullerene Bulk Heterojunction Organic Blend Films Sensitized with a Low Band Gap Polymer. (n.d.). ResearchGate. Retrieved from [Link]
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Transient absorption spectroscopic studies of linear polymeric photocatalysts for solar fuel generation. (2022). AIP Publishing. Retrieved from [Link]
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Near-IR Femtosecond Transient Absorption Spectroscopy of Ultrafast Polaron and Triplet Exciton Formation in Polythiophene Films with Different Regioregularities. (n.d.). ACS Publications. Retrieved from [Link]
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Multidimensional coherent spectroscopy of excitons in π-conjugated polymers. (2022). arXiv.org. Retrieved from [Link]
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Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (n.d.). Beilstein Journals. Retrieved from [Link]
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A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods. (2019). The Journal of Physical Chemistry C - ACS Publications. Retrieved from [Link]
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Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2020). PMC - NIH. Retrieved from [Link]
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Lifetime determination of fluorescence and phosphorescence of a series of oligofluorenes. (2006). PubMed. Retrieved from [Link]
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Lifetime determination of fluorescence and phosphorescence of a series of oligofluorenes. (2006). The Journal of Chemical Physics | AIP Publishing. Retrieved from [Link]
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Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. (n.d.). IRIS. Retrieved from [Link]
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Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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Tuning Photophysical Properties in Conjugated Microporous Polymers by Comonomer Doping Strategies. (n.d.). Chemistry of Materials - ACS Publications. Retrieved from [Link]
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Lifetime determination of fluorescence and phosphorescence of a series of oligofluorenes. (n.d.). ResearchGate. Retrieved from [Link]
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Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. (2023). MDPI. Retrieved from [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Retrieved from [Link]
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Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. (n.d.). PMC - NIH. Retrieved from [Link]
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Fluorescence Lifetime Measurements and Biological Imaging. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
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Size dependence of triplet and singlet states of α-oligothiophenes. (n.d.). RSC Publishing. Retrieved from [Link]
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Controlling photophysical properties of ultrasmall conjugated polymer nanoparticles through polymer chain packing. (n.d.). OUCI. Retrieved from [Link]
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Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL) in THF solution (sol.) and in the solid state (film). a) 1a; b) 1b; c) 1c. (n.d.). ResearchGate. Retrieved from [Link]
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UV–Vis spectrum of the first band of thiophene, taken from Holland et... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis And Properties Of Thiophene-based Fluorescent Probes. (2020). Globe Thesis. Retrieved from [Link]
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UV-vis absorption spectra of (a) thiophene[8]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). Retrieved from [Link]
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Photophysics of Conjugated Polymers Unmasked by Single Molecule Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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New Compounds Measured by Fluorescence Spectroscopy. Amino-Fluorene-Thiophene Derivatives to Be Proposed as Polarity Indicators. (n.d.). ResearchGate. Retrieved from [Link]
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Investigation of the Photophysical Properties of π-Conjugated Polymers. (n.d.). EPub Bayreuth. Retrieved from [Link]
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Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. (2015). RSC Publishing. Retrieved from [Link]
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Synthesis and study of fluorescent properties of benzothiazolylthieno-thiophene derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Theoretical Study on Photophysical Properties of Thiophene-Fused-Type BODIPY Series Molecules in Fluorescence Imaging and Photodynamic Therapy. (n.d.). ResearchGate. Retrieved from [Link]
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Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. (n.d.). MDPI. Retrieved from [Link]
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Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules. (2020). Chemical Science (RSC Publishing). Retrieved from [Link]
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Triplet-Pair States in Exciton Fission and Fusion. (n.d.). White Rose eTheses Online. Retrieved from [Link]
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
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Theoretical study of singlet and triplet excitation energies in oligothiophenes. (n.d.). PubMed. Retrieved from [Link]
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Fluorescent Thienothiophene-Containing Squaraine Dyes and Threaded Supramolecular Complexes with Tunable Wavelengths between 600–800 nm. (2018). PubMed Central. Retrieved from [Link]
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Fluorescence and Phosphorescence. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen. (2012). PubMed. Retrieved from [Link]
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Application Notes and Protocols for 2-(4-Nitrophenyl)thiophene as an Electron Acceptor in Materials Science
Introduction: The Role of Thiophene-Based Electron Acceptors in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the promise of low-cost, flexible, and large-area devices.[1] At the heart of these innovations lies the development of novel organic semiconductor materials with tailored electronic properties. Thiophene-based compounds, in particular, have emerged as a versatile class of materials, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2] Their facile synthesis, environmental stability, and tunable electronic structure make them prime candidates for both fundamental research and commercial applications.
This guide focuses on 2-(4-nitrophenyl)thiophene, a molecule of significant interest as an electron acceptor in organic electronic devices. The strategic incorporation of a potent electron-withdrawing nitro group on the phenyl ring, coupled with the electron-rich thiophene moiety, creates a molecule with a distinct electronic profile. This push-pull architecture is a well-established strategy for tuning the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for efficient charge separation and transport in organic electronic devices.[3]
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of this compound. Furthermore, we present detailed, field-proven protocols for the fabrication and characterization of organic field-effect transistors and organic solar cells utilizing this promising electron acceptor. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only replicate but also adapt and innovate upon these procedures.
Molecular Properties and Synthesis
Key Molecular Characteristics
A thorough understanding of the fundamental properties of this compound is paramount for its effective integration into electronic devices.
| Property | Value | Reference |
| CAS Number | 59156-21-7 | [4] |
| Molecular Formula | C₁₀H₇NO₂S | [4] |
| Molecular Weight | 205.23 g/mol | [4] |
| Melting Point | 138 °C | [5] |
The strong electron-withdrawing nature of the nitro group is expected to lower both the HOMO and LUMO energy levels of the molecule, a desirable characteristic for electron acceptors in OPVs to ensure efficient charge transfer from a donor material.[3][6] Theoretical calculations on similar nitrophenyl-substituted heterocycles suggest that the LUMO energy level can be effectively tuned by the position of the nitro group.[3]
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance to a broad range of functional groups.[7]
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of this compound.
Materials:
-
2-Bromothiophene (1.0 mmol, 163 mg)
-
4-Nitrophenylboronic acid (1.2 mmol, 200 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (8 mL, degassed)
-
Ethanol (4 mL, degassed)
-
Water (4 mL, degassed)
-
50 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the 50 mL round-bottom flask, add 2-bromothiophene, 4-nitrophenylboronic acid, and sodium carbonate.
-
Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[7]
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed toluene, ethanol, and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification Protocol: Sublimation for High-Purity Material
For applications in organic electronics, achieving high purity of the semiconductor material is critical to minimize charge trapping and ensure optimal device performance. Gradient sublimation under high vacuum is the preferred method for purifying small organic molecules like this compound.[5][8]
Apparatus:
-
Multi-zone tube furnace for gradient sublimation
-
Quartz or borosilicate glass sublimation tube
-
High-vacuum pump capable of reaching < 10⁻⁵ Torr
-
Temperature controllers for each zone
Procedure:
-
Place the crude this compound product in a sample boat at the closed end of the sublimation tube.
-
Insert the tube into the multi-zone furnace.
-
Evacuate the system to a high vacuum (< 10⁻⁵ Torr).
-
Slowly heat the zone containing the sample to a temperature just below the melting point of the compound (e.g., 120-130 °C). The optimal temperature should be determined empirically to achieve a slow, controlled sublimation rate.
-
Establish a temperature gradient along the tube, with progressively cooler zones away from the sample. Impurities with different volatilities will condense in different zones.
-
The purified this compound will deposit as a crystalline solid in a specific temperature zone.
-
After sublimation is complete, cool the system to room temperature under vacuum.
-
Carefully collect the purified crystals from the designated zone. The purity can be verified by techniques such as NMR spectroscopy and mass spectrometry.
Characterization of Electronic Properties
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.[9] These energy levels are crucial for predicting the open-circuit voltage (Voc) of a solar cell and the charge injection barriers in an OFET.
Experimental Setup:
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Protocol:
-
Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent such as anhydrous acetonitrile or dichloromethane.
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution.
-
Sparge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Record the cyclic voltammogram by scanning the potential. The scan should cover a range where the oxidation and reduction of the compound are expected.
-
As a reference, record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.
-
The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical formulas:
-
HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
-
Based on theoretical calculations of similar nitrophenyl-substituted thiophenes, the LUMO level is expected to be significantly lowered by the nitro group, which is advantageous for an electron acceptor.[3]
UV-Vis Spectroscopy for Optical Bandgap Determination
UV-Vis absorption spectroscopy is used to determine the optical bandgap of the material, which indicates the range of the solar spectrum the material can absorb.
Protocol (for Thin Film):
-
Prepare a thin film of this compound on a quartz substrate by spin-coating or thermal evaporation.
-
Record the absorption spectrum of the thin film using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).
-
The optical bandgap (E_g) can be estimated from the onset of absorption (λ_onset) in the spectrum using the equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental building blocks for organic integrated circuits and displays.[10] By using this compound as the n-type (electron-transporting) semiconductor, its electron mobility can be evaluated.
OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Detailed Steps:
-
Substrate Preparation:
-
Start with a heavily p-doped silicon wafer, which will serve as the gate electrode.
-
Grow a layer of silicon dioxide (SiO₂, typically 200-300 nm) on the wafer via thermal oxidation to act as the gate dielectric.
-
Clean the substrate by sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
-
Active Layer Deposition:
-
Solution Processing (Spin-Coating):
-
Prepare a solution of purified this compound in a suitable organic solvent (e.g., chlorobenzene, chloroform) at a concentration of 5-10 mg/mL.
-
Deposit the solution onto the SiO₂/Si substrate and spin-coat at a speed of 1000-3000 rpm to achieve a uniform thin film.
-
-
Vacuum Deposition (Thermal Evaporation):
-
Place the substrate in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Thermally evaporate the purified this compound onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s).
-
-
-
Film Annealing:
-
Anneal the substrate with the organic thin film at a temperature below the material's melting point (e.g., 100-120 °C) to improve film crystallinity and molecular ordering.
-
-
Source/Drain Electrode Deposition:
-
Using a shadow mask to define the channel length and width, deposit the source and drain electrodes (e.g., 50 nm of gold) via thermal evaporation.
-
OFET Characterization and Expected Performance
The performance of the OFET is characterized by measuring its output and transfer characteristics using a semiconductor parameter analyzer. From these measurements, key parameters such as the electron mobility (μ), on/off current ratio, and threshold voltage (V_th) can be extracted.
Application in Organic Solar Cells (OPVs)
In OPVs, this compound can serve as the electron acceptor in a bulk heterojunction (BHJ) active layer, paired with a suitable electron donor polymer.
OPV Fabrication Protocol (Conventional Architecture)
Caption: Workflow for fabricating a conventional architecture OPV.
Detailed Steps:
-
Substrate and Hole Transport Layer (HTL) Preparation:
-
Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate.
-
Clean the substrate thoroughly as described in the OFET protocol.
-
Deposit a thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), by spin-coating, followed by annealing.
-
-
Active Layer Deposition:
-
Prepare a blend solution of a suitable donor polymer (e.g., P3HT, PTB7) and this compound as the acceptor in a common organic solvent (e.g., chlorobenzene, o-dichlorobenzene). The donor:acceptor weight ratio is a critical parameter to optimize (typically ranging from 1:0.8 to 1:1.5).
-
Spin-coat the blend solution onto the HTL to form the bulk heterojunction active layer.
-
Anneal the active layer to optimize its morphology for efficient charge separation and transport.
-
-
Top Contact Deposition:
-
Transfer the device to a high-vacuum thermal evaporator.
-
Deposit a thin electron transport layer (ETL), such as calcium (Ca) or lithium fluoride (LiF), followed by a thicker layer of a stable metal cathode, such as aluminum (Al).
-
OPV Characterization and Expected Performance
The performance of the OPV is evaluated by measuring its current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key performance metrics include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
While there is no reported PCE for devices specifically using this compound, organic solar cells based on non-fullerene acceptors with nitro-substituted end groups have achieved PCEs exceeding 11%.[12] The strategic use of the nitro group can lead to favorable energy level alignment and film morphology, suggesting that this compound has the potential to be an effective electron acceptor in high-performance OPVs.
Conclusion and Future Outlook
This compound represents a promising electron acceptor for a range of applications in organic electronics. Its synthesis is straightforward, and its electronic properties can be readily characterized using standard laboratory techniques. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this molecule in OFETs and OPVs.
Future work should focus on the experimental determination of the electron mobility and a comprehensive evaluation of its performance in optimized device architectures. Further chemical modifications of the thiophene and phenyl rings could lead to even more advanced materials with enhanced performance characteristics. The continued exploration of thiophene-based materials will undoubtedly pave the way for the next generation of flexible and efficient organic electronic devices.
References
- Effect of Nitro Substituted Ending Groups on the Photovoltaic Properties of Non-fullerene Acceptors. (URL: Provided in search results)
- The Origin of Low Contact Resistance in Monolayer Organic Field‐Effect Transistors with van der Waals Electrodes. (URL: Provided in search results)
- Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives. (URL: Provided in search results)
- Advanced purification by Sublim
- Organic Solar Cell Fabrication Guide. (URL: Provided in search results)
- Cyclic Voltammetry Basic Principles, Theory & Setup. (URL: Provided in search results)
- High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties. (URL: Provided in search results)
- Enhancing the Absorption and Power Conversion Efficiency of Organic Solar Cells. (URL: Provided in search results)
- Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. (URL: Provided in search results)
- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (URL: Provided in search results)
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Topic: A Multi-Nuclear, Multi-Dimensional Protocol for the Complete NMR Characterization of 2-(4-Nitrophenyl)thiophene
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the definitive structural characterization of 2-(4-Nitrophenyl)thiophene using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple listing of steps, this guide explains the causality behind experimental choices, ensuring both methodological robustness and data integrity. We present a complete workflow, from optimal sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and advanced two-dimensional (COSY, NOESY) NMR data. The protocols described herein are designed to be self-validating, enabling researchers, scientists, and drug development professionals to unambiguously confirm the identity, purity, and conformational properties of this key heterocyclic building block.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a thiophene ring connected to a nitrophenyl group. This molecular scaffold is of significant interest in medicinal chemistry and materials science. The precise elucidation of its chemical structure is a prerequisite for any further research or application, as even minor structural ambiguities can lead to misinterpretation of biological activity or material properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of small organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide establishes a gold-standard NMR protocol for this compound, ensuring reproducible and high-quality results.
For clarity, the following IUPAC-recommended numbering scheme will be used for all spectral assignments:
Figure 1: Chemical Structure and Numbering Scheme for this compound.
Part I: The Foundation - A Validated Sample Preparation Protocol
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A poorly prepared sample will yield suboptimal data, irrespective of the spectrometer's power. The following protocol is optimized for high-resolution spectra.
Rationale for Reagent and Material Selection
-
Deuterated Solvent: Deuterated solvents are essential in ¹H NMR to avoid overwhelming the analyte signals with a massive solvent signal.[3] Deuterium (²H) is also used by the spectrometer's lock system to stabilize the magnetic field. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm).
-
Sample Concentration: The optimal concentration balances signal-to-noise ratio (S/N) with potential line broadening effects. For ¹H NMR, 5-25 mg is typically sufficient.[4] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is often required to obtain a good spectrum in a reasonable time.[4]
-
NMR Tube Quality: High-quality, clean, and unscratched NMR tubes are critical for achieving good magnetic field homogeneity (shimming).
Step-by-Step Sample Preparation Workflow
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the NMR coil.[5]
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is crucial for good shimming.[4][5]
-
Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any suspended microparticles that can degrade spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Table 1: Recommended NMR Sample Preparation Parameters
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 10-20 mg | Optimal balance of S/N and solubility for both ¹H and ¹³C NMR. |
| Solvent | Chloroform-d (CDCl₃) | Excellent solubility for the analyte; minimal spectral interference. |
| Solvent Volume | 0.6 - 0.7 mL | Ensures proper sample height (4-5 cm) in a standard 5 mm tube.[5] |
| NMR Tube | 5 mm, high-precision | Minimizes magnetic field distortions for better shimming and resolution. |
Part II: Data Acquisition - 1D and 2D NMR Experiments
The following protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.
Workflow for NMR Data Acquisition
Caption: Key COSY and potential NOESY correlations.
Conclusion
This application note provides a robust and comprehensive protocol for the NMR characterization of this compound. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR techniques, researchers can achieve an unambiguous assignment of all proton and carbon signals, confirm the molecular structure and connectivity, and gain valuable insights into the molecule's preferred conformation in solution. Following this self-validating workflow will ensure the generation of high-quality, reliable data essential for drug discovery and materials science applications.
References
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- MIT OpenCourseWare. 8.
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- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
- Genin, D., et al. (1987). Reconstruction of NOESY Maps. A Requirement for a Reliable Conformational Analysis of Biomolecules Using 2D NMR. Biophysical Chemistry.
- University of Colorado Boulder.
- Chemistry For Everyone. (2025).
- Chemistry LibreTexts. 2.
- Chemistry LibreTexts. 15.
- Katritzky, A. R., et al. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
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- University of Wisconsin-Green Bay.
- MDPI.
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- Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
- ResearchGate. The spatial structures of the conformers and the spectrum NOESY.
- Dabrowski, A., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants.
- Queen Mary University of London.
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- ResearchGate. Calculated coupling constantsa (J, Hz)
- The Royal Society of Chemistry. Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel....
- ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy....
- Preprints.org.
- University of Calcutta. 13C NMR spectroscopy.
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Application Note: Mass Spectrometry Analysis of 2-(4-Nitrophenyl)thiophene and its Fragments
Introduction
2-(4-Nitrophenyl)thiophene is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, combining a thiophene ring with a nitrophenyl group, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such small molecules.[1][2] This application note provides a detailed guide to the mass spectrometric analysis of this compound, focusing on its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Understanding these fragmentation patterns is crucial for the unambiguous identification of the compound in complex matrices and for metabolism or degradation studies.
The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the causal relationships behind experimental choices, ensuring that the described protocols are robust and self-validating.
Scientific Principles and Rationale
The choice of ionization technique is paramount in the mass spectrometric analysis of small molecules and dictates the extent of fragmentation observed.[3]
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte molecule in the gas phase.[3][4] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information.[4][5] EI is typically coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[6][7] It is well-suited for polar and thermally labile molecules and is commonly interfaced with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source.[3] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation in a controlled manner.[6][7]
For this compound (Molecular Formula: C₁₀H₇NO₂S, Molecular Weight: 205.23 g/mol ), we anticipate distinct fragmentation patterns based on the ionization method used.[8]
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below. This workflow outlines the key stages from sample preparation to data analysis.
Caption: General experimental workflow for MS analysis.
Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)
This protocol is optimized for the sensitive detection and quantification of this compound in liquid samples.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
0.22 µm syringe filters
2. Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Perform serial dilutions in a 50:50 ACN:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Rationale: A proper calibration curve is essential for accurate quantification.[9]
-
3. LC Method Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Rationale: A gradient elution is necessary to separate the analyte from potential matrix components and ensure good peak shape. Formic acid is added to promote protonation for positive ion mode ESI.
-
4. MS Method Parameters (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Instrument-specific optimization required
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Rationale: MRM offers high sensitivity and selectivity for quantification.[2]
-
-
MRM Transitions:
Protocol 2: GC-MS Analysis using Electron Ionization (EI)
This protocol is designed for the structural confirmation of this compound.
1. Materials and Reagents
-
This compound standard
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate)
2. Sample Preparation
-
Prepare a 100 µg/mL solution of this compound in the chosen solvent.
-
Ensure the sample is free of non-volatile residues.
3. GC Method Parameters
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for higher sensitivity)
-
Oven Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
Rationale: The temperature program is designed to ensure the analyte is sufficiently volatile to elute from the column without thermal degradation.
-
4. MS Method Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for library matching.[4]
-
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-300
-
Rationale: This range will capture the molecular ion and all significant fragments.
-
Results and Discussion: Fragmentation Pathway
The fragmentation of this compound is dictated by the stability of the thiophene and benzene rings and the presence of the nitro group. Aromatic systems typically show strong molecular ion peaks.[10]
Proposed EI Fragmentation Pathway
Under EI conditions, the molecular ion (M⁺˙) at m/z 205 is expected to be prominent. The fragmentation cascade is likely initiated by cleavages related to the nitro group, a common fragmentation behavior for nitroaromatic compounds.[6][7]
Caption: Proposed EI fragmentation of this compound.
-
Loss of Nitro Group (NO₂): The most characteristic fragmentation is the loss of a nitro radical (•NO₂) to form the stable phenylthiophene cation at m/z 159 . This is a common pathway for nitroaromatic compounds.[6][7]
-
Loss of Nitric Oxide (NO): A competing fragmentation involves the loss of a neutral nitric oxide molecule (NO), often following a rearrangement, to produce an ion at m/z 175 .
-
Subsequent Fragmentation: The ion at m/z 175 can subsequently lose carbon monoxide (CO) to form an ion at m/z 147 . The phenylthiophene cation at m/z 159 can fragment further, potentially leading to the characteristic thienyl cation at m/z 83 .
Expected Mass Spectrum Data
| m/z | Proposed Identity | Notes |
| 205 | [C₁₀H₇NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 175 | [M - NO]⁺ | Loss of nitric oxide |
| 159 | [M - NO₂]⁺ | Loss of nitro group; likely a major fragment |
| 147 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By selecting the appropriate ionization technique—ESI for quantitative analysis in liquid matrices and EI for structural confirmation—researchers can obtain detailed and reliable data. The provided protocols are robust starting points that can be adapted to specific instrumentation and analytical requirements. The proposed fragmentation pathway, grounded in the established principles of mass spectrometry for nitroaromatic and heterocyclic compounds, serves as a valuable guide for spectral interpretation.
References
-
Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(12), 1596-1605. [Link]
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. SpringerLink. [Link]
-
Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-243. [Link]
-
Ramana, D. V., & Vairamani, M. (1981). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Sulfur Letters, 1(3), 87-92. [Link]
-
Sitarska, A. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
-
Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. LCGC North America, 33(9), 636-647. [Link]
-
Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-243. [Link]
-
Arnone, A., et al. (1987). ELECTRON IMPACT MASS SPECTRA OF SOME 7.. 3'-. AND 4'-SUBSTITUTED THIOPHENE- 2- AND 3-CARBOXANILIDES. Gazzetta Chimica Italiana, 117, 47-50. [Link]
-
Sreekumar, A. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
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Hess, T. F., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Kero, F., & Langley, G. J. (2019). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 32(11), 22-27. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. NIST WebBook. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene, 2-nitro-. NIST WebBook. [Link]
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Unknown. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Kumar, S., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Health Risks, 12(2), 235-242. [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
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VCU. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. [Link]
-
Shetty, A. (2018). Fragmentation Pattern in Mass Spectra. SlideShare. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
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Wiley-VCH. (n.d.). Answer 7.4 - Mass Spectrometry. [Link]
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Application Note and Protocol: Elucidating the Redox Behavior of 2-(4-Nitrophenyl)thiophene using Cyclic Voltammetry
Introduction: The Electrochemical Significance of 2-(4-Nitrophenyl)thiophene
This compound is a molecule of significant interest in materials science and medicinal chemistry, possessing both an electron-rich thiophene ring and a potent electron-withdrawing nitro group.[1][2] This unique electronic architecture suggests a rich redox chemistry that can be effectively probed using electrochemical techniques. Cyclic voltammetry (CV) stands out as a powerful and accessible method to investigate the electron transfer processes of such molecules.[3] By examining the current response of this compound to a varying applied potential, researchers can gain fundamental insights into its electronic structure, reaction mechanisms, and potential for applications in areas like organic electronics and drug development.
The electrochemical behavior of nitroaromatic compounds is well-documented, typically involving the reduction of the nitro group.[4][5][6][7] The specific pathway of this reduction is highly dependent on the experimental conditions, particularly the solvent system. In aprotic media, the reduction often proceeds in a stepwise manner, starting with a reversible one-electron transfer to form a stable nitro radical anion.[5] This initial step can be followed by further reduction at more negative potentials. The thiophene moiety, while generally more difficult to reduce, can undergo oxidation at positive potentials.[8]
This application note provides a comprehensive, step-by-step protocol for conducting cyclic voltammetry on this compound. The procedure is designed to be a self-validating system, guiding the user through experimental design, data acquisition, and interpretation, while being grounded in established electrochemical principles.
Core Principles of the Experimental Design
The choice of experimental parameters in cyclic voltammetry is critical for obtaining meaningful and reproducible data. The protocol outlined below is based on the following foundational considerations:
-
Aprotic Solvent System: To study the intrinsic redox properties of this compound and stabilize the initially formed radical anions, an aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is recommended.[9] These solvents prevent protonation of the electrochemically generated species, which would complicate the voltammogram.[5]
-
Supporting Electrolyte: A supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop (uncompensated resistance).[10][11] Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are common choices for non-aqueous electrochemistry due to their wide potential windows and good solubility.
-
Three-Electrode Setup: A standard three-electrode system is employed to accurately control the potential of the working electrode and measure the resulting current.[11][12] This setup consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Inert Atmosphere: Given that the primary process of interest is reduction, it is crucial to remove dissolved oxygen from the solution. Oxygen is electroactive and its reduction can interfere with the voltammetric signals of the analyte.[13] This is achieved by purging the solution with an inert gas like nitrogen or argon.
Experimental Protocol: Cyclic Voltammetry of this compound
This protocol provides a detailed workflow for the electrochemical analysis of this compound.
Preparation of Solutions
-
Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile):
-
Accurately weigh the required amount of tetrabutylammonium hexafluorophosphate (TBAPF₆) to prepare a 0.1 M solution in HPLC-grade acetonitrile.
-
For example, to prepare 25 mL of solution, dissolve 0.968 g of TBAPF₆ (M.W. = 387.37 g/mol ) in 25 mL of acetonitrile.
-
Sonication may be used to aid dissolution.
-
-
Analyte Solution (1 mM this compound):
-
Prepare a 1 mM stock solution of this compound (M.W. = 205.23 g/mol ) in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.[1]
-
For example, to prepare 10 mL of the analyte solution, weigh 2.05 mg of this compound and dissolve it in 10 mL of the electrolyte solution.
-
Electrochemical Cell Assembly and Setup
-
Electrode Polishing:
-
Polish the working electrode (e.g., a 3 mm diameter glassy carbon electrode) to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile) to be used in the experiment.
-
Allow the electrode to air dry completely. A clean electrode surface is paramount for obtaining reproducible results.[12]
-
-
Cell Assembly:
-
Assemble the three-electrode cell. Place the polished working electrode, the reference electrode, and the platinum wire counter electrode in the electrochemical cell.
-
Ensure the tip of the reference electrode is positioned close to the working electrode to minimize the iR drop.
-
-
Deoxygenation:
-
Add a sufficient volume of the analyte solution to the electrochemical cell to cover the electrodes.
-
Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.[13]
-
Data Acquisition
-
Initial Scan (Background):
-
First, record a cyclic voltammogram of the blank electrolyte solution (0.1 M TBAPF₆ in acetonitrile) to ensure there are no interfering impurities in the potential window of interest.
-
-
Analyte Scan:
-
With the 1 mM analyte solution in the cell, perform an initial cyclic voltammetry scan.
-
Suggested Initial Parameters:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: -1.5 V (to probe the reduction of the nitro group)
-
Vertex Potential 2: +1.5 V (to probe for any oxidation processes)
-
Scan Rate: 100 mV/s
-
-
-
Optimizing the Potential Window:
-
Based on the initial scan, adjust the potential window to focus on the observed redox events. If a reduction peak is observed, for instance at -1.0 V, a suitable window might be from 0.0 V to -1.3 V and back to 0.0 V.
-
-
Scan Rate Dependence Study:
-
Once the primary redox features are identified, perform a series of cyclic voltammograms at different scan rates (e.g., 25, 50, 100, 200, 400 mV/s).[14]
-
This study is crucial for determining if the process is diffusion-controlled or surface-adsorbed. For a diffusion-controlled process, the peak current (iₚ) will be proportional to the square root of the scan rate (ν¹/²).
-
-
Internal Referencing (Optional but Recommended):
-
After acquiring the data for the analyte, add a small amount of an internal reference standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Record a cyclic voltammogram to determine the position of the Fc/Fc⁺ couple. All potentials can then be reported relative to this internal standard, which allows for better comparison of data between different experimental setups.[13]
-
Data Analysis and Interpretation
The cyclic voltammogram of this compound is expected to show at least one prominent reduction wave in the negative potential region, corresponding to the reduction of the nitro group.
Key Parameters to Extract from the Voltammogram:
| Parameter | Symbol | Description | Significance |
| Cathodic Peak Potential | Epc | The potential at which the maximum reduction current is observed. | Indicates the potential at which the nitro group is reduced. |
| Anodic Peak Potential | Epa | The potential at which the maximum oxidation current is observed for the reverse scan. | If present, indicates the re-oxidation of the reduced species. |
| Half-Wave Potential | E₁/₂ | Calculated as (Epa + Epc) / 2. | A good approximation of the standard redox potential (E⁰') for a reversible system. |
| Peak Separation | ΔEp | The difference between the anodic and cathodic peak potentials (Epa - Epc). | For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversibility or irreversibility. |
| Cathodic Peak Current | ipc | The maximum current measured for the reduction peak. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |
| Anodic Peak Current | ipa | The maximum current measured for the oxidation peak on the reverse scan. | For a reversible system, the ratio of ipc/ipa should be close to 1. |
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the cyclic voltammetry procedure for this compound.
Caption: Experimental workflow for cyclic voltammetry of this compound.
Expected Results and Mechanistic Insights
Based on the literature for similar nitroaromatic compounds, the cyclic voltammogram of this compound in an aprotic solvent is anticipated to exhibit a quasi-reversible or irreversible reduction peak corresponding to the formation of the nitro radical anion (Ar-NO₂⁻•).[5][6] The degree of reversibility can be assessed by the peak separation (ΔEp) and the ratio of the anodic to cathodic peak currents. A deviation from the ideal reversible values suggests that the radical anion may be undergoing subsequent chemical reactions or that the electron transfer kinetics are slow.
The scan rate dependence study will further elucidate the nature of the electrochemical process. A linear plot of the peak current (iₚ) versus the square root of the scan rate (ν¹/²) is indicative of a diffusion-controlled process, meaning the rate of the reaction is limited by the diffusion of the analyte to the electrode surface.
Conclusion
This application note provides a robust and detailed protocol for the investigation of the redox properties of this compound using cyclic voltammetry. By following this guide, researchers can obtain high-quality, reproducible data to characterize the electron transfer processes of this molecule. The insights gained from these experiments are invaluable for understanding the fundamental electronic properties of this compound and for guiding its application in various scientific and technological fields.
References
-
Redox potentials of various nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Typical cyclic voltammogram of nitroaromatic compounds in different media. (n.d.). ResearchGate. Retrieved from [Link]
-
Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Molecules, 24(21), 3959. [Link]
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Kowalczyk, A., & Skrzypek, S. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (151), e60021. [Link]
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Colon, D. F., et al. (2010). One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives. Environmental Science & Technology, 44(13), 5037-5042. [Link]
-
SOP4CV - Standard Operating Procedures for Cyclic Voltammetry. (n.d.). Retrieved from [Link]
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Singh, S., et al. (2021). Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. International Journal for Research in Applied Science & Engineering Technology, 9(7), 2321-9653. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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Reddit. (2017). Standard Operating Procedures for Cyclic Voltammetry. I spent 4 years making this accessible beginners guide to cyclic voltammetry, just put it online a few minutes ago. Enjoy! Retrieved from [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [Link]
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Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. (n.d.). Journal of Electrochemistry. [Link]
-
Green electrochemical method for the synthesis of nitro and azo derivatives based on mefenamic acid. (2022). Scientific Reports, 12(1), 1106. [Link]
-
Cyclic voltammograms of electropolymerization of thiophene at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Waldie, K. M., et al. (2021). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. ACS Catalysis, 11(11), 6344-6355. [Link]
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DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. (2021). RASĀYAN Journal of Chemistry. [Link]
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Electrochemical Reduction of 4-Nitrophenol at Modified Electrodes Based on Organic Polymer Films. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. (2004). Physical Chemistry Chemical Physics, 6(14), 3745-3751. [Link]
-
Green electrochemical method for the synthesis of nitro and azo derivatives based on mefenamic acid. (2022). ResearchGate. Retrieved from [Link]
-
Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and electrochemistry of β-pyrrole nitro-substituted cobalt(ii) porphyrins. The effect of the NO2 group on redox potentials, the electron transfer mechanism and catalytic reduction of molecular oxygen in acidic media. (2004). Dalton Transactions, (1), 103-110. [Link]
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In Vitro Cytotoxicity Assays for Thiophene Derivatives: A-Z Application Notes & Protocols
Introduction: The Double-Edged Sword of Thiophene Derivatives
Thiophene and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, this therapeutic potential is often shadowed by concerns of cytotoxicity. The metabolic activation of the thiophene ring, primarily by cytochrome P450 enzymes, can lead to the formation of reactive intermediates like S-oxides and epoxides.[5][6][7] These metabolites are implicated in various toxicities, including hepatotoxicity and nephrotoxicity, which have led to the withdrawal of several thiophene-containing drugs from the market.[5][6][7]
Therefore, a robust and comprehensive in vitro cytotoxicity assessment is not merely a regulatory checkpoint but a critical step in the early-stage development of thiophene-based drug candidates. This guide provides a detailed framework for designing and executing a multi-parametric cytotoxicity evaluation, enabling researchers to de-risk their compounds and gain deeper insights into their mechanisms of toxicity.
Strategic Selection of Cytotoxicity Assays: A Multi-Endpoint Approach
No single assay can fully capture the complexity of cellular toxicity. A well-rounded assessment of thiophene derivative cytotoxicity necessitates a battery of assays that probe different cellular health indicators. This multi-endpoint strategy provides a more complete picture of the potential toxic liabilities of a compound.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Compound Treatment\n(Dose-Response)"]; B [label="MTT Assay\n(Metabolic Activity)"]; C [label="LDH Assay\n(Membrane Integrity)"]; A -> B; A -> C; }
subgraph "cluster_1" { label="Phase 2: Mechanistic Elucidation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; D [label="Caspase-3/7 Assay\n(Apoptosis)"]; E [label="ROS Assay\n(Oxidative Stress)"]; F [label="GSH Assay\n(Antioxidant Depletion)"]; }
B -> D [label="If cytotoxic"]; C -> D [label="If cytotoxic"]; D -> E [label="If apoptosis is induced"]; E -> F;
subgraph "cluster_2" { label="Phase 3: Data Analysis & Interpretation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; G [label="IC50 Determination"]; H [label="Mechanism of\nCell Death"]; I [label="Risk Assessment"]; }
F -> G; F -> H; G -> I; H -> I; } caption: "Figure 1: A tiered workflow for assessing thiophene derivative cytotoxicity."
This workflow begins with broad-spectrum viability and cytotoxicity screening, followed by more targeted assays to dissect the underlying mechanisms of cell death.
Data Summary: Key Assay Parameters
| Assay | Principle | Endpoint | Throughput | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8] | Colorimetric measurement of formazan production, indicating metabolic activity. | High | Simple, cost-effective, and well-established.[8] | Can be confounded by compounds affecting cellular redox state. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[9] | Colorimetric or luminescent detection of LDH activity in the culture medium.[10] | High | Direct measure of cytotoxicity (necrosis), stable signal. | Less sensitive to early apoptotic events. |
| Caspase-3/7 Assay | Detection of the activity of executioner caspases 3 and 7, key mediators of apoptosis.[11][12] | Fluorometric or luminescent signal generated upon cleavage of a specific substrate.[11][12] | High | Specific for apoptosis, highly sensitive. | May not detect non-apoptotic cell death pathways. |
| ROS Assay | Measures the generation of reactive oxygen species (ROS) using fluorescent probes.[13][14] | Fluorescence intensity proportional to the level of intracellular ROS. | Medium to High | Provides insight into oxidative stress as a mechanism of toxicity. | Probes can have their own toxicity and lack specificity.[14] |
| GSH Assay | Quantifies the levels of reduced glutathione (GSH), a major intracellular antioxidant.[15][16][17] | Colorimetric, fluorometric, or luminescent detection of GSH levels.[16][18] | Medium to High | Indicates the depletion of antioxidant defenses, a hallmark of oxidative stress.[16][17] | Can be influenced by factors affecting GSH synthesis. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Incubate for at least 15 minutes at room temperature with gentle shaking, or overnight at 37°C, depending on the solubilizing agent.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis.[20]
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the number of lysed cells.[9]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is often beneficial to run the MTT and LDH assays in parallel from the same initial cell plating.
-
-
Preparation of Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to determine spontaneous LDH release.
-
Maximum LDH Release Control: Lyse untreated cells with the lysis buffer provided in the kit to determine the maximum releasable LDH.
-
Background Control: Culture medium alone to measure background LDH activity.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[20]
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100.
Caspase-3/7 Apoptosis Assay
This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]
Principle: The assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[11][21] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7.[11]
Materials:
-
Commercially available Caspase-Glo® 3/7 or a similar fluorescent assay kit
-
Opaque-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using the appropriate plate type.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the caspase assay reagent according to the manufacturer's protocol.
-
Equilibrate the plate and the reagent to room temperature.
-
Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) or relative fluorescence units (RFU) against the compound concentration. An increase in signal indicates the induction of apoptosis.
Reactive Oxygen Species (ROS) Assay
This assay detects the intracellular accumulation of reactive oxygen species, a common mechanism of drug-induced toxicity.
Principle: Cell-permeable dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), are non-fluorescent until they are oxidized by ROS within the cell, at which point they become highly fluorescent.[22]
Materials:
-
H2DCFDA or other suitable ROS-sensitive probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate and incubate for 24 hours.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add 100 µL of the ROS probe working solution (e.g., 10 µM H2DCFDA in HBSS) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Remove the probe solution and wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of the thiophene derivative dilutions (prepared in HBSS or serum-free medium).
-
Include a positive control (e.g., H2O2) and a vehicle control.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) over a time course (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Calculate the rate of increase in fluorescence over time for each treatment condition. An increased rate compared to the vehicle control indicates ROS production.
Glutathione (GSH) Assay
This assay quantifies the level of intracellular reduced glutathione (GSH), a critical antioxidant. Depletion of GSH is an indicator of oxidative stress.[16][23]
Principle: The assay is based on the reaction of GSH with a chromogenic or fluorogenic reagent. A common colorimetric method involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[16][17] Luminescent methods often use a glutathione S-transferase (GST)-catalyzed reaction that converts a luciferin derivative into luciferin in the presence of GSH.[18]
Materials:
-
Commercially available GSH assay kit (colorimetric, fluorescent, or luminescent)
-
96-well plates (clear for colorimetric, black or white for fluorescent/luminescent)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Lysis and Sample Preparation:
-
After treatment, wash the cells with PBS.
-
Lyse the cells according to the kit manufacturer's instructions to prepare a cell lysate containing GSH.
-
-
GSH Detection:
-
Add the cell lysate and the assay reagents to the wells of the appropriate 96-well plate.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition:
-
Measure the absorbance, fluorescence, or luminescence.
-
Data Analysis: Generate a standard curve using the provided GSH standards. Calculate the concentration of GSH in the samples and normalize to the protein concentration of the lysate. A decrease in GSH levels in treated cells compared to the vehicle control indicates oxidative stress.
Mechanistic Insights: Connecting the Dots
The data generated from this suite of assays can be integrated to build a comprehensive picture of the cytotoxic mechanism of a thiophene derivative.
dot graph "Mechanistic_Pathway" { layout=dot; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
A [label="Thiophene Derivative", fillcolor="#FBBC05"]; B [label="Metabolic Activation\n(e.g., CYP450)", fillcolor="#FFFFFF"]; C [label="Reactive Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Oxidative Stress", fillcolor="#FFFFFF"]; E [label="ROS Production ▲", fillcolor="#FFFFFF"]; F [label="GSH Depletion ▼", fillcolor="#FFFFFF"]; G [label="Mitochondrial Dysfunction", fillcolor="#FFFFFF"]; H [label="Caspase Activation", fillcolor="#FFFFFF"]; I [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Membrane Damage", fillcolor="#FFFFFF"]; K [label="Necrosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; D -> F; D -> G; G -> H; H -> I; C -> J; J -> K; } caption: "Figure 2: Potential mechanisms of thiophene-induced cytotoxicity."
For instance, a compound that is positive in the MTT, Caspase-3/7, ROS, and GSH assays likely induces apoptosis via an oxidative stress-mediated mechanism. Conversely, a compound that is strongly positive in the LDH assay but negative in the caspase assay may be causing necrotic cell death through direct membrane damage.
Conclusion: A Framework for Informed Drug Development
The evaluation of in vitro cytotoxicity is a pivotal component of modern drug discovery and development, particularly for compound classes like thiophene derivatives with known toxicological liabilities. By employing a multi-parametric approach that interrogates various cellular health endpoints, researchers can gain a nuanced understanding of a compound's safety profile. The protocols and strategies outlined in this guide provide a robust framework for identifying potentially toxic compounds early, elucidating their mechanisms of action, and ultimately, making more informed decisions in the quest for safer and more effective therapeutics. Adherence to standardized and validated methods, such as those outlined by ISO 10993-5, is crucial for ensuring the reliability and comparability of cytotoxicity data.[24][25][26][27]
References
-
Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. [Link]
-
Total Glutathione (T-GSH)/Oxidized Glutathione (GSSG) Colorimetric Assay Kit. Elabscience. [Link]
-
Glutathione Assays To Monitor Oxidative Stress. G-Biosciences. [Link]
-
Microplate Assay for GSH/GSSG. Oxford Biomedical Research. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]
-
Glutathione Assay Kits. Biocompare. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]
-
Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. OUCI. [Link]
-
SYNTHESIS OF SOME NEW THIOPHENE-BASED COMPOUNDS AND EVALUATIONS OF THEIR CYTOTOXIC ACTIVITIES. Africa Research Connect. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
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Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. Scirp.org. [Link]
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Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PubMed Central. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS. [Link]
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In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. [Link]
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In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PubMed. [Link]
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Application Notes & Protocols: Synthesis of 2-(4-Nitrophenyl)thiophene Derivatives for Medicinal Chemistry
Introduction: The Value of the 2-(4-Nitrophenyl)thiophene Scaffold
The thiophene ring is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for the phenyl ring.[1] Its incorporation into drug candidates can significantly modify physicochemical properties such as solubility and metabolism, thereby enhancing drug-receptor interactions.[1] When coupled with a 4-nitrophenyl moiety, the resulting this compound scaffold becomes a particularly valuable building block for several reasons:
-
Diverse Pharmacological Profile: Thiophene derivatives have demonstrated a vast range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4]
-
Modulation of Electronic Properties: The nitro group is a potent electron-withdrawing group that significantly influences the electronic nature of the entire molecule.[5][6] This can be crucial for tuning binding affinities to biological targets.
-
Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This allows for subsequent derivatization, enabling the exploration of a wide chemical space to optimize for potency and selectivity.[7]
The construction of the C-C bond between the thiophene and nitrophenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, broad functional group tolerance, and predictable outcomes, making them indispensable tools in modern drug discovery.[8] This guide provides a detailed examination of the most reliable synthetic strategies, complete with step-by-step protocols and the scientific rationale behind key experimental choices.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 2-arylthiophenes is dominated by palladium-catalyzed cross-coupling reactions. The choice between methods often hinges on factors like reagent availability, cost, and, critically, toxicity of byproducts.
Suzuki-Miyaura Coupling: The Preferred Route
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C(sp²)–C(sp²) bonds.[9] It involves the coupling of an organoboron species (a boronic acid or ester) with an organohalide.
Why it Works: The reaction proceeds through a well-understood catalytic cycle involving a Pd(0) active species. The key steps are:
-
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the 2-halothiophene.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Key Advantages for Medicinal Chemistry:
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including the nitro group.[9]
-
Mild Conditions: Reactions are typically run under gentle heating, preserving sensitive functional groups elsewhere in the molecule.
-
Commercially Available Reagents: A vast library of arylboronic acids is commercially available.
-
Low Toxicity: The boron-containing byproducts are generally considered non-toxic and are easily removed during aqueous workup, a significant advantage in pharmaceutical synthesis.
Stille Coupling: A Potent but Problematic Alternative
The Stille coupling utilizes an organotin (organostannane) reagent in place of an organoboron compound.[10][11] The catalytic cycle is very similar to the Suzuki reaction.[12]
Why it's Used: Stille coupling offers excellent functional group tolerance and the organostannane reagents are notably stable to air and moisture.[10][11] Historically, it has been a reliable method for complex couplings where boronic acids might be unstable.
The Critical Disadvantage: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[10][13] These compounds are neurotoxic and pose significant handling and disposal challenges.[14][15][16] For applications in medicinal chemistry, where safety and scalability are paramount, the toxicity of tin compounds makes the Suzuki-Miyaura coupling the far more desirable and practical choice.
Other Thiophene Syntheses: The Gewald Reaction
While not a direct method for C-C coupling, the Gewald reaction is a foundational multi-component reaction for synthesizing highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[17][18][19][20][21] This method is invaluable for building the thiophene ring itself when a 2-amino substituent is desired as a key pharmacophore or as a handle for further functionalization.[4]
Data Presentation: Suzuki Coupling Reaction Parameters
The following table summarizes representative conditions for the Suzuki-Miyaura coupling to generate aryl-thiophene derivatives, demonstrating the versatility of the methodology.
| Entry | Thiophene Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~75-85 | [9] |
| 2 | 2-Chlorothiophene | Phenylboronic acid | PdCl₂{PᵗBu₂(Ph-NMe₂)}₂ (0.1) | K₂CO₃ | 10% aq. Toluene | 100 | 99 | [22] |
| 3 | 3-Bromothiophene | 2-Methylphenylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | 60 | 98 | N/A |
| 4 | 5-Chloro-2-thiophenecarbaldehyde | 3-Thiopheneboronic acid | Pd(OAc)₂ (0.25) | KF | Dioxane | 80 | 71 | [23] |
Visualization of Key Processes
General Synthetic Workflow
The overall process from starting materials to the purified final compound follows a standardized workflow in synthetic organic chemistry.
Caption: General workflow for synthesis and purification.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol describes a reliable method for the synthesis of the target compound using palladium-catalyzed Suzuki-Miyaura coupling.
Materials & Reagents:
-
2-Bromothiophene (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene, anhydrous
-
Ethanol (200 proof)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiophene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, ensuring sufficient volume to dissolve reactants upon heating).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromothiophene is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a solid.[24]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show characteristic doublets for the para-substituted nitrophenyl ring and multiplets for the thiophene ring protons.[9][25]
Protocol 2: Stille Coupling - For Reference and Comparison
This protocol is provided for informational purposes. Due to the high toxicity of organotin reagents, the Suzuki-Miyaura protocol is strongly recommended. Extreme caution and specialized handling are required.
Materials & Reagents:
-
2-Bromothiophene (1.0 eq)
-
(4-Nitrophenyl)tributylstannane (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Toluene, anhydrous and degassed
-
Schlenk flask and Schlenk line for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromothiophene (1.0 eq), (4-nitrophenyl)tributylstannane (1.1 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.04 eq).[26]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the sealed flask to 110 °C with stirring for 12-16 hours.[26] Monitor by TLC.
-
Workup & Purification: After cooling, concentrate the solvent. The purification is complicated by the presence of toxic tributyltin bromide. A common method involves flash chromatography, but specialized techniques for tin removal (e.g., treatment with potassium fluoride) may be necessary. All waste must be segregated and treated as highly toxic.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Nitroaromatic Compounds: These compounds can be toxic and are often skin irritants. Handle with care and avoid exposure.[27][28]
-
Organotin Compounds (Stille Coupling):
-
EXTREME TOXICITY: Organotin compounds are highly toxic by all routes of exposure (inhalation, ingestion, skin contact) and can cause severe neurological and immunological damage.[13][14][16][29]
-
Handling: Must be handled exclusively in a fume hood using inert atmosphere techniques (Schlenk line or glovebox).[16] Use dedicated glassware.
-
Waste Disposal: All organotin-contaminated waste (liquid, solid, glassware) is considered hazardous and must be quenched (e.g., with bleach) and disposed of according to strict institutional protocols.[15] Never mix with general chemical waste.
-
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. AFJPS, 5(1), 1-7. [Link]
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Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
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Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]
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NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
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Del Valle Lab. Standard Operating Procedures: Organotin reagents. [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Sayed, E. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Semantic Scholar. [Link]
-
Viciu, M. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(22), 7727–7730. [Link]
-
Sayed, E. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 7(10), 8487–8501. [Link]
-
Sayed, E. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Scribd. [Link]
-
Sharma, G., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5596-5624. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 4(17), 3221-3233. [Link]
-
Sayed, E. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]
-
Sayed, E. M., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). Semantic Scholar. [Link]
-
Mishra, R., et al. (2011). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 5(76). [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and characterization of novel thiophene-based chalcone derivatives as potential anticancer agents. ResearchGate. [Link]
-
Asres, K., & Bucar, F. (2005). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Planta Medica, 71(11), 989-1003. [Link]
-
Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 661-689. [Link]
-
Iqbal, J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14697-14712. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Sayed, E. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 7(10), 8487–8501. [Link]
-
Jönsson, E. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Diva Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9759-9769. [Link]
-
Mondal, B. (2019). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Wang, K., et al. (n.d.). Supporting Information for Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel. The Royal Society of Chemistry. [Link]
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Troubleshooting & Optimization
Improving the yield of 2-(4-Nitrophenyl)thiophene Suzuki coupling reaction
Technical Support Center: Suzuki Coupling of 2-(4-Nitrophenyl)thiophene
Welcome to the technical support center for the Suzuki-Miyaura coupling reaction to synthesize this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this specific transformation and improve your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low to no conversion of starting materials.
-
Question: I've set up my reaction with 2-bromothiophene, 4-nitrophenylboronic acid, a palladium catalyst, and a base, but I'm seeing very little or no product formation. What are the likely causes and how can I fix this?
-
Answer: This is a common issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, or reagent quality.
-
Catalyst Deactivation: The active form of the catalyst is Palladium(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Inadequate degassing of your solvent is a primary cause of catalyst deactivation. Oxygen can oxidize the active Pd(0) catalyst to an inactive state.
-
Solution: Ensure your solvent is thoroughly degassed. A common method is to bubble an inert gas like argon or nitrogen through the solvent for at least 30 minutes.[2] Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the palladium catalyst to the aryl halide.[3][4][5] For this reaction, 2-bromothiophene is the electrophile. While bromides are generally reactive, a poorly chosen ligand can hinder this step.
-
Solution: If you are using a standard ligand like triphenylphosphine (PPh₃) and seeing poor results, consider switching to a more electron-rich and bulky ligand. Buchwald-type ligands such as SPhos or XPhos are known to enhance the rate of oxidative addition, especially for challenging substrates.[6][7]
-
-
Poor Base Activation: The base is crucial for activating the boronic acid, which facilitates the transmetalation step.[8] If the base is weak or not sufficiently soluble, the reaction will be sluggish.
-
Solution: Potassium carbonate (K₂CO₃) is a common choice, but for this specific coupling, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be more effective.[2][9] The presence of water is often necessary to dissolve the inorganic base and to facilitate the formation of the active boronate species.[10]
-
-
Issue 2: Significant formation of side products, particularly homocoupling of the boronic acid.
-
Question: My reaction is proceeding, but I'm getting a significant amount of 4,4'-dinitrobiphenyl, the homocoupling product of my boronic acid. How can I suppress this side reaction?
-
Answer: Homocoupling is often a sign of oxygen in your reaction mixture. The presence of oxygen can promote the oxidative coupling of the boronic acid.
-
Solution: As with low conversion, rigorous degassing of your reaction mixture is the first line of defense. Ensure all reagents and solvents are handled under an inert atmosphere.
-
Ligand Choice: The choice of ligand can also influence the extent of homocoupling. Bulky ligands can sterically hinder the approach of two boronic acid molecules to the palladium center, thus disfavoring homocoupling.
-
Issue 3: Protodeboronation of 4-nitrophenylboronic acid.
-
Question: I'm observing the formation of nitrobenzene in my reaction mixture, indicating that my boronic acid is being consumed by a side reaction. What is causing this and how can I prevent it?
-
Answer: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. Electron-deficient arylboronic acids, like 4-nitrophenylboronic acid, are particularly susceptible to this process.[11]
-
Solution:
-
Use a Boronic Ester: Consider using a more stable derivative of the boronic acid, such as a pinacol ester. These are generally more resistant to protodeboronation.[10][11]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. If you suspect this is an issue, try using anhydrous solvents and a base like potassium fluoride (KF) that can be used under nearly anhydrous conditions.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Suzuki coupling reaction?
A1: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps[3][4][5][12]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-bromothiophene) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (4-nitrophenylboronic acid), activated by a base, is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the product, this compound, and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for success.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8] Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and require in situ reduction.
-
Ligands: For this specific coupling involving an electron-deficient boronic acid and a heteroaryl halide, bulky, electron-rich phosphine ligands are often superior to PPh₃.[13] Ligands like SPhos, XPhos, and RuPhos can significantly improve yields by accelerating both the oxidative addition and reductive elimination steps.[6][14]
Q3: What is the optimal solvent system for this reaction?
A3: A variety of solvents can be used for Suzuki couplings.[10] A common and effective system is a mixture of an organic solvent and water.[15]
-
Dioxane/Water or Toluene/Ethanol/Water: These mixtures are excellent for dissolving both the organic starting materials and the inorganic base.[9] A typical ratio is 4:1 or 2:1:1.
-
Anhydrous Solvents: In cases where protodeboronation is a significant issue, anhydrous solvents like THF or DME can be used with a suitable base like KF or CsF.
Experimental Protocol: Synthesis of this compound
This protocol provides a starting point for your experiments. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Bromothiophene
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiophene (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the catalyst precursor to the Schlenk flask via syringe.
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Electrophile | 2-Bromothiophene | Good reactivity in oxidative addition. |
| Nucleophile | 4-Nitrophenylboronic acid | Electron-deficient, may require careful optimization. |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes high catalytic activity.[6] |
| Base | K₃PO₄ | A strong base that effectively activates the boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Logical Workflow for Troubleshooting
When faced with a low-yielding reaction, a systematic approach is key.
Caption: A systematic workflow for troubleshooting low yields.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
PubMed. Cross-Coupling Reactions of Nitroarenes. [Link]
-
Reddit. Problems with Suzuki coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Morressier. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]
-
ResearchGate. Suzuki reactions promoted by different ligands. [Link]
-
Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]
-
ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. [Link]
Sources
- 1. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 2-(4-Nitrophenyl)thiophene
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 2-(4-Nitrophenyl)thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important synthetic intermediate. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting advice and detailed methodologies to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki or Stille coupling?
A1: The impurity profile of crude this compound is intrinsically linked to the synthetic route employed, most commonly the Suzuki-Miyaura or Stille cross-coupling reactions.[1][2][3] Understanding the source of these impurities is the first step in designing an effective purification strategy.
The primary contaminants arise from unreacted starting materials and side reactions inherent to the catalytic cycle.[4]
Table 1: Common Impurities and Their Origins
| Impurity | Source / Reaction | Rationale | Recommended Primary Removal Method |
| 4-Nitrophenylboronic Acid (or its anhydride, boroxine) | Suzuki Coupling | Incomplete reaction or excess reagent used. Boronic acids and their anhydrides are typically polar. | Aqueous workup with a mild base (e.g., NaHCO₃ solution); Column Chromatography. |
| Organotin Reagents (e.g., Tributyltin bromide) | Stille Coupling | Incomplete reaction or stoichiometric byproducts. These are notoriously difficult to remove due to their non-polar nature and toxicity.[2][5] | Dilute KF or CsF workup to precipitate tin fluorides; Column Chromatography (often requires specific techniques). |
| 2-Halothiophene (e.g., 2-Bromothiophene) | Suzuki/Stille Coupling | Unreacted starting material. It is volatile and less polar than the product. | Evaporation under reduced pressure (if volatile enough); Column Chromatography. |
| 4,4'-Dinitrobiphenyl | Suzuki Coupling (Homo-coupling) | Side reaction where the arylboronic acid couples with itself.[4] | Recrystallization; Column Chromatography. |
| 2,2'-Bithiophene | Suzuki/Stille Coupling (Homo-coupling) | Side reaction where the 2-halothiophene couples with itself.[4] | Recrystallization; Column Chromatography. |
| 4-Nitrobenzene | Suzuki Coupling (Protodeboronation) | Side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or base.[4] | Column Chromatography. |
| Thiophene | Stille/Suzuki Coupling (Dehalogenation) | Side reaction where the halide on the thiophene is replaced by a hydrogen atom.[4] | Volatile, removed under vacuum. |
| Palladium Catalyst Residues | Suzuki/Stille Coupling | The palladium catalyst used in the reaction. | Filtration through a pad of Celite® or silica gel; Treatment with activated carbon. |
Q2: My crude product is a dark-colored solid or oil containing black particles. What is this and how can it be removed?
A2: The dark coloration and black particulates are almost certainly residual palladium from your cross-coupling catalyst.[4] Palladium(0) species can aggregate to form palladium black, which is insoluble and can complicate subsequent purification steps.
Solution: Before attempting recrystallization or chromatography, it is highly recommended to perform a preliminary filtration. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass this solution through a short plug of Celite® or silica gel in a pipette or Hirsch funnel. The palladium black will be adsorbed onto the stationary phase. Wash the plug with additional solvent to ensure complete recovery of your product. This simple step will significantly improve the efficacy of subsequent purification.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be a pale yellow to yellow crystalline solid. Significant deviation from this (e.g., brown or dark orange) indicates the presence of impurities or potential degradation products. The reported melting point is typically in the range of 135-138 °C . A broad or depressed melting point range is a classic indicator of an impure sample.
Q4: Which purification method should I try first: recrystallization or column chromatography?
A4: The choice between recrystallization and column chromatography depends on the scale of your reaction and the nature of the impurities. Recrystallization is often faster and more economical for larger quantities, provided a suitable solvent is found and the impurities have different solubility profiles from the product.[6][7] Column chromatography offers higher resolving power for separating compounds with similar properties but is more time-consuming and uses more solvent.[8][9][10]
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide
Recrystallization Issues
Q: My product "oils out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem when the solution is supersaturated to a high degree or cooled too rapidly.
Causality & Solutions:
-
Solvent Polarity: The chosen solvent may be too non-polar for the product. Try using a slightly more polar solvent or a mixed solvent system. For this compound, if you are using hexanes, try adding a small amount of ethyl acetate or isopropyl ether.[11]
-
Cooling Rate: You are cooling the solution too quickly. Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. Slow cooling is critical for the formation of well-ordered, pure crystals.[6]
-
Saturation Point: You may have used too little solvent, leading to a solution that becomes excessively supersaturated upon cooling. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent until the solution is just clear, and then allow it to cool slowly again.
Q: I have a very low recovery after recrystallization. How can I improve it?
A: Low recovery is typically caused by using too much solvent or by premature crystallization during a hot filtration step.[11]
Causality & Solutions:
-
Excess Solvent: The most common cause. The product has some solubility even in the cold solvent, and using an excessive volume will cause a significant amount of product to remain in the mother liquor. Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[12]
-
Mother Liquor: After filtering your crystals, you can try to recover a second crop by concentrating the mother liquor (e.g., by boiling off some solvent or using a rotary evaporator) and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but very poorly when cold.[7] If your compound is too soluble in the chosen solvent even at low temperatures, your recovery will be poor. You may need to screen other solvents. A mixture of hexane and ethyl acetate is often a good starting point.[13]
Column Chromatography Issues
Q: How do I choose the right solvent system (eluent) for column chromatography?
A: The optimal eluent system is determined by running analytical Thin-Layer Chromatography (TLC) first. The goal is to find a solvent mixture that gives your product a Retention Factor (Rf) of ~0.25-0.35 .[9]
Methodology:
-
Spot your crude mixture on several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (10%, 20%, etc.).
-
The ideal system will show good separation between your product spot and the major impurities, with the product spot moving about a quarter to a third of the way up the plate. This Rf value provides the best balance, ensuring the compound moves through the column efficiently without eluting too quickly with impurities.[14]
Q: I'm having trouble separating two very close spots on the TLC. What are my options?
A: This is a common challenge indicating that the two compounds have very similar polarities.
Solutions:
-
Optimize the Eluent: Small changes to the solvent system can have a large impact. Try switching one component of your eluent (e.g., substitute dichloromethane for ethyl acetate) as this can alter the specific interactions with the silica gel.
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for separation to occur, effectively increasing the number of "theoretical plates."
-
Run a Gradient Elution: Start with a less polar solvent system to elute the less polar compounds. Then, gradually increase the polarity of the eluent over time to coax the more polar compounds, including your product, off the column. This can often improve the separation between closely running spots.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a starting crude material that is mostly the desired product, with impurities that have different solubility properties.
Materials:
-
Crude this compound
-
Solvent (e.g., Ethanol, or a Hexanes/Ethyl Acetate mixture)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even when heated, the solvent is not polar enough. The ideal solvent dissolves the solid when hot but not when cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[6]
-
Decolorization (Optional): If the solution is highly colored from persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes. The carbon will adsorb colored impurities.
-
Hot Filtration (if carbon was used): Pre-warm a second Erlenmeyer flask and a funnel (with fluted filter paper). Quickly filter the hot solution to remove the activated carbon or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating mixtures with components of similar polarity.
Caption: General workflow for flash column chromatography purification.
Procedure:
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized column (typically use 25-50 g of silica gel per 1 g of crude material).[8]
-
In a beaker, make a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.[9]
-
Add a thin layer of sand on top of the silica bed to protect it during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of a polar solvent (like dichloromethane or ethyl acetate) in which it is readily soluble.
-
Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method and generally gives better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Using gentle pressure from a pump or inert gas line, push the solvent through the column at a steady rate.
-
Begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain your desired product.
-
The less polar impurities will elute first, followed by your product, and then any more polar impurities.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Organic Syntheses. 2-nitrothiophene. Organic Syntheses Procedure.
- BenchChem. Technical Support Center: Purification of 2-Nitrothiophene. BenchChem Technical Support.
- ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate.
- BenchChem. Stability of 2-Nitrothiophene under different conditions. BenchChem Technical Support.
- BenchChem. Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives. BenchChem Technical Support.
- Wikipedia. Stille reaction. Wikipedia.
- University of Calgary. Column chromatography. Department of Chemistry.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Wikipedia. Column chromatography. Wikipedia.
- Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction.
- SynArchive. Suzuki Coupling. SynArchive.
- University of Rochester. Purification: How To. Department of Chemistry.
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
- YouTube. (2020). Recrystallization. Prof Dave Explains.
- EBSCO Information Services. Recrystallization (chemistry) | Research Starters. EBSCO.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
Sources
- 1. youtube.com [youtube.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting NMR peak assignments for substituted thiophenes
Welcome to the technical support center for NMR analysis of substituted thiophenes. This resource is designed for researchers, medicinal chemists, and material scientists who encounter challenges in assigning the NMR spectra of these versatile heterocyclic compounds. Thiophene and its derivatives are fundamental building blocks in pharmaceuticals and functional materials, making unambiguous structural characterization paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established spectroscopic principles and field-proven methodologies.
Troubleshooting Guide: Unraveling Complex Thiophene Spectra
The substitution pattern on a thiophene ring profoundly influences the chemical shifts and coupling constants of the ring protons, often leading to complex and overlapping spectra.[2][3][4] This guide provides a systematic approach to dissecting these spectra and confidently assigning your peaks.
Q1: My ¹H NMR spectrum for a di-substituted thiophene shows overlapping aromatic signals. How can I definitively assign the proton environments?
This is a common challenge, especially when substituents have similar electronic effects. A multi-step approach combining 1D and 2D NMR techniques is the most robust strategy.
Step 1: Analyze J-coupling Constants
First, carefully examine the coupling constants (J-values) in your ¹H NMR spectrum. The magnitude of the coupling between thiophene ring protons is characteristic of their relative positions:
| Coupling | Typical Range (Hz) | Notes |
| ³JH2-H3 | 4.9 - 6.0 | Vicinal coupling in 2-substituted thiophenes. |
| ³JH3-H4 | 3.5 - 4.5 | Vicinal coupling in 3-substituted thiophenes. |
| ³JH4-H5 | 4.5 - 5.5 | Vicinal coupling. |
| ⁴JH2-H4 | 1.0 - 1.8 | Long-range 'meta' coupling. |
| ⁴JH3-H5 | 2.9 - 3.5 | Long-range 'meta' coupling. |
| ⁵JH2-H5 | 2.5 - 3.5 | Long-range 'para' coupling. |
Data compiled from various sources, including references[2][4][5].
The distinct ranges for these coupling constants can often provide the first clues to the substitution pattern. For instance, a larger coupling constant (around 5-6 Hz) is indicative of adjacent protons at the 2 and 3 positions, while a smaller coupling constant (around 1-3.5 Hz) suggests a long-range coupling.[2][5]
Step 2: Employ 2D NMR Spectroscopy
If coupling constants alone are insufficient for a definitive assignment, 2D NMR experiments are indispensable.[6][7][8]
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying proton-proton coupling networks.[9] Cross-peaks in a COSY spectrum connect protons that are directly coupled. For a thiophene ring, this will clearly show which protons are adjacent to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. This is particularly useful for distinguishing between isomers where through-bond couplings are ambiguous. For example, a NOE between a substituent's proton and a specific thiophene ring proton can confirm their spatial relationship.[10][11][12]
Step 3: Leverage Heteronuclear Correlation (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[13][14][15] This is invaluable for assigning the corresponding ¹³C signals once the proton assignments are known.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[13][15][16] This is often the key to solving complex structures. For instance, a proton on a substituent will show a correlation to the thiophene carbon it is attached to, as well as the adjacent carbons, providing unambiguous evidence of the substitution site.
The following workflow diagram illustrates a systematic approach to troubleshooting peak assignments:
Caption: A workflow for resolving ambiguous NMR peak assignments in substituted thiophenes.
Frequently Asked Questions (FAQs)
Q2: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C chemical shifts of the thiophene ring?
The electronic nature of the substituent significantly modulates the electron density within the thiophene ring, thereby influencing the chemical shifts of the ring protons and carbons.[1]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density in the ring, particularly at the ortho and para positions. This increased shielding causes the corresponding protons and carbons to resonate at a lower chemical shift (upfield) .[1]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R): These groups decrease the electron density in the ring, leading to deshielding of the ring protons and carbons. Consequently, they will resonate at a higher chemical shift (downfield) .
Typical Chemical Shift Ranges for Substituted Thiophenes:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2/C5 (α-carbons) | 7.0 - 8.0 | 120 - 150 |
| C3/C4 (β-carbons) | 6.8 - 7.5 | 120 - 140 |
Note: These are general ranges and can vary significantly based on the specific substituent and solvent used.[1][17][18]
Q3: My compound is a 3-substituted thiophene. Why is the chemical shift of H5 often further downfield than H2?
While H2 and H5 are both alpha to the sulfur atom, their electronic environments in a 3-substituted thiophene are not identical. The substituent at C3 has a more direct electronic influence on the adjacent C2 and C4 positions. The chemical shift of H5 is often influenced by a combination of through-bond and through-space effects, as well as the overall electron density distribution in the ring. In many cases, particularly with electron-withdrawing groups at the 3-position, the H5 proton experiences a greater deshielding effect, causing it to appear further downfield.[1]
Q4: I'm seeing very broad peaks in my ¹H NMR spectrum. What could be the cause?
Broad peaks in the NMR spectrum of a substituted thiophene can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the spectrometer is the first step in troubleshooting this issue.[19]
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates in solution, this can lead to significant line broadening.[19][20] Try using a different deuterated solvent or acquiring the spectrum at an elevated temperature to break up aggregates.[19]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
-
Chemical Exchange: If there is a dynamic process occurring on the NMR timescale, such as rotamer interconversion or proton exchange with the solvent, this can also lead to broad peaks.[19] Acquiring spectra at different temperatures can help to confirm if a dynamic process is occurring.
Q5: When is it necessary to use advanced NMR techniques like 1D-TOCSY or selective 1D-NOE?
While 2D NMR experiments are powerful, sometimes a more targeted approach is beneficial, especially for complex molecules or when trying to resolve specific ambiguities.
-
1D-TOCSY (Total Correlation Spectroscopy): This experiment allows you to selectively irradiate a single proton resonance and observe all other protons within the same spin system. This is extremely useful for tracing the connectivity within a specific thiophene ring in a molecule that contains multiple, isolated spin systems.[21][22]
-
Selective 1D-NOE (Nuclear Overhauser Effect): This is a highly sensitive method for detecting spatial proximity between specific protons. By selectively irradiating one proton and observing the enhancement of another, you can confirm their close spatial relationship with greater certainty and sensitivity than with a 2D NOESY experiment, which can be crucial for stereochemical assignments.[10][11]
References
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The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]
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C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
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The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]
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NMR chemical shift prediction of thiophenes. Stenutz. Available at: [Link]
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The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]
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Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
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Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. PMC. PubMed Central. Available at: [Link]
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Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Semantic Scholar. Available at: [Link]
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Carbon-13 chemical shifts in some substituted furans and thiophens. Sci-Hub. Available at: [Link]
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Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. ACS Publications. Available at: [Link]
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1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]
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13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Indian Academy of Sciences. Available at: [Link] -
Calculated coupling constantsa (J, Hz) of THT at 313 K for different... ResearchGate. Available at: [Link]
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1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available at: [Link]
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Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC. NIH. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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(PDF) Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. ResearchGate. Available at: [Link]
-
Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. The Royal Society of Chemistry. Available at: [Link]
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1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
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Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. Available at: [Link]
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HSQC and HMBC for Topspin. University of Missouri–St. Louis. Available at: [Link]
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Short-range heteronuclear correlation. Queen's University. Available at: [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
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Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
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NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. National Center for Biotechnology Information. Available at: [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. Available at: [Link]
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Supplementary Information. Wiley Online Library. Available at: [Link]
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Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. Available at: [Link]
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Figure S37 . Selected nOe difference proton NMR spectra of thia-azuliporphyrin 8c in CDCl 3. ResearchGate. Available at: [Link]
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Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Available at: [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
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5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
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N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Preventing degradation of 2-(4-Nitrophenyl)thiophene during experiments
Welcome to the technical support resource for 2-(4-Nitrophenyl)thiophene. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As a molecule combining an electron-rich thiophene ring with a strongly electron-withdrawing nitro group, this compound possesses unique photoactive and electronic properties, but also specific vulnerabilities.[1] This guide provides in-depth, field-proven insights to help you mitigate degradation and ensure reproducible, high-quality results.
Core Stability Profile
The stability of this compound is primarily influenced by its susceptibility to photodegradation , chemical reduction , and degradation under strongly basic conditions . The thiophene ring itself is relatively stable to oxidation but can be sensitive to strong acids and certain electrophilic substitutions.[2][3] The nitroaromatic moiety is the most reactive site, prone to reduction and light-induced reactions.[4][5] Understanding these liabilities is the first step toward preventing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator at low temperature (-20°C is recommended). The key is to protect it from light, moisture, and heat.[6]
Q2: My stock solution of this compound turned slightly yellow after a few days on the benchtop. What happened? A2: A color change, typically to yellow or brown, is a common indicator of degradation. This is most likely due to photodegradation from exposure to ambient light or slow oxidation.[6] It is crucial to prepare solutions fresh and store them in amber vials in the dark when not in use.
Q3: Is this compound stable in aqueous buffers? A3: Its stability in aqueous solutions is pH-dependent. It is relatively stable in neutral and acidic conditions (pH < 7). However, under strongly basic conditions (pH > 9), it can be susceptible to degradation, potentially through nucleophilic attack or other base-mediated reactions.[6] If basic conditions are required, exposure time should be minimized, and a stability study is recommended.
Q4: Can I use strong reducing agents like Sodium Borohydride (NaBH₄) in reactions with this compound? A4: No, unless the goal is to reduce the nitro group. Strong reducing agents will readily convert the nitro group (-NO₂) to an amino group (-NH₂) or other reduced species, fundamentally changing the molecule's identity and properties.[6]
Q5: What is the primary degradation pathway I should be concerned about? A5: Photodegradation is the most common and immediate concern for nitroaromatic compounds.[5][7] Exposure to UV or even strong visible light can initiate reactions that lead to a complex mixture of byproducts. Always minimize light exposure during handling, experiments, and analysis.
Visualizing Degradation Factors
The following diagram illustrates the primary environmental and chemical factors that can compromise the integrity of this compound.
Caption: Primary stressors leading to the degradation of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution & Validation Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. | 1. Photodegradation: Compound degraded during sample preparation or while waiting in the autosampler. 2. Solvent Instability: The chosen solvent is reacting with the compound. | 1. Minimize Light: Prepare the sample under low-light conditions. Use amber or foil-wrapped autosampler vials. Re-inject immediately after preparation to see if new peaks are time-dependent. 2. Solvent Check: Prepare a small amount of solution in a different, high-purity, degassed solvent (e.g., ACN, THF). Analyze immediately to check for impurities. |
| Low or inconsistent yields in a reaction. | 1. Starting Material Degradation: The solid starting material has degraded during storage. 2. Reaction Condition Instability: The compound is not stable under the specific reaction conditions (e.g., high temp, incompatible reagents). | 1. Purity Check: Confirm the purity of your starting material via NMR or HPLC before starting the reaction. 2. Control Experiment: Run a "blank" reaction with your starting material under the same conditions (solvent, temp, time) but without other reagents. Analyze the outcome to assess its stability.[8] |
| Color of reaction mixture darkens significantly over time. | 1. Oxidation: The thiophene ring or other parts of the molecule may be oxidizing. 2. Polymerization: Thiophene derivatives can sometimes polymerize under certain conditions.[9] | 1. Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon). Use freshly distilled and degassed solvents. 2. Analyze Byproducts: Attempt to characterize the colored byproducts by LC-MS to understand the degradation pathway. |
| Inconsistent results in biological or screening assays. | Degradation in Assay Medium: The compound is unstable in the aqueous, buffered, or high-salt conditions of the assay plate over the incubation period. | Assay Stability Test: Incubate the compound in the assay medium (without cells or target protein) for the full duration of the experiment. Analyze the sample by HPLC at t=0 and the final time point to quantify any degradation. If unstable, consider reducing incubation time or preparing fresh compound additions. |
Best Practices & Experimental Protocols
Adhering to the following protocols will significantly enhance the stability and reproducibility of your work with this compound.
Protocol 1: Long-Term Storage of Solid Compound
-
Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot the solid compound into smaller quantities in separate, pre-weighed amber glass vials.
-
Inert Atmosphere: Purge the headspace of each vial with an inert gas (Argon or Nitrogen) for 15-30 seconds.
-
Seal Tightly: Use vials with PTFE-lined caps and ensure they are sealed tightly. For extra protection, wrap the cap with Parafilm.
-
Label Clearly: Label each vial with the compound name, batch number, date, and weight.
-
Store Cold & Dark: Place the vials inside a secondary container (e.g., a small box) and store in a -20°C freezer that is not frost-free (to avoid temperature cycling).
Protocol 2: Preparation and Handling of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous, and aprotic solvent in which the compound is highly soluble (e.g., DMSO, THF, Dichloromethane). See the table below for guidance.
-
Use Degassed Solvents: If sensitivity to oxidation is a concern, use solvents that have been degassed by sparging with an inert gas.
-
Work Under Low Light: Weigh the compound and prepare the solution under minimal ambient light. Avoid direct overhead lighting.
-
Use Volumetric Glassware: Use Class A volumetric flasks for accurate concentration.
-
Store Properly: Store the stock solution in an amber glass vial, purge the headspace with inert gas, and store at -20°C. For daily use, a small aliquot can be kept at 4°C for a short period (1-2 days), but stability should be verified.
-
Initial QC Check: Immediately after preparation, run an analytical test (e.g., HPLC-UV, LC-MS) to obtain a purity profile and retention time. This serves as a baseline (t=0) for all future stability checks.
Quantitative Data Summary
The following tables provide guidelines for solvent selection and highlight incompatible conditions.
Table 1: Solvent Stability & Compatibility
| Solvent | Polarity | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent | Good for high-concentration stocks. Hygroscopic; use anhydrous grade. |
| Tetrahydrofuran (THF) | Medium | Good | Can form peroxides; use freshly opened or inhibitor-free THF. |
| Dichloromethane (DCM) | Medium | Good | Suitable for reactions and short-term storage. |
| Acetonitrile (ACN) | High | Good | Common HPLC solvent; good for analytical standard preparation. |
| Methanol / Ethanol | High | Fair | Protic nature may be unsuitable for certain reactions. Potential for photoreactions. |
| Water (buffered) | High | Poor to Fair | Stability is highly pH-dependent. Unstable at pH > 9.[6] |
Table 2: Incompatible Reagents and Conditions
| Class | Examples | Reason for Incompatibility |
| Strong Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd, SnCl₂ | Reduces the nitro group to an amine or intermediate species.[6] |
| Strong Bases | NaOH, KOH, t-BuOK (conc.) | Can promote nucleophilic substitution or other degradation pathways.[6] |
| Strong Oxidizing Agents | Conc. Nitric Acid, Peroxides | While the thiophene ring is somewhat stable, harsh oxidation can lead to ring opening or formation of sulfoxides.[3] |
| Strong Acids | Conc. H₂SO₄, Hot H₃PO₄ | Can lead to polymerization or trimerization of the thiophene ring.[3] |
| UV Radiation | Sunlight, UV lamps | Causes rapid photodegradation.[5][10] |
Troubleshooting Workflow
If you encounter unexpected results, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting experimental issues.
Understanding Degradation Pathways
A foundational understanding of the potential degradation mechanisms is essential for rational experimental design.
-
Photodegradation: This is a complex process initiated by the absorption of UV-Vis light by the nitroaromatic system. It can lead to the formation of radical species, promoting ring opening, hydroxylation, or polymerization.[5] Studies on p-nitrophenol, a structural analog, show that photo-ionization can occur, leading to radical cations that react with oxygen and promote the breakage of the aromatic ring.[5]
-
Reduction of the Nitro Group: The electron-deficient nitro group is readily reduced. This can occur intentionally with chemical reagents or unintentionally in biological systems with reductase enzymes. The reduction proceeds through nitroso and hydroxylamine intermediates to the corresponding aniline derivative, 2-(4-Aminophenyl)thiophene.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for the thiophene ring itself, the presence of the strong electron-withdrawing nitro group activates the phenyl ring to attack by strong nucleophiles (e.g., OH⁻, RO⁻), potentially displacing the nitro group or other substituents.
-
Oxidation of the Thiophene Ring: Although thiophenes are more resistant to oxidation than sulfides, strong oxidants can attack the sulfur atom, leading to the formation of thiophene-S-oxides.[11] This can be a pathway to ring opening and complete degradation.
By implementing the rigorous handling, storage, and experimental protocols outlined in this guide, you can safeguard the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Pérez-Pantoja, D. et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 646-669.
- Li, K. et al. (2012). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.
- Wang, Y. et al. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 8, 589.
- Asati, V. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-64.
- Li, H. et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Molecules, 28(21), 7414.
- BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
- Semantic Scholar. (n.d.). Heterogeneous photocatalytic degradation of nitrophenols.
- ResearchGate. (n.d.). Photo-catalyzed degradation of p-Nitrophenol employing TiO2 and UV radiations.
- Wikipedia. (n.d.). Thiophene.
- YouTube. (2018). 12 Chemical Reactions of Thiophene.
- Biosynth. (n.d.). This compound.
- BenchChem. (2025). Stability of 2-Nitrothiophene under different conditions.
- El-Damasy, A. K. et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57.
- Sigma-Aldrich. (n.d.). 2-(4-NITRO-PHENYL)-THIOPHENE.
- Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic).
- Mohammad, F. et al. (1990). Thermal stability of electrochemically prepared polythiophene and polypyrrole.
- Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- YouTube. (2025). How To Store Nitrocellulose?. Chemistry For Everyone.
- ResearchGate. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.
- Jain, R. K. et al. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030-3032.
- Rivnay Research Group. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors.
- Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812-819.
- R Discovery. (2023). Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process.
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Technical Support Center: Enhancing Organic Electronic Device Performance with Thiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene derivatives in organic electronic devices. This guide is designed to provide practical, field-proven insights to help you troubleshoot common experimental issues and answer frequently asked questions. Our goal is to bridge the gap between theoretical knowledge and successful experimental outcomes by explaining the "why" behind the "how."
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and step-by-step solutions.
Issue 1: Rapid Device Degradation and Poor Stability in Thiophene-Based OECTs
Symptoms: You observe a rapid decline in the performance of your organic electrochemical transistors (OECTs), particularly under continuous operation or bias stress. This may manifest as a decrease in transconductance or a shift in the threshold voltage.
Probable Causes:
-
Combined Oxidative and Reductive Stress: The simultaneous presence of oxidative and reductive bias stress can accelerate degradation in p-type thiophene-based OECTs.[1][2][3]
-
Role of Dissolved Oxygen: Dissolved oxygen can react at the interface of the gold (Au) drain electrode under reductive potentials. This reaction produces mobile reactive oxygen species that degrade the conjugated polymer backbone, disrupting charge transport.[1][2][3][4][5]
-
Electrode Material: Gold electrodes, while common, can catalytically contribute to the degradation mechanism.[1][2][4][5]
Troubleshooting Protocol:
-
Deoxygenate Your Electrolyte: Before and during OECT operation, thoroughly degas your electrolyte solution to minimize the presence of dissolved oxygen. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution.
-
Optimize Biasing Scheme: Avoid biasing schemes that create simultaneous high oxidative and reductive potentials. For instance, pulsed operation in a diode-connected manner (gate and drain shorted) has been shown to cause less degradation than continuous three-terminal operation.[4]
-
Consider Alternative Electrode Materials: If feasible, explore replacing gold electrodes with less catalytic alternatives.
-
Passivate Gold Electrodes: Apply a self-assembled monolayer (SAM) to the gold electrodes. This can create a barrier that inhibits the reaction between dissolved oxygen and the electrode surface.[1][2][4][5]
Issue 2: Low Charge Carrier Mobility and High Threshold Voltage in OFETs
Symptoms: Your organic field-effect transistors (OFETs) exhibit low charge carrier mobility (µ), a high threshold voltage (Vth), and a low on/off ratio, indicating inefficient charge transport and trapping.
Probable Causes:
-
Suboptimal Thin Film Morphology: The arrangement and crystallinity of the thiophene derivative in the thin film are critical for efficient charge transport. Poor morphology can lead to charge trapping at grain boundaries.
-
Unfavorable Side-Chain Interactions: Hydrophilic side chains, such as oligoethylene glycol (OEG), can lead to charge trapping at the dielectric interface, especially if the material has a high ionization energy.[6][7]
-
High Contact Resistance: A significant energy barrier between the source/drain electrodes and the organic semiconductor can impede charge injection and extraction, leading to an underestimation of the intrinsic material mobility.[8]
Troubleshooting Protocol:
-
Optimize Deposition Parameters: Systematically vary deposition parameters such as substrate temperature, solution concentration, and solvent choice to improve thin film morphology. For solution-processed films, techniques like spin-coating speed and post-deposition annealing are critical.[7] For vacuum-evaporated films, controlling the substrate temperature during deposition can enhance crystalline order.[9]
-
Side-Chain Engineering: If you are in the material design phase, consider the balance between solubility and electronic properties. While longer or more polar side chains can improve processability, they can also disrupt packing and introduce charge traps.[6][7][10][11] A meticulous balance is necessary for stable and efficient performance.[6][7]
-
Reduce Contact Resistance:
-
Electrode Modification: Treat the source/drain electrodes with a self-assembled monolayer (SAM), such as 2,3,4,5,6-pentafluorothiophenol (PFBT), to modify the work function of the metal and reduce the charge injection barrier.[12][13]
-
Interfacial Layers: Introduce a thin layer of a metal oxide like MoO₃ or a molecular dopant between the electrode and the organic semiconductor to facilitate charge injection.[12]
-
Issue 3: Poor Bulk Heterojunction (BHJ) Morphology in Organic Solar Cells
Symptoms: Your organic solar cells (OSCs) show low power conversion efficiency (PCE), specifically with a low short-circuit current (Jsc) and fill factor (FF), suggesting inefficient charge separation and transport within the active layer.
Probable Causes:
-
Incorrect Donor-Acceptor Ratio: The weight ratio of the thiophene-based donor polymer to the fullerene or non-fullerene acceptor is critical for forming an optimal bicontinuous network.
-
Unfavorable Phase Separation: The length scale of phase separation between the donor and acceptor materials is crucial. If the domains are too large, exciton dissociation will be inefficient. If they are too small or poorly defined, charge transport to the electrodes will be hindered.
-
Lack of Molecular Ordering: Insufficient crystallinity of the donor polymer can lead to low hole mobility, limiting the active layer thickness and overall device performance.[14]
Troubleshooting Protocol:
-
Optimize Donor:Acceptor Ratio: Systematically vary the weight ratio of the donor and acceptor materials. Simulations suggest that for P3HT:PCBM systems, a PCBM weight fraction between 0.41 and 0.62 can lead to good morphology.[15]
-
Utilize Solvent Additives: Introduce a small volume percentage (e.g., 3 vol%) of a high-boiling-point solvent additive, such as 1,8-diiodooctane (DIO) or 1,2-dichlorobenzene (DCB), to the blend solution before deposition.[16] These additives can promote favorable phase separation and enhance polymer crystallinity.[14]
-
Thermal Annealing: After film deposition, perform thermal annealing at an optimized temperature and duration. This can improve the crystallinity of the thiophene polymer and enhance phase separation, leading to improved device performance.[17]
-
Side-Chain Functionalization for Surface Energy Tuning: The surface energy of the donor polymer can be tuned through side-chain functionalization. Matching the surface energy of the donor and acceptor materials can lead to better miscibility and improved BHJ film morphology.[18]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do different side chains on thiophene derivatives impact device performance?
Side-chain engineering is a powerful tool for tuning the properties of thiophene-based materials. Here's a breakdown of their impact:
-
Solubility and Processability: Longer or branched alkyl chains enhance solubility in common organic solvents, which is crucial for solution-based fabrication techniques like spin-coating and printing.[10]
-
Film Morphology and Packing: The nature of the side chains significantly influences how the polymer backbones pack in the solid state. This, in turn, affects the intermolecular π-π stacking, which is critical for efficient charge transport.[19]
-
Electronic Properties: While the conjugated backbone primarily determines the fundamental electronic properties, side chains can have an indirect effect. For example, introducing electron-withdrawing groups can lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in organic solar cells.[20]
-
Ion Transport in OECTs: In organic electrochemical transistors, hydrophilic side chains, such as those based on ethylene glycol, are essential for ion penetration and volumetric capacitance, which are key to the device's operation.[10][11] However, a balance must be struck, as overly long or bulky side chains can hinder electronic transport.[10]
Q2: What are the most common methods for synthesizing thiophene derivatives for electronic applications?
Several synthetic routes are employed, each with its advantages:
-
Stille Cross-Coupling: This is a widely used method for polymerizing thiophene monomers. It involves the reaction of a distannylated thiophene derivative with a dihalogenated comonomer, catalyzed by a palladium complex.[9][19][21]
-
Suzuki Cross-Coupling: This is another palladium-catalyzed reaction that couples a boronic acid or ester derivative with a halide. It is often favored due to the lower toxicity of the boron-containing reagents compared to the tin reagents used in Stille coupling.[9][22]
-
Direct Arylation Polymerization (DArP): This method is gaining popularity as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize the monomers with organometallic groups.[20]
-
Gewald Reaction: This is a versatile method for synthesizing substituted thiophenes from an α-cyano carbonyl compound, a ketone or aldehyde, and elemental sulfur.[22]
The choice of synthetic method depends on the desired final structure, scalability, and tolerance to different functional groups.
Q3: What is the importance of material purity, and what are the common purification techniques?
Material purity is paramount for achieving high performance in organic electronic devices. Even trace impurities can act as charge traps, significantly reducing charge carrier mobility and overall device efficiency. A purity of at least 97% is often required.[23]
Common purification techniques include:
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds.
-
Column Chromatography: This is used to separate the desired compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.
-
Sublimation: For thermally stable small molecules, vacuum sublimation is an excellent method for achieving very high purity.
Q4: Can you explain the role of the dielectric interface in OFET performance?
The interface between the organic semiconductor and the gate dielectric is a critical region where charge transport occurs. The properties of this interface can significantly impact device performance:
-
Surface Energy and Wetting: The surface energy of the dielectric influences the growth and morphology of the overlying organic semiconductor film.
-
Charge Trapping: Defects, impurities, or hydroxyl groups on the dielectric surface can act as charge traps, immobilizing charge carriers and reducing mobility.
-
Dielectric Roughness: A smooth dielectric surface is generally preferred to promote the formation of a well-ordered semiconductor film with large crystalline domains.
To improve the dielectric interface, it is common practice to treat the surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), before depositing the organic semiconductor. This can passivate surface traps, reduce surface energy, and promote more ordered molecular packing.
Section 3: Data and Diagrams
Table 1: Impact of Side-Chain Modification on OECT Performance
| Polymer Reference | Side-Chain Characteristics | Key Performance Metric | Observation |
| p(g2T2-T) | Shortest ethylene glycol (EG) side chains | Lower current density at high scan rates | May have a lower concentration of accessible redox sites or experience repulsive interactions between sites.[10] |
| P3MEEMT series | Varying number and position of oxygen atoms in EG side chains | Higher µC* (mobility-capacitance product) | More oxygen atoms on the side chain or oxygen being further from the backbone leads to more passive swelling and higher volumetric capacitance (C*).[11] |
Diagrams
Experimental Workflow: Fabrication of a Thiophene-Based OFET
Caption: A typical workflow for fabricating a bottom-gate, top-contact organic field-effect transistor (OFET).
Logical Relationship: Factors Influencing BHJ Solar Cell Performance
Caption: Interplay of material and processing factors that determine the performance of a BHJ solar cell.
References
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Schafer, E. A., Wu, R., Meli, D., Tropp, J., Moser, M., McCulloch, I., Paulsen, B. D., & Rivnay, J. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ACS Applied Electronic Materials. [Link]
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Schafer, E. A., Wu, R., Meli, D., Tropp, J., Moser, M., McCulloch, I., Paulsen, B. D., & Rivnay, J. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. KAUST Repository. [Link]
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Rivnay Research Group. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. [Link]
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Schafer, E. A., Wu, R., Meli, D., Tropp, J., Moser, M., McCulloch, I., Paulsen, B. D., & Rivnay, J. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Northwestern Scholars. [Link]
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Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. ResearchGate. [Link]
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Ethylene Glycol Based Side Chain Length Engineering in Polythiophenes and its Impact on Organic Electrochemical Transistor Performance. The University of Liverpool Repository. [Link]
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Giovannitti, A., et al. (2022). Impact of varying side chain structure on organic electrochemical transistor performance: a series of oligoethylene glycol-substituted polythiophenes. Journal of Materials Chemistry A. [Link]
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Schafer, E. A., et al. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Princeton University. [Link]
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Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. National Institutes of Health. [Link]
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Li, Y., et al. (2012). Optimal parameters for morphology of bulk heterojunction solar cells from simulations. Applied Physics Letters. [Link]
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Synthesis and Preparation of Polythiophene Thin Film by Spin Coating Method. International Journal of Science and Research (IJSR). [Link]
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Unsubstituted Polythiophene Film Deposited via In-Situ Sequential Solution Polymerization for Chemo-/Electrochromism. ACS Publications. [Link]
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Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Materials Advances (RSC Publishing). [Link]
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The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Improved thin film morphology and bulk-heterojunction solar cell performance through systematic tuning of the surface energy of conjugated polymers. CityUHK Scholars. [Link]
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Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. MDPI. [Link]
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A Study on Reducing Contact Resistance in Solution-Processed Organic Field-Effect Transistors. ResearchGate. [Link]
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Contact effects in polymer field-effect transistors. Semantic Scholar. [Link]
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Optimizing Morphology of Bulk Heterojunction Polymer Solar Cells. eScholarship. [Link]
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Recent Developments in the Optimization of the Bulk Heterojunction Morphology of Polymer: Fullerene Solar Cells. MDPI. [Link]
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Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Wiley Online Library. [Link]
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Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. ACS Publications. [Link]
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Design Strategies and Synthesis of Thiophene-based Organic Materials. Carnegie Mellon University Research Showcase. [Link]
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Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. [Link]
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Morphology-Dependent Trap Formation in High Performance Polymer Bulk Heterojunction Solar Cells. Stanford University. [Link]
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Contact resistance effects in organic n-channel thin-film transistors. Max Planck Institute for Solid State Research. [Link]
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Polythiophene by Solution Processing. ACS Publications. [Link]
-
Synthesis and Characterization of Thiophene-Based Conjugated Copolymer Containing Ferroceneunits for Organic Electronics. ResearchGate. [Link]
-
Polythiophenes as electron donors in organic solar cells. Chemical Science (RSC Publishing). [Link]
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Effect of contact resistance in organic field-effect transistors. ResearchGate. [Link]
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Thiophene-based covalent organic frameworks. PubMed Central. [Link]
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NEXAFS Spectroscopy of P3HT and PBTTT at the Sulfur K-Edge. ACS Publications. [Link]
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Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Publications. [Link]
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Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. [Link]
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Polythiophene and its derivatives for all-polymer solar cells. Journal of Materials Chemistry A (RSC Publishing). [Link]
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Organic field-effect transistors with reduced contact resistance. Scilit. [Link]
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Enhanced Performance of Organic Solar Cells with Increased End Group Dipole Moment in Indacenodithieno[3,2-b]thiophene-Based Molecules. CityUHK Scholars. [Link]
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Achieving 16% Efficiency for Polythiophene Organic Solar Cells with a Cyano-Substituted Polythiophene. Eindhoven University of Technology Research Portal. [Link]
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Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. ACS Publications. [Link]
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Technical Support Center: Interpreting Complex Mass Spectra of Thiophene Compounds
Welcome to the technical support center for the mass spectral analysis of thiophene-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with interpreting the mass spectra of this important class of heterocyclic compounds. Here, we move beyond simple spectral matching to provide in-depth, mechanistically-grounded explanations and practical troubleshooting advice to confidently elucidate your structures.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thiophene Mass Spectrometry
This section addresses common questions regarding the mass spectral behavior of thiophene and its derivatives, providing a foundational understanding for spectral interpretation.
Question: Why is the molecular ion peak in my thiophene spectrum always so prominent?
Answer: The aromatic nature of the thiophene ring provides significant stability to the molecular ion (M⁺˙).[1][2] Electron Ionization (EI) at 70 eV imparts enough energy to cause fragmentation, but the delocalized π-electron system of the thiophene ring can effectively dissipate this energy, resulting in a relatively high abundance of the unfragmented molecular ion. This is a key characteristic of aromatic compounds in mass spectrometry and is advantageous for determining the molecular weight of your analyte.
Question: What are the most fundamental fragmentation pathways for the unsubstituted thiophene ring?
Answer: The mass spectrum of unsubstituted thiophene is relatively simple and dominated by the molecular ion at m/z 84.[3][4] Key fragmentation steps involve the loss of neutral fragments, leading to characteristic ions. The primary fragmentations include:
-
Loss of acetylene (C₂H₂): This results in an ion at m/z 58.
-
Loss of a thioformyl radical (HCS˙): This gives rise to the cyclopropenyl cation at m/z 39.
-
Formation of the thiirenium ion: Cleavage of the C-S bond followed by rearrangement can lead to the formation of ions like C₂H₂S⁺˙.
A reference mass spectrum for thiophene can be found in the NIST WebBook.[3][4]
Question: How do different substituents on the thiophene ring influence fragmentation?
Answer: Substituents dramatically influence the fragmentation pathways, providing crucial information about their identity and position on the ring. The fragmentation is typically directed by the functional group of the substituent. For instance, in 2-acylthiophenes, the dominant fragmentation is α-cleavage adjacent to the carbonyl group.[1] This leads to the formation of a stable acylium ion. In contrast, for alkylthiophenes, fragmentation is often characterized by benzylic-type cleavage.
Question: Can mass spectrometry distinguish between 2- and 3-substituted thiophene isomers?
Answer: Generally, distinguishing between 2- and 3-substituted isomers using mass spectrometry alone can be challenging, as they often produce very similar fragmentation patterns.[1][2] However, subtle differences in the relative abundances of certain fragment ions may exist. For unambiguous identification, chromatographic separation (e.g., GC-MS) prior to mass analysis is highly recommended.[5][6] In some specific cases, such as with adjacent hydroxyl and carboxyl substituents, an ortho effect can lead to characteristic fragmentation patterns that help in locating the substituents.[7]
Section 2: Troubleshooting Guide - Navigating Complex Spectra
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the analysis of thiophene compounds.
Issue: My spectrum shows an unexpected loss of a neutral molecule of 28 Da. What could this be?
Answer: A neutral loss of 28 Da from the molecular ion can be attributed to the expulsion of either carbon monoxide (CO) or ethylene (C₂H₄).
-
Loss of CO: This is common in compounds containing a carbonyl group, such as thiophene carboxaldehydes or ketones. In the case of 2-benzoylthiophene, the loss of CO can occur with a phenyl migration.[1]
-
Loss of C₂H₄: This is often seen in ethyl-substituted thiophenes through a process known as the McLafferty rearrangement, provided there is a gamma-hydrogen available for transfer.[8][9]
To confirm the identity of the lost neutral, consider the structure of your compound. If it contains a carbonyl group, CO loss is more likely. If it has an alkyl chain of at least three carbons, a McLafferty rearrangement with ethylene loss is a strong possibility. High-resolution mass spectrometry (HRMS) can also be invaluable in confirming the elemental composition of the fragment ions.[10][11][12][13]
Issue: I am seeing a fragment ion that corresponds to the loss of a chlorine atom, but my compound doesn't contain chlorine. What is happening?
Answer: This is a classic case of mistaken identity due to the isotopic signature of sulfur. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of approximately 4.2%. This means you will see an M+2 peak in your spectrum with a relative intensity of about 4-5% of the molecular ion peak. This M+2 peak can be mistaken for the molecular ion of a monochlorinated compound, as chlorine also has a significant M+2 isotope (³⁷Cl, ~24% abundance relative to ³⁵Cl).
Self-Validation Protocol:
-
Examine the M+2 Peak Intensity: A sulfur-containing compound will have an M+2 peak that is roughly 4.2% of the M peak intensity. A monochlorinated compound will have an M+2 peak that is approximately 32% of the M peak intensity (due to the contribution of the ¹³C isotope as well).
-
Look for other Isotopic Peaks: If you suspect multiple sulfur atoms or a combination of sulfur and chlorine, use an isotope pattern calculator to predict the expected isotopic distribution and compare it to your experimental data.
Issue: My baseline is noisy and I'm having trouble identifying my low-intensity fragment ions. What can I do?
Answer: A noisy baseline can obscure important low-abundance fragment ions. Here are some steps to improve your signal-to-noise ratio:
-
Increase Analyte Concentration: If possible, a more concentrated sample will produce a stronger signal.
-
Optimize Ionization Method: If you are using Electron Ionization (EI) and observing excessive fragmentation, a "softer" ionization technique like Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI) might be beneficial.[10][14][15][16] These methods impart less energy to the analyte molecule, resulting in less fragmentation and a more abundant molecular ion or protonated molecule ([M+H]⁺).[15][16]
-
Improve Chromatographic Separation: If you are using a hyphenated technique like GC-MS or LC-MS, co-eluting impurities can contribute to a high chemical background.[5][6][17] Improving your chromatography by adjusting the temperature gradient (for GC) or the mobile phase composition (for LC) can provide a cleaner spectrum.
-
Background Subtraction: Most mass spectrometry software allows for background subtraction. Ensure you are selecting a region of the chromatogram that is truly representative of the background noise.
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Sample Preparation and GC-MS Analysis of Volatile Thiophenes
This protocol is suitable for the analysis of volatile and thermally stable thiophene derivatives, such as those found in petroleum products or essential oils.[5][6][17]
-
Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove non-volatile matrix components.
-
For quantitative analysis, add an internal standard. A ³⁴S-labeled analog of the analyte is ideal for isotope dilution mass spectrometry (IDMS).[5]
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector at 250 °C. Use a split injection for concentrated samples and a splitless injection for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is a good starting point. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of around 280-300 °C at a rate of 10-20 °C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Presentation: Common Fragment Ions of Substituted Thiophenes
The following table summarizes common fragmentation patterns for various classes of substituted thiophenes. This can serve as a quick reference during spectral interpretation.
| Substituent Class | Key Fragmentation Pathway | Characteristic Fragment Ions/Neutral Losses |
| Acylthiophenes | α-Cleavage | [M - R]⁺ (where R is the alkyl/aryl group on the carbonyl) |
| Alkylthiophenes | Benzylic-type cleavage | [M - CH₃]⁺ for methylthiophenes; [M - C₂H₅]⁺ for ethylthiophenes |
| Thiophenesulfonyl Derivatives | Loss of Cl, followed by SO₂ | [M - Cl]⁺, [M - Cl - SO₂]⁺ |
| Hydroxythiophenes | Depends on other substituents | Can exhibit complex rearrangements |
| Halogenated Thiophenes | Loss of halogen radical | [M - X]⁺ (where X is the halogen) |
Section 4: Visualizing Fragmentation Pathways
Diagrams created using Graphviz (DOT language) can help visualize the complex fragmentation pathways of thiophene compounds.
Fragmentation of 2-Acetylthiophene
Caption: Primary fragmentation pathways of 2-acetylthiophene under EI.
McLafferty Rearrangement in a Thiophene with a Butyryl Side Chain
Caption: McLafferty rearrangement in 2-butyrylthiophene.
References
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Studies in the heterocyclic compounds: II. The mass spectra of some thiophene-sulfonyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry. Retrieved from [Link]
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Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. (2007). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry. Retrieved from [Link]
-
Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (1995). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). ResearchGate. Retrieved from [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Figshare. Retrieved from [Link]
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Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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Thiophene. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI... (n.d.). ResearchGate. Retrieved from [Link]
-
GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate. Retrieved from [Link]
-
Thiophene. (n.d.). NIST WebBook. Retrieved from [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. (2016). Chemical Research in Toxicology. Retrieved from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]
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Thiophene, 2-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
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GC-MS of the aromatic hydrocarbons fraction of crude oils in the South... (n.d.). ResearchGate. Retrieved from [Link]
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Thiophene, 2-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Thiophene, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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McLafferty rearrangement: Definition, easy mechanism, example. (2020). Chemistry Notes. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. Retrieved from [Link]
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Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. (2013). Journal of Mass Spectrometry. Retrieved from [Link]
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Geochemistry. (n.d.). DSpace. Retrieved from [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiophene, tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
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Thiophene, 2-decyl-. (n.d.). SpectraBase. Retrieved from [Link]
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Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu. Retrieved from [Link]
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McLafferty rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemical ionization. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
The Surprising Dynamics of the McLafferty Rearrangement. (2023). The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
McLafferty Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved from [Link]
-
Chemical Ionization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Chemical ionization mass spectrometry as a tool for the elimination of surface related phenomena in the spectra of unstable compounds. (1978). OSTI.GOV. Retrieved from [Link]
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Improving the stability of 2-(4-Nitrophenyl)thiophene for long-term studies
Technical Support Center: 2-(4-Nitrophenyl)thiophene
Introduction
Welcome to the technical support guide for this compound (CAS 59156-21-7). This molecule, characterized by a thiophene ring linked to a nitrophenyl group, is utilized in various research applications, including materials science and drug discovery, due to its photoactive and electrochemical properties[1][2]. However, the inherent chemical functionalities—a sulfur-containing heterocycle and a nitroaromatic system—present unique stability challenges that can impact the reproducibility and validity of long-term experimental studies.
The electron-withdrawing nature of the nitro group, combined with the reactivity of the thiophene ring, makes the compound susceptible to degradation under common laboratory conditions[3][4]. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating stability issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for this compound?
A1: The primary drivers of instability are photodegradation, oxidation, and pH-mediated hydrolysis.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation. Exposure can lead to complex reactions, including the reduction of the nitro group or cleavage of the aromatic rings[5][6].
-
Oxidation: The thiophene ring, despite its aromaticity, is susceptible to oxidation at the sulfur atom, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen[3]. This can lead to the formation of thiophene-S-oxides.
-
pH Sensitivity: While relatively stable in neutral and acidic media, the compound may be susceptible to degradation under strongly basic conditions (e.g., pH > 9), which can promote nucleophilic attack or other degradative pathways[7].
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be flushed with an inert gas (e.g., argon or nitrogen) to displace oxygen and stored in a freezer at -20°C or below. These conditions minimize exposure to light, oxygen, and thermal energy, which are the main catalysts for degradation[7][8].
Q3: Which solvents are recommended for preparing stock solutions for long-term studies?
A3: Aprotic, anhydrous solvents are generally preferred. Solvents such as anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are suitable choices. It is critical to use high-purity, freshly opened, or properly stored anhydrous solvents. Protic solvents like methanol or ethanol may participate in photochemical reactions, and residual water can facilitate hydrolysis over time. Always store stock solutions under the same conditions as the solid material: protected from light, under an inert atmosphere, and at low temperatures (-20°C or -80°C).
Q4: Can I anticipate the likely degradation products of this compound?
A4: Yes, based on its structure, likely degradation products include:
-
Oxidation of the thiophene ring to form the corresponding sulfoxide or sulfone.
-
Reduction of the nitro group to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or during certain biological assays.
-
Photolytic cleavage products, which may include nitrophenol-like species and various thiophene derivatives resulting from ring-opening[5][9].
-
Products of nucleophilic aromatic substitution, where a nucleophile replaces the nitro group or a hydrogen on one of the rings, particularly if the compound is subjected to harsh basic conditions.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues that may arise during experimentation, providing insights into their causes and actionable solutions.
Issue 1: A freshly prepared, pale-yellow solution of the compound turns dark yellow or brown after a few hours on the lab bench.
-
Primary Suspected Cause: Photodegradation and/or Oxidation. Nitroaromatic compounds can form colored byproducts upon exposure to ambient light[6]. Concurrently, atmospheric oxygen can initiate the oxidation of the thiophene ring.
-
Solution & Mitigation Strategy:
-
Work in Low-Light Conditions: Prepare solutions in a dimly lit area or use amber-tinted glassware and volumetric flasks.
-
Protect from Light: Immediately after preparation, wrap the container in aluminum foil or place it in a light-blocking secondary container.
-
Use Degassed Solvents: To minimize oxidation, sparge your chosen solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.
-
Maintain Inert Atmosphere: If the experiment permits, handle the solution under a continuous stream of inert gas.
-
Issue 2: Inconsistent results or loss of compound potency is observed in a cell-based assay over the 48-hour treatment period.
-
Primary Suspected Cause: In-situ degradation in aqueous, oxygen-rich cell culture media. The compound may be unstable at physiological pH (7.4) and 37°C over extended periods, or it may be metabolized by cells.
-
Solution & Mitigation Strategy:
-
Assess Stability in Media: Perform a control experiment by incubating this compound in the cell culture medium (without cells) for the duration of the assay. Sample at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of the parent compound using HPLC-UV[10].
-
Reduce Incubation Time: If significant degradation is observed, redesign the experiment to use shorter incubation times if possible.
-
Consider Antioxidants: If oxidative degradation is confirmed and it does not interfere with the assay, consider the inclusion of a biocompatible antioxidant in the medium. This requires careful validation.
-
Replenish Compound: For longer-term studies, it may be necessary to replace the medium with a freshly prepared solution of the compound at regular intervals (e.g., every 24 hours).
-
Issue 3: During a purification step using column chromatography, smearing of the product band and low recovery are observed.
-
Primary Suspected Cause: On-column degradation. Silica gel can be slightly acidic and its high surface area can catalyze degradation, especially when exposed to light and air during a long separation process.
-
Solution & Mitigation Strategy:
-
Deactivate Silica Gel: Before preparing the column, create a slurry of the silica gel in the eluent and add 1% triethylamine (or another suitable base) to neutralize acidic sites. This is particularly important if degradation products appear to be acid-catalyzed.
-
Work Quickly and Protect from Light: Run the column as efficiently as possible and wrap the glass column in aluminum foil to prevent photodegradation during separation.
-
Use Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Issue 4: Long-term storage of a stock solution in DMSO results in the appearance of new peaks in HPLC analysis.
-
Primary Suspected Cause: DMSO-mediated degradation. While a common solvent, DMSO is not always inert. It can participate in oxidative reactions, especially if it contains water impurities or upon prolonged storage at room temperature.
-
Solution & Mitigation Strategy:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous grade DMSO from a sealed container.
-
Store Aliquots at -80°C: Prepare single-use aliquots of the stock solution in DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture into the solution.
-
Validate DMSO Stability: Run a control where the compound is stored in DMSO under the intended experimental conditions to confirm stability over the required timeframe. If unstable, switch to an alternative aprotic solvent like anhydrous acetonitrile for long-term storage.
-
Data Presentation & Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Stock Solution |
| Temperature | -20°C or below | -20°C (short-term) or -80°C (long-term) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) |
| Light | Protect from all light (Amber vial) | Protect from all light (Amber vial/Foil wrap) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap |
| Solvent | N/A | Anhydrous aprotic (e.g., ACN, THF) |
| Handling | Minimize exposure to air | Use degassed solvents; prepare under inert gas |
Table 2: Example Design for a Forced Degradation Study
| Stress Condition | Protocol Summary | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 4-24h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4-24h | To assess stability in basic environments[7]. |
| Oxidation | 3-6% H₂O₂ at room temp for 24h | To identify oxidative degradation products[7]. |
| Thermal | Solid & Solution at 80°C for 48h | To evaluate thermal stability[7]. |
| Photochemical | Solution exposed to UV light (e.g., 254/365 nm) | To identify photolytic degradation products[5]. |
Key Experimental Protocols
Protocol 1: Long-Term Stability Sample Preparation
This protocol outlines the best practices for preparing samples of this compound for a long-term study.
-
Pre-analysis: Before storage, confirm the initial purity of the solid material using HPLC-UV and record the chromatogram as the T=0 reference.
-
Weighing: In a low-light, low-humidity environment, accurately weigh the desired amount of solid compound into an appropriate number of amber glass vials.
-
Inerting: Place the uncapped vials into a desiccator or glove box. Evacuate the chamber and backfill with a high-purity inert gas (e.g., argon). Repeat this cycle 3-5 times.
-
Sealing: While under the inert atmosphere, tightly seal each vial with a PTFE-lined cap.
-
Labeling & Storage: Clearly label each vial with the compound name, date, and storage conditions. Wrap the vials in aluminum foil as a secondary light barrier and place them in a designated freezer at -20°C or -80°C.
-
Analysis Schedule: At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial, allow it to equilibrate to room temperature before opening, and analyze its purity by HPLC, comparing the results to the T=0 data.
Protocol 2: Forced Degradation Study for Degradant Identification
This study is crucial for understanding how the molecule behaves under stress and for identifying potential degradation products.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions (Perform in separate vials):
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Keep the oxidative and control vials at room temperature. Place the acid and base vials in a heating block at 60°C. Protect all vials from light.
-
Sampling: After a set time (e.g., 8 hours), remove an aliquot from each vial. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS), to separate and identify the parent compound and any new peaks corresponding to degradation products. Compare the chromatograms from the stressed samples to the control.
Visualizations: Degradation & Workflow Diagrams
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for ensuring compound stability.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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El-Apasery, M. A., et al. (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
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ResearchGate. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. [Link]
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U.S. Environmental Protection Agency. Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA. [Link]
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Wang, H., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Royal Society of Chemistry. [Link]
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Li, X., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. [Link]
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Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. [Link]
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Spain, J.C., et al. (2010). Biodegradation of nitroaromatic compounds and explosives. ResearchGate. [Link]
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Li, X., et al. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
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Jenkins, T.F., et al. (1998). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. [Link]
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PubChem. 2-(4-Nitrophenyl)benzo[b]thiophene. National Center for Biotechnology Information. [Link]
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Zachariadis, G. A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
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Wang, C., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. National Institutes of Health. [Link]
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Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]
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Eawag. Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database. [Link]
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ResearchGate. Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. ResearchGate. [Link]
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Spain, J.C., & Gibson, D.T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. PubMed. [Link]
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Eawag. Nitrofen Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
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Kanagawa, T., & Kelly, D.P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]
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Wikipedia. Thiophene. Wikipedia. [Link]
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ACS Publications. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]
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NIST. Thiophene, 2-nitro-. NIST Chemistry WebBook. [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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ResearchGate. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]
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ACS Publications. Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. ACS Omega. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Arylthiophenes: Suzuki Coupling and Its Alternatives
The 2-arylthiophene structural motif is a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and conductive polymers. The efficient and selective construction of the C(sp²)-C(sp²) bond between the thiophene ring and an aryl group is, therefore, a critical challenge for synthetic chemists. While the Nobel Prize-winning Suzuki-Miyaura coupling has emerged as a go-to method, a nuanced understanding of its performance in relation to other powerful cross-coupling techniques is essential for optimal synthetic design. This guide provides an in-depth, objective comparison of Suzuki coupling with prominent alternatives—Stille, Heck, Negishi, and Kumada couplings, as well as Direct C-H Arylation—for the synthesis of 2-arylthiophenes, supported by experimental data and detailed protocols.
The Central Role of Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] Its popularity stems from the operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[2]
The catalytic cycle, a fundamental concept in understanding its efficiency and limitations, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halothiophene (commonly 2-bromothiophene), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a borate complex, which then transfers the aryl group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-arylthiophene product, regenerating the Pd(0) catalyst.
Caption: Decision workflow for selecting a synthetic method.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a generic 2-arylthiophene. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene
-
Materials: 2-Bromothiophene (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2-5 mol%), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), Nitrogen or Argon atmosphere.
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stille Coupling of 2-Bromothiophene
-
Materials: 2-Bromothiophene (1.0 eq), Aryltributylstannane (1.1 eq), Pd(PPh₃)₄ (2-5 mol%), Anhydrous Toluene or DMF, Nitrogen or Argon atmosphere.
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene or DMF via syringe.
-
Add the aryltributylstannane via syringe and heat the mixture to 80-110 °C.
-
Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate tin salts.
-
Stir for 30 minutes, then filter through celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography. [3]
-
Protocol 3: Direct C-H Arylation of Thiophene
-
Materials: Thiophene (2.0-5.0 eq), Aryl bromide (1.0 eq), Pd(OAc)₂ (1-5 mol%), Pivolic acid (PivOH, 20-30 mol%), K₂CO₃ (2.0 eq), Anhydrous DMA or Toluene, Nitrogen or Argon atmosphere.
-
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, Pd(OAc)₂, PivOH, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent followed by thiophene.
-
Seal the tube and heat to 110-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Conclusion: Selecting the Optimal Path Forward
For the synthesis of 2-arylthiophenes, the Suzuki-Miyaura coupling remains a highly attractive and often preferred method due to its favorable balance of high yields, broad functional group tolerance, and the low toxicity of its reagents and byproducts. This is a particularly important consideration in the pharmaceutical industry.
However, a "one-size-fits-all" approach is antithetical to the principles of efficient and elegant synthetic design.
-
For substrates intolerant to basic conditions or for achieving the highest degree of functional group compatibility, Stille coupling is an invaluable tool, provided the associated toxicity concerns can be managed.
-
When atom and step economy are the primary drivers, Direct C-H arylation represents the future, offering a greener and more efficient route, with the caveat that regioselectivity must be carefully controlled.
-
For particularly challenging or sterically hindered couplings where reactivity is paramount, Negishi and Kumada couplings offer powerful, albeit more demanding, alternatives.
Ultimately, the optimal choice lies in a careful consideration of the specific synthetic target, the available starting materials, and the overarching goals of the research program. This guide serves as a foundational resource to empower researchers, scientists, and drug development professionals to make informed decisions in the synthesis of this vital class of heterocyclic compounds.
References
- BenchChem. (2025). A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene.
- BenchChem. (2025). Comparative study of different catalysts for the synthesis of 2-[3-(bromomethyl)phenyl]thiophene.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2012).
- P डिफरेंस. (2020). Difference Between Heck Stile and Suzuki Reaction.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Kumada, M. (1980). Nickel and palladium complex catalyzed carbon-carbon bond formation. Pure and Applied Chemistry, 52(4), 669-679.
- Negishi, E.-i. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348.
- Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496–16497.
- Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- BenchChem. (2025). A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 2-Aryl-5-(2-ethylhexyl)thiophene.
- Rossi, R., et al. (2003). Palladium-catalysed C-C bond formation in the synthesis of thiophene-containing organic materials. Journal of Organometallic Chemistry, 687(2), 254-279.
- G Vitale, F. (2019). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. Molecules, 24(8), 1589.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238.
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486–1499.
- Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Kudo, N., et al. (2008). A general and efficient palladium-catalyzed direct-type arylation of thiophenes with aryl bromides. Tetrahedron Letters, 49(29-30), 4574-4577.
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Comparative study of the photophysical properties of different nitrophenylthiophenes
For researchers, scientists, and professionals in drug development, the nuanced photophysical behavior of molecular scaffolds is of paramount importance. Nitrophenylthiophenes, a class of donor-acceptor chromophores, present a fascinating case study in how subtle structural modifications can dramatically alter their interaction with light. This guide offers an in-depth comparative analysis of the photophysical properties of various nitrophenylthiophene isomers, underpinned by experimental data and computational insights. We will explore the causal relationships between molecular structure and photophysical outcomes, providing a framework for the rational design of novel photoactive materials.
Introduction: The Intriguing Photophysics of Donor-Acceptor Systems
Nitrophenylthiophenes represent a classic donor-acceptor (D-A) architecture, where the electron-rich thiophene moiety serves as the donor and the electron-deficient nitrophenyl group acts as the acceptor. This arrangement gives rise to intramolecular charge transfer (ICT) states upon photoexcitation, which are highly sensitive to the local environment and the specific connectivity of the donor and acceptor units. The position of the nitro group on the phenyl ring (ortho, meta, or para) and the point of attachment to the thiophene ring (2- or 3-position) are critical determinants of the molecule's electronic structure and, consequently, its photophysical properties. Understanding these structure-property relationships is crucial for applications ranging from fluorescent probes and sensors to materials for organic electronics.
The Influence of Isomeric Variation on Photophysical Properties
The spatial arrangement of the donor and acceptor moieties in nitrophenylthiophenes governs the extent of electronic communication between them. This, in turn, dictates the energy of the ICT state and the rates of radiative and non-radiative decay pathways.
Positional Isomerism of the Nitro Group
The position of the nitro group on the phenyl ring has a profound effect on the electronic properties of the molecule.
-
Para-substitution: In para-nitrophenylthiophenes, the nitro group is positioned for maximum electronic conjugation with the thiophene ring through the phenyl bridge. This typically leads to a more pronounced ICT character in the excited state, resulting in a significant red-shift in both absorption and emission spectra. However, this strong charge separation can also enhance non-radiative decay pathways, often leading to lower fluorescence quantum yields.
-
Meta-substitution: The meta position disrupts the direct conjugation between the donor and acceptor. This generally results in a less pronounced ICT character compared to the para isomer. Consequently, meta-substituted compounds often exhibit absorption and emission at higher energies (blue-shifted) and can sometimes display higher fluorescence quantum yields due to a decrease in the efficiency of non-radiative decay channels.
-
Ortho-substitution: Ortho-substitution introduces significant steric hindrance between the nitro group and the thiophene ring. This forces the phenyl and thiophene rings out of planarity, severely disrupting π-conjugation. As a result, ortho-isomers often behave more like two isolated chromophores, with their photophysical properties being less influenced by charge transfer. Their absorption spectra may resemble the sum of the individual phenyl and thiophene units.
Positional Isomerism on the Thiophene Ring
The point of attachment of the nitrophenyl group to the thiophene ring (2- or 3-position) also modulates the electronic coupling. The 2-position of the thiophene ring is more electron-rich and generally allows for more effective conjugation compared to the 3-position. Consequently, 2-substituted nitrophenylthiophenes are expected to exhibit stronger ICT character and more red-shifted spectra compared to their 3-substituted counterparts.
Comparative Photophysical Data
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Data Source |
| Representative Nitro-oligothiophenes | ||||||
| NO2T3NO2 (dinitroterthiophene) | Dichloromethane | 480 | N/A | N/A | N/A | Experimental & Computational[1] |
| PhT3NO2 (phenyl-nitroterthiophene) | Dichloromethane | 420 | N/A | N/A | N/A | Experimental & Computational[1] |
| BrT3NO2 (bromo-nitroterthiophene) | Dichloromethane | 430 | N/A | N/A | N/A | Experimental & Computational[1] |
| General Thiophene Derivatives (for comparison) | ||||||
| DMB-TT-TPA (a D-π-A system) | THF | 411 | 520 | 0.86 | N/A | Experimental[2][3] |
N/A: Not available in the cited literature. The nitro-oligothiophenes studied were found to be non-emissive, a common trait for many nitro-aromatic compounds due to efficient non-radiative decay pathways.
The data on nitro-substituted terthiophenes demonstrates the strong red-shift in absorption upon the introduction of nitro groups, indicative of significant charge transfer character.[1] The lack of emission is a key characteristic, often attributed to the promotion of intersystem crossing to the triplet state or other efficient non-radiative decay channels facilitated by the nitro group.
Causality Behind Experimental Choices and Expected Outcomes
The investigation of the photophysical properties of nitrophenylthiophenes relies on a suite of spectroscopic techniques. The choice of each technique is dictated by the specific information sought.
Steady-State Spectroscopy (UV-Vis Absorption and Fluorescence)
-
Rationale: Steady-state measurements provide fundamental information about the electronic transitions of a molecule. UV-Vis absorption spectroscopy reveals the energies of the allowed electronic transitions from the ground state to excited states. Fluorescence spectroscopy probes the emission from the lowest singlet excited state back to the ground state. The difference in energy between the absorption and emission maxima (the Stokes shift) provides insights into the geometric and electronic reorganization in the excited state.
-
Expected Outcomes: For nitrophenylthiophenes, we expect to observe a low-energy absorption band corresponding to the ICT transition. The energy and intensity of this band will be highly dependent on the isomeric structure and the polarity of the solvent. Increased solvent polarity is expected to further red-shift the emission of compounds with a significant ICT character due to the stabilization of the more polar excited state.
Time-Resolved Fluorescence Spectroscopy
-
Rationale: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides the fluorescence lifetime (τ_f), which is the average time a molecule spends in the excited state before returning to the ground state. The lifetime is sensitive to both radiative and non-radiative decay processes.
-
Expected Outcomes: Many nitrophenylthiophenes are expected to have very short fluorescence lifetimes due to efficient non-radiative decay pathways. A short lifetime in conjunction with a low quantum yield is a strong indicator of efficient quenching processes.
Transient Absorption Spectroscopy
-
Rationale: Transient absorption spectroscopy is a powerful technique for studying the dynamics of excited states, including those that are non-emissive. It allows for the observation of excited-state absorption, stimulated emission, and ground-state bleach, providing a comprehensive picture of the excited-state landscape and the pathways of relaxation.
-
Expected Outcomes: For nitrophenylthiophenes, this technique could be used to identify the formation of triplet states via intersystem crossing, a common deactivation pathway for nitro-aromatic compounds. It can also track the kinetics of internal conversion and charge separation processes.
Experimental Protocols
To ensure the integrity and reproducibility of photophysical measurements, standardized and well-validated protocols are essential.
Protocol for UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare solutions of the nitrophenylthiophene isomers in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) at a concentration that yields an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette. This low concentration helps to avoid aggregation effects.
-
Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from a suitable starting wavelength (e.g., 250 nm) to the near-infrared region (e.g., 800 nm). Use the pure solvent as a reference.
-
Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. Excite the sample at its absorption maximum. The emission should be scanned over a wavelength range starting from just above the excitation wavelength to the near-infrared. Correct the spectra for the wavelength-dependent response of the detector.
Protocol for Fluorescence Quantum Yield (Φ_f) Determination (Absolute Method)
The absolute method using an integrating sphere is the most accurate way to determine the fluorescence quantum yield.
Caption: Workflow for absolute quantum yield measurement.
-
Instrumentation: Use a spectrofluorometer equipped with an integrating sphere.[4][5][6][7][8]
-
Reference Measurement: Place a cuvette containing the pure solvent in the sample holder within the integrating sphere. Record the spectrum of the scattered excitation light.
-
Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution (with an absorbance of ~0.1 at the excitation wavelength). Record the spectrum, which will include the scattered excitation light and the sample's fluorescence emission.
-
Calculation: The quantum yield is calculated as the ratio of the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons. The instrument's software typically performs this calculation after correcting for the sphere's spectral response.[8]
Protocol for Fluorescence Lifetime (τ_f) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range.[9][10][11]
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A Senior Application Scientist's Guide to Benchmarking Novel Photovoltaic Materials: A Case Study on 2-(4-Nitrophenyl)thiophene
Introduction: The Quest for Novel Acceptors in Organic Photovoltaics
The field of organic photovoltaics (OPVs) is in a constant state of evolution, driven by the synthesis of novel materials that promise higher efficiency, greater stability, and lower production costs. While polymer donors have seen remarkable advancements, the development of high-performance, non-fullerene small molecule acceptors is a critical frontier. This guide provides a comprehensive framework for benchmarking the efficiency of a novel or hypothetical organic semiconductor, using 2-(4-Nitrophenyl)thiophene as a case study.
As of the current literature, this compound is not a widely reported active material in high-performance solar cells. However, its molecular structure—a thiophene ring (a common building block in donor materials) functionalized with a potent electron-withdrawing nitro-phenyl group—makes it an intriguing candidate as a small molecule acceptor. This guide, therefore, serves a dual purpose: it is a practical "how-to" for researchers looking to evaluate new materials and a prospective analysis of where a molecule like this compound might stand against established benchmarks.
We will detail the complete workflow from device fabrication to characterization, comparing our hypothetical this compound-based cell against two key benchmarks: the classic poly(3-hexylthiophene):[1][1]-phenyl-C61-butyric acid methyl ester (P3HT:PCBM) system, and a high-performance cell based on the polymer donor PTB7-Th paired with a fullerene acceptor (PTB7-Th:PC71BM).
I. The Strategic Choice of Materials and Benchmarks
The selection of a suitable donor polymer is paramount when evaluating a new acceptor. The donor's energy levels, charge mobility, and film-forming properties must be compatible with the acceptor to facilitate efficient charge separation and transport. For our hypothetical acceptor, this compound, we propose pairing it with the well-characterized, high-performance donor polymer PTB7-Th . This donor has been successfully used with numerous non-fullerene acceptors, making it an excellent choice for this theoretical study[2].
Energy Level Alignment: The Driving Force of Charge Separation
The efficiency of an organic solar cell is fundamentally governed by the relative Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor and acceptor materials. An effective charge transfer requires the LUMO of the donor to be higher than that of the acceptor, and the HOMO of the acceptor to be lower than that of the donor.
Below is a diagram illustrating the anticipated energy level alignment for our proposed and benchmark systems. The HOMO/LUMO levels for this compound are estimated based on the known electronic properties of its constituent moieties.
Caption: Energy level diagram of the donor and acceptor materials.
II. Experimental Workflow: From Substrate to Cell
To ensure a valid comparison, all devices must be fabricated and tested under identical conditions. The following section details a standardized protocol for creating bulk heterojunction (BHJ) organic solar cells in a conventional architecture.
Device Architecture
The standard device architecture for this comparison will be: Glass / ITO / PEDOT:PSS / Active Layer / Ca / Al . This is a well-established and reliable structure for OPV research.
Caption: Conventional bulk heterojunction device structure.
Step-by-Step Fabrication Protocol
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the ITO work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
A filtered solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Active Layer Deposition:
-
Solution Preparation:
-
PTB7-Th:NPT (Hypothetical): A blend solution of PTB7-Th and this compound (1:1.2 weight ratio) is prepared in chlorobenzene with a total concentration of 20 mg/mL. 0.5% v/v of 1-chloronaphthalene (CN) is added as a solvent additive to optimize morphology.
-
P3HT:PCBM (Benchmark 1): A blend of P3HT and PCBM (1:1 weight ratio) is dissolved in dichlorobenzene at a concentration of 25 mg/mL.
-
PTB7-Th:PC71BM (Benchmark 2): A blend of PTB7-Th and PC71BM (1:1.5 weight ratio) is dissolved in chlorobenzene with 3% v/v 1,8-diiodooctane (DIO) as an additive, at a total concentration of 25 mg/mL.
-
-
Spin Coating: The active layer solutions are spin-coated on top of the PEDOT:PSS layer inside a nitrogen glovebox. A typical spin speed would be 1000 rpm for 60 seconds, which should be optimized to achieve a film thickness of approximately 100 nm[3]. The films are then left to dry slowly to promote favorable morphology.
-
-
Cathode Deposition:
-
Encapsulation:
-
To prevent degradation from air and moisture, the devices are encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
III. Characterization and Performance Benchmarking
The performance of the fabricated solar cells is evaluated under Standard Test Conditions (STC) : an irradiance of 1000 W/m², a cell temperature of 25°C, and an AM 1.5G solar spectrum[7][8][9][10].
Current Density-Voltage (J-V) Analysis
The primary method for characterizing solar cell performance is by measuring the J-V curve using a solar simulator and a source measure unit[11][12][13]. From this curve, we extract four critical parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how close the cell is to an ideal diode.
-
Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as: PCE (%) = (Voc * Jsc * FF) / P_in * 100 where P_in is the incident power density (100 mW/cm² under STC).
Caption: Workflow for photovoltaic device characterization.
Comparative Performance Data
The table below presents a summary of typical performance data for our benchmark cells alongside a realistic, hypothetical projection for the PTB7-Th:this compound device. The hypothetical values are conservative estimates for a novel, unoptimized small molecule acceptor.
| Device Active Layer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference/Status |
| PTB7-Th:NPT | ~4-6 (est.) | ~0.85 (est.) | ~9-11 (est.) | ~60-65 (est.) | Hypothetical |
| P3HT:PCBM | 3.5 - 5.5 | ~0.60 | ~10.0 | ~65 | [14][15] |
| PTB7-Th:PC71BM | 9.0 - 10.5 | ~0.75 | ~17.0 | ~70 | [16][17][18] |
| State-of-the-Art NFA | > 18 | > 0.85 | > 25.0 | > 75 | [19] |
IV. Analysis and Path Forward
Based on our hypothetical data, a solar cell based on this compound as an acceptor, when paired with a standard donor like PTB7-Th, would likely exhibit modest performance. The estimated Voc is respectable, which can be attributed to a potentially deep HOMO level from the nitro-phenyl group. However, the Jsc and FF would likely be limited by factors such as suboptimal morphology, lower charge mobility, and potential charge recombination at the donor-acceptor interface.
This initial benchmark, even if hypothetical, is invaluable. It establishes a baseline and directs future optimization efforts. Key strategies to improve the performance of a this compound-based device would include:
-
Morphological Optimization: Systematically screening different solvents, solvent additives, and annealing conditions to control the phase separation and crystallinity of the active layer.
-
Donor Material Screening: Testing alternative donor polymers with different energy levels and molecular structures to find a better match for the this compound acceptor.
-
Molecular Engineering: Modifying the this compound structure itself, for example, by adding solubilizing side chains or altering the electron-withdrawing groups to fine-tune its electronic properties and film-forming characteristics.
V. Conclusion
This guide has outlined a rigorous and objective methodology for benchmarking the efficiency of a novel photovoltaic material, using this compound as a prospective candidate for a small molecule acceptor. While direct experimental data for this specific molecule is not yet available, we have established a complete experimental plan, from material selection and device fabrication to characterization and data analysis. By comparing against well-established benchmarks like P3HT:PCBM and high-performance systems like PTB7-Th:PC71BM, researchers can effectively situate their novel materials within the current landscape of organic photovoltaics and identify the most promising avenues for future development.
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Cross-Validation of Computational and Experimental Data for 2-(4-Nitrophenyl)thiophene: A Technical Guide
Introduction
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparative analysis of 2-(4-Nitrophenyl)thiophene, a molecule of interest due to its heterocyclic thiophene core and electron-withdrawing nitro group, lending it unique electronic and potential biological properties.[1] We will explore the synthesis, spectroscopic characterization, and quantum chemical analysis of this compound, establishing a framework for cross-validating theoretical predictions with empirical data. This process is crucial for confirming molecular structures, understanding reactivity, and guiding the rational design of novel chemical entities.
The core principle of this guide is to demonstrate a self-validating system where computational insights and experimental results are mutually reinforcing. By explaining the "why" behind experimental choices and theoretical approaches, we aim to provide researchers, scientists, and drug development professionals with a robust methodology for their own investigations.
Methodology: A Dual-Pronged Approach
Our investigation into this compound is bifurcated into experimental synthesis and characterization, and in-silico computational analysis. This dual-pronged approach allows for a comprehensive understanding of the molecule's properties.
Experimental Workflow: Synthesis and Spectroscopic Analysis
The synthesis of this compound is typically achieved through cross-coupling reactions, such as the Suzuki coupling, which is a reliable method for forming carbon-carbon bonds between aryl halides and boronic acids.[2] The subsequent characterization of the synthesized compound relies on a suite of spectroscopic techniques to elucidate its molecular structure and electronic properties.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound via Suzuki Coupling
-
Reactant Preparation: In a flask, dissolve 2-bromothiophene and 4-nitrophenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate.
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture, and extract the organic layer. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.[1][3] These spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structural confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the FT-IR spectrum of the solid sample.[1] This technique identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: Record the UV-Vis absorption spectrum of the compound dissolved in a suitable solvent (e.g., ethanol). This method provides insights into the electronic transitions within the molecule.[4]
Computational Workflow: Unveiling Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the electronic structure and properties of molecules.[5][6] These theoretical calculations provide a deeper understanding of molecular geometry, reactivity, and spectroscopic characteristics.
Computational Workflow Diagram
Caption: Workflow for computational analysis of this compound.
Protocol 3: DFT Calculations
-
Structure Preparation: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization of the molecular structure using a DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[7][8] This step identifies the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[7]
-
Electronic Property Calculations: With the optimized geometry, calculate various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[5][9] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[9][10]
-
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its intermolecular interactions.[8][11][12]
-
Results and Discussion: A Comparative Analysis
The true power of this dual-pronged approach lies in the cross-validation of the data obtained from both experimental and computational methods.
Structural Elucidation: NMR and FT-IR vs. Optimized Geometry
The experimental NMR and FT-IR data serve as the primary confirmation of the successful synthesis of this compound. The predicted bond lengths and angles from the DFT optimized geometry can then be compared to standard values and, where available, to crystallographic data of similar compounds.
Table 1: Comparison of Key Spectroscopic Data
| Spectroscopic Technique | Experimental Observation | Computational Prediction (DFT) | Interpretation |
| ¹H NMR (CDCl₃, ppm) | δ 8.25-8.22 (d, 2H), 7.76-7.72 (d, 2H), 7.49-7.44 (m, 2H), 7.17-7.14 (m, 1H)[13] | N/A (Chemical shifts require more specialized calculations) | The observed signals and their splitting patterns are consistent with the proposed structure of this compound. |
| ¹³C NMR (CDCl₃, ppm) | δ 146.6, 141.7, 140.7, 128.8, 127.8, 126.1, 125.8, 124.5[13] | N/A (Chemical shifts require more specialized calculations) | The number of signals and their chemical shifts correspond to the unique carbon environments in the molecule. |
| FT-IR (cm⁻¹) | ~1540 (NO₂ asym. stretch), ~1351 (NO₂ sym. stretch), ~3100 (Aromatic C-H stretch)[14] | Calculated vibrational frequencies (scaled) | The strong absorption bands corresponding to the nitro group and aromatic C-H stretching vibrations confirm the presence of these functional groups. The calculated frequencies, when scaled, should show good agreement with the experimental data. |
Electronic Properties: UV-Vis Spectroscopy and HOMO-LUMO Analysis
The UV-Vis spectrum provides experimental evidence of the electronic transitions occurring within the molecule. This can be directly correlated with the computationally determined HOMO-LUMO energy gap.
Table 2: Comparison of Electronic Properties
| Property | Experimental (UV-Vis) | Computational (DFT) | Interpretation |
| λmax (nm) | Typically in the UV region, influenced by the solvent. For nitrophenyl derivatives, absorption can be observed around 320-400 nm.[15] | Calculated from the HOMO-LUMO energy gap (ΔE) | The observed absorption maximum corresponds to the energy required to promote an electron from the HOMO to the LUMO. The calculated ΔE can be used to predict the λmax and should be in reasonable agreement with the experimental value. A smaller HOMO-LUMO gap generally leads to a longer wavelength of maximum absorption.[16] |
| HOMO-LUMO Energy Gap (eV) | N/A | Calculated value (e.g., ~3-5 eV) | This theoretical value provides a quantitative measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity.[10] |
Reactivity Insights: Molecular Electrostatic Potential (MEP)
The MEP map generated from DFT calculations provides a visual representation of the charge distribution and is a powerful predictor of reactivity.
MEP Analysis Diagram
Caption: Interpretation of a typical Molecular Electrostatic Potential (MEP) map.
The MEP analysis for this compound is expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, marking them as potential sites for nucleophilic attack. This theoretical insight into reactivity can guide further experimental studies, such as investigating the molecule's interaction with biological targets.
Conclusion: A Symbiotic Relationship
This guide has demonstrated the symbiotic relationship between experimental and computational chemistry in the study of this compound. The experimental data provides the tangible proof of the molecule's existence and properties, while computational modeling offers a deeper, atomistic understanding of its electronic structure and reactivity. The cross-validation of these two approaches provides a high degree of confidence in the results and establishes a robust framework for the investigation of other novel compounds. For researchers in drug discovery and materials science, this integrated approach is invaluable for accelerating the design and development of new molecules with desired properties.
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A Comparative Guide to the Biological Activity of 2-(4-Nitrophenyl)thiophene and Other Nitroaromatics
This guide provides an in-depth comparison of the anticipated biological activity of 2-(4-Nitrophenyl)thiophene against other well-characterized nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the fundamental mechanisms and experimental rationale that underpin the performance of these molecules. We will explore the core principles of nitroaromatic bioactivation and detail the self-validating experimental protocols necessary to rigorously assess and compare their antimicrobial and cytotoxic potential.
The Central Paradigm: Bioreductive Activation of Nitroaromatics
Nitroaromatic compounds represent a critical class of molecules with a broad spectrum of biological activities, including antibacterial, anticancer, and antiprotozoal properties.[1] Their efficacy and toxicity are not inherent to the parent molecule but are unlocked through a process known as bioreductive activation.[2] This transformation is central to their mechanism of action.
The key player in this process is the nitro group (-NO₂), a potent electron-withdrawing moiety.[3] In biological systems, particularly under low-oxygen (hypoxic) conditions found in solid tumors or anaerobic bacterial environments, this group can be sequentially reduced by a family of enzymes called nitroreductases.[4][5] This enzymatic reduction converts the relatively inert nitro group into highly reactive, cytotoxic species.
The process, catalyzed by NAD(P)H-dependent flavoenzymes, typically proceeds through a two-electron reduction to a nitroso (-NO) intermediate, followed by a further two-electron reduction to a hydroxylamine (-NHOH) species.[6] These intermediates, particularly the N-hydroxylamino derivative, are highly electrophilic and can covalently modify and damage critical cellular macromolecules like DNA, RNA, and proteins, leading to cell death.[7][8]
Alternatively, a one-electron reduction can occur, forming a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide radical (O₂⁻).[1] This "futile cycle" can lead to significant oxidative stress, another key mechanism of cytotoxicity.[9] The specific structure of the aromatic or heteroaromatic ring influences the compound's reduction potential, thereby modulating its activation and subsequent biological activity.
Comparative Framework: Profiling Nitroaromatic Candidates
Direct experimental data on this compound is not extensively available in public literature. Therefore, our analysis will be based on established structure-activity relationships, comparing it to foundational nitroaromatic structures:
-
Nitrobenzene: The simplest nitroarene, providing a baseline for the activity of the nitrophenyl moiety.
-
2-Nitrothiophene: A simple nitroheterocycle, allowing for an assessment of the thiophene ring's contribution to bioactivity. It has been reported to have minimal antimicrobial activity on its own.[10][11]
The structure of This compound is unique in this context. It combines the nitro-activated phenyl ring with a thiophene moiety. The electron-rich thiophene ring may influence the electronic properties and reduction potential of the distal nitro group, potentially altering its rate of bioactivation by nitroreductases compared to nitrobenzene.
Table 1: Comparative Overview of Biological Activity
| Compound | Structure | Predicted/Known Antimicrobial Activity (MIC) | Predicted/Known Cytotoxicity (IC₅₀) | Key Structural Features & Mechanistic Insights |
| This compound | Moderate (Predicted) | Moderate to High (Predicted) | Combines a nitro-activated phenyl ring with a thiophene heterocycle. The thiophene moiety may enhance cell permeability and modulate the reduction potential of the nitro group. Thiophene derivatives are widely reported to possess biological activity.[12][13] | |
| Nitrobenzene | Low to Moderate | Moderate (IC₅₀ > 8 mmol/L or ~985,000 µg/mL on SMMC-7721 cells)[3] | The foundational nitroarene. Its bioactivity is dependent on bioreduction, but it often requires higher concentrations compared to more complex derivatives. Activity is mediated by reactive oxygen species.[3] | |
| 2-Nitrothiophene | Very Low [10][14] | Low to Moderate (Predicted) | The simplest nitro-substituted thiophene. While the parent compound shows minimal activity, its core structure is a key scaffold for more potent derivatives.[12] |
Experimental Protocols for Biological Activity Assessment
To validate the predicted activities and provide a robust comparison, standardized, self-validating protocols are essential. The following sections detail the methodologies for quantifying antimicrobial and cytotoxic effects.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for measuring the potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a target microorganism. The broth microdilution method is a high-throughput and reliable approach.[4][6]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Prepare a 2x working solution of the highest desired concentration in sterile cation-adjusted Mueller-Hinton Broth (MHIIB).
-
-
Plate Setup:
-
Using a 96-well round-bottom microtiter plate, add 100 µL of sterile MHIIB to all wells.
-
Add 100 µL of the 2x working compound solution to the first column of wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second. Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to the 10th column. Discard the final 100 µL from column 10. This creates a concentration gradient.
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium (e.g., S. aureus ATCC 29213), suspend several colonies in saline to match a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Cytotoxicity: IC₅₀ Determination via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[7] It measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is sparse, a robust scientific forecast can be made based on the extensive knowledge of nitroaromatic and thiophene chemistry. Its composite structure suggests a moderate potential for both antimicrobial and cytotoxic activity, predicated on the universal mechanism of bioreductive activation. The presence of the thiophene ring, a common scaffold in medicinal chemistry, may confer advantageous properties compared to the simpler nitrobenzene.[12]
This guide provides the foundational understanding and detailed, validated protocols necessary for researchers to empirically test this hypothesis. By employing the described MIC and MTT assays, a direct, quantitative comparison can be made, positioning this compound within the broader landscape of nitroaromatic compounds and elucidating its potential for future development as a therapeutic agent.
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A Researcher's Guide to Purity Confirmation: Elemental Analysis of Synthesized 2-(4-Nitrophenyl)thiophene
In the landscape of pharmaceutical and materials science research, the synthesis of novel organic compounds is a daily occurrence. However, the successful synthesis of a target molecule is only the first step. Rigorous confirmation of its purity is a critical, non-negotiable prerequisite for any further application or study. This guide provides a comprehensive overview of purity determination, focusing on the elemental analysis of a synthesized heterocyclic compound, 2-(4-nitrophenyl)thiophene. We will explore the "why" and "how" of this classical technique and objectively compare it with other prevalent analytical methods.
The Importance of Purity in Synthesized Compounds
The presence of impurities, even in trace amounts, can have profound and often detrimental effects on the biological activity, physical properties, and overall safety profile of a compound. In drug development, for instance, an impurity could lead to unforeseen side effects or reduced efficacy. In materials science, impurities can alter the electronic or optical properties of a material, rendering it unsuitable for its intended application. Therefore, robust purity analysis is a cornerstone of good scientific practice.
Synthesis of this compound: The Suzuki-Miyaura Coupling Approach
A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, 4-nitrophenylboronic acid) with an organohalide (2-bromothiophene).[1][2] The reaction is favored for its high yields and tolerance to a wide range of functional groups.[3][4]
Following the synthesis, the crude product is typically purified using techniques like column chromatography or recrystallization to remove unreacted starting materials, catalyst residues, and byproducts. However, the isolation of a product with the expected physical characteristics (e.g., melting point, TLC retention factor) is not sufficient to confirm its purity. This is where analytical techniques come into play.
Elemental Analysis: A Fundamental Tool for Purity Confirmation
Elemental analysis, specifically CHNS analysis, is a destructive analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[5][6] The underlying principle is the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[7] The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.
The molecular formula of this compound is C₁₀H₇NO₂S, with a molecular weight of 205.23 g/mol .[8] Based on this, the theoretical elemental composition is:
-
Carbon (C): 58.53%
-
Hydrogen (H): 3.44%
-
Nitrogen (N): 6.82%
-
Sulfur (S): 15.62%
The experimentally determined percentages are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity.[9][10]
Experimental Protocol: Elemental Analysis of this compound
Objective: To determine the elemental composition (C, H, N, S) of the synthesized this compound and assess its purity.
Materials:
-
Synthesized and purified this compound
-
Microanalytical balance
-
Tin or silver capsules
-
Elemental analyzer
-
Acetanilide or other suitable standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous.
-
Using a microanalytical balance, accurately weigh 1-3 mg of the sample into a pre-weighed tin or silver capsule. The precise weighing of the sample is critical as the final results are reported as a percentage of the initial mass.[5]
-
Seal the capsule to enclose the sample.
-
-
Analysis:
-
Place the sealed capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1200 °C).
-
The combustion products are swept by a carrier gas (usually helium) through a reduction tube and then into a chromatographic column for separation.
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
-
Data Interpretation:
-
The instrument's software calculates the percentages of C, H, N, and S in the sample based on the detector's response and the initial sample weight.
-
Compare the experimental results with the theoretical values for C₁₀H₇NO₂S.
-
Workflow for Purity Confirmation of Synthesized this compound
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Comparison with Alternative Purity Determination Methods
While elemental analysis is a powerful tool, it is often used in conjunction with other analytical techniques to provide a more complete picture of a compound's purity.[11][12] Each method offers unique advantages and disadvantages.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Elemental Analysis (CHNS) | Combustion and detection of resulting gases.[13] | Elemental composition (%C, H, N, S). | High accuracy and precision for elemental composition, cost-effective.[5][11] | Destructive, provides no information about the structure of impurities. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase.[14] | Presence of multiple components in a mixture. | Simple, rapid, and inexpensive for qualitative assessment.[12] | Not quantitative, resolution may be limited. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation of components in a liquid mobile phase passing through a solid stationary phase.[15] | Quantitative determination of purity and impurity profile. | High resolution, sensitivity, and quantitative accuracy.[] | More expensive instrumentation, requires method development. |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mobile phase passing through a solid or liquid stationary phase.[15] | Quantitative purity analysis of volatile and thermally stable compounds. | Excellent for volatile compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[17] | Detailed structural information, can be used for quantitative purity assessment (qNMR).[18][19] | Provides unambiguous structural confirmation, can identify and quantify impurities.[9] | Relatively insensitive, expensive instrumentation. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations.[20] | Presence of specific functional groups.[18] | Rapid and non-destructive. | Provides limited information on overall purity. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio.[17] | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular weight confirmation. | Can be difficult to quantify impurities without appropriate standards. |
Conclusion: An Integrated Approach to Purity Confirmation
Elemental analysis is a robust and reliable method for confirming the elemental composition and, by extension, the purity of a synthesized compound like this compound.[21][22] Its strength lies in its high accuracy and precision, providing a fundamental check on the identity of the molecule.[11] However, for a comprehensive assessment of purity, an integrated approach is recommended. Combining the quantitative elemental composition data from CHNS analysis with the high-resolution separation capabilities of chromatography (HPLC or GC) and the detailed structural insights from spectroscopy (NMR and MS) provides the highest level of confidence in the purity of a synthesized compound. This multi-faceted approach is the gold standard in modern chemical research and development, ensuring the integrity and reliability of scientific data.
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DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
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Eurofins Scientific. CHNS Analysis. [Link]
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Newman, D. J., & Jensen, C. M. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 896-901. [Link]
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A Comparative Guide to the Electrochemical Properties of Thiophene Isomers for Advanced Material Development
Welcome to an in-depth exploration of the electrochemical landscape of thiophene and its isomeric derivatives. In the quest for novel materials for organic electronics, sensors, and drug delivery systems, a profound understanding of the structure-property relationships of the fundamental building blocks is paramount. This guide provides a comparative analysis of the electrochemical properties of various thiophene isomers, moving beyond the parent molecule to explore how positional substitution, oligomerization, and oxidation state influence their redox behavior. The insights and experimental data presented herein are curated for researchers, materials scientists, and professionals in drug development to inform the rational design of next-generation thiophene-based materials.
Introduction: The Versatility of the Thiophene Ring
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of conducting polymers and electroactive materials.[1][2][3] Its π-electron rich system allows for relatively easy oxidation, leading to the formation of radical cations that can couple to form conjugated polymers, most notably polythiophene.[4][5] These polymers are renowned for their electrical conductivity in the doped state, a property that stems from the delocalization of electrons along the polymer backbone.[5] However, the term "thiophene" in material science often extends beyond the parent molecule to a vast family of derivatives. Understanding the nuances of how isomeric variations affect electrochemical properties is crucial for tailoring materials with specific functionalities.
This guide will comparatively analyze the following classes of thiophene isomers and derivatives:
-
Substituted Thiophenes: Examining the influence of electron-donating and electron-withdrawing groups at different positions on the thiophene ring.
-
Thiophene Oligomers: Comparing the electrochemical behavior of thiophene with its dimer (bithiophene) and trimer (terthiophene).
-
Fused Thiophene Systems: Investigating isomers such as bibenzo[c]thiophene, where the thiophene moiety is part of a larger, fused aromatic system.
-
Thiophene S-Oxides: Exploring the impact of sulfur oxidation on the electrochemical properties.
The Electrochemical Fingerprint: Key Parameters for Comparison
The electrochemical behavior of thiophene and its derivatives is primarily investigated using techniques like cyclic voltammetry (CV) and chronoamperometry.[4][6] From these experiments, we can extract several key parameters to compare the properties of different isomers:
-
Oxidation Potential (Eox): The potential at which the molecule is oxidized. A lower oxidation potential indicates that the molecule is easier to oxidize. For monomers, this potential is critical as it relates to the ease of electropolymerization.[7]
-
Reduction Potential (Ered): The potential at which the molecule is reduced. This is more relevant for applications requiring n-type conductivity.
-
Electrochemical Band Gap (Eg): The difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be estimated from the onset of oxidation and reduction potentials.[8]
-
Electron Transfer Kinetics: The rate at which electrons are transferred to or from the molecule at the electrode surface. This can be inferred from the peak separation in cyclic voltammograms.
-
Polymer Conductivity: The electrical conductivity of the resulting polymer film, which is a critical performance metric for many applications.
Comparative Analysis of Thiophene Isomers and Derivatives
The Effect of Substitution: Positional Isomerism
The position of a substituent on the thiophene ring significantly impacts its electronic structure and, consequently, its electrochemical properties. The 2- and 5-positions (α-positions) are more reactive in polymerization compared to the 3- and 4-positions (β-positions).[7]
Generally, electron-donating groups (EDGs) like alkyl or alkoxy groups increase the HOMO energy level, making the thiophene monomer easier to oxidize (i.e., they lower the oxidation potential).[8] Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy level, facilitating reduction.[8]
Table 1: Comparison of Oxidation Potentials for Substituted Thiophenes
| Compound | Substituent and Position | Onset Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | Key Observations |
| Thiophene | Unsubstituted | ~2.0 V[6][9] | High oxidation potential, requiring a significant applied potential for polymerization.[10] |
| 3-Methylthiophene | -CH₃ (EDG) at C3 | ~1.8 V[7] | The electron-donating methyl group lowers the oxidation potential compared to unsubstituted thiophene. |
| 3-Methoxythiophene | -OCH₃ (EDG) at C3 | ~0.60 V[8] | The strong electron-donating methoxy group significantly lowers the oxidation potential. |
| 3-Hexylthiophene | -C₆H₁₃ (Weak EDG) at C3 | ~0.80 V[8] | A weakly electron-donating alkyl group also facilitates oxidation. |
Note: Potentials are approximate and can vary based on experimental conditions (solvent, electrolyte, electrode).
The causality behind this trend lies in the ability of EDGs to donate electron density to the thiophene ring, destabilizing the HOMO and making it easier to remove an electron. This is a fundamental principle in the design of low band gap polymers.
Oligomers: The Path to Polymers
Comparing thiophene with its oligomers, such as 2,2'-bithiophene and 2,2':5',2''-terthiophene, reveals a clear trend of decreasing oxidation potential with increasing chain length. This is due to the extended π-conjugation, which raises the HOMO energy level.
Table 2: Electrochemical Properties of Thiophene Oligomers
| Compound | Number of Rings | Onset Oxidation Potential (Eox) vs. Ag/AgCl (V) | Polymerization Behavior |
| Thiophene | 1 | ~1.6 - 2.0 V[4][6] | Requires higher potential; polymerization can be slow. |
| 2,2'-Bithiophene | 2 | ~1.0 V[4] | Polymerizes more readily at a lower potential. |
| 2,2':5',2''-Terthiophene | 3 | +1.13 V and +1.18 V (two steps)[11] | Even easier to oxidize; acts as a good initiator for thiophene polymerization.[7] |
The lower oxidation potential of bithiophene and terthiophene not only makes them easier to polymerize but also allows them to act as "initiators" or "seeds" for the polymerization of thiophene itself, leading to more uniform and faster film growth.[7]
Fused Thiophene Systems: Enforcing Planarity
Fusing thiophene rings with other aromatic systems, such as in bibenzo[c]thiophene, creates structurally rigid and planar molecules. This planarity enhances π-orbital overlap, which generally leads to lower oxidation potentials and smaller band gaps compared to their non-fused counterparts.
Table 3: Electrochemical Data for Fused Thiophene Derivatives
| Compound | Onset Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | HOMO Energy Level (eV) |
| 4,4′-Bibenzo[c]thiophene (BBT-1) | 0.88 V[12] | -5.31 eV[12] |
| 1,1′-Si-4,4′-BBT (BBT-2) | 0.78 V[12] | -5.23 eV[12] |
| 1,1′,3,3′-Si-4,4′-BBT (BBT-3) | 0.67 V[12] | -5.14 eV[12] |
The data for the bibenzo[c]thiophene derivatives show that even subtle changes, like the addition of silyl groups, can fine-tune the electrochemical properties by influencing the electronic nature and steric hindrance of the molecule.[12]
Thiophene S-Oxides: Breaking Aromaticity
Oxidation of the sulfur atom in the thiophene ring to form a thiophene-S-oxide or thiophene-1,1-dioxide dramatically alters the electronic and electrochemical properties. This transformation breaks the aromaticity of the thiophene ring.[13] Thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions.[14]
The electrochemical behavior of thiophene-S-oxides is characterized by deoxygenation upon reduction.[15] Their reduction potentials are dependent on the substituents on the thiophene ring and the presence of proton donors.[15] As unsaturated sulfones, thiophene-1,1-dioxides are no longer aromatic and act as dienophiles in Diels-Alder reactions.[13]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, it is essential to follow standardized and well-documented experimental protocols. Below is a detailed methodology for characterizing the electrochemical properties of thiophene derivatives using cyclic voltammetry.
Protocol: Cyclic Voltammetry of Thiophene Derivatives
Objective: To determine the oxidation and reduction potentials of a thiophene derivative and to observe its electropolymerization behavior.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or ITO-coated glass)[4][6]
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[4]
-
Counter Electrode (e.g., Platinum wire)[4]
-
Thiophene derivative (monomer)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)[4][11]
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))[4][12]
-
Inert gas (e.g., Argon or Nitrogen) for purging
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the chosen solvent to ensure a clean and reproducible surface. Dry the electrode thoroughly.
-
Solution Preparation: Prepare a solution of the thiophene monomer (typically 1-10 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.[16]
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the oxidation and/or reduction of the monomer. For thiophene, a wide window from approximately -0.2 V to +2.0 V vs. Ag/AgCl may be necessary.[4]
-
Set the scan rate, typically between 50 and 100 mV/s.[11][16]
-
Run the cyclic voltammogram for a single scan to observe the initial oxidation/reduction events of the monomer.
-
To observe electropolymerization, run multiple consecutive scans. An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the electrode surface.[4]
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials from the first scan. These are used to estimate the HOMO and LUMO energy levels.
-
If polymerization occurs, the resulting polymer film can be rinsed and characterized in a monomer-free electrolyte solution to study its redox properties (doping/dedoping).[17]
-
Causality Behind Experimental Choices:
-
Anhydrous and Degassed Solvent: Water and oxygen are electroactive and can produce interfering peaks or react with the radical cations formed during oxidation, preventing polymerization.
-
Supporting Electrolyte: Provides ionic conductivity to the solution, which is necessary to complete the electrical circuit.
-
Three-Electrode Setup: Allows for precise control and measurement of the working electrode's potential relative to a stable reference electrode, while the current flows between the working and counter electrodes.
Visualizing the Concepts
Diagrams are essential for conceptualizing molecular structures and experimental workflows.
Caption: Key classes of thiophene isomers and derivatives.
Caption: Workflow for electrochemical analysis of thiophenes.
Conclusion and Future Outlook
The electrochemical properties of thiophene are highly tunable through isomeric and derivative modifications. This guide has demonstrated that:
-
Positional substitution with electron-donating groups is a powerful strategy to lower the oxidation potential and facilitate polymerization.
-
Increasing oligomer length systematically reduces the oxidation potential due to extended π-conjugation.
-
Creating fused ring systems can enhance planarity and further modulate the electronic properties.
-
Oxidizing the sulfur atom fundamentally alters the electronic structure, breaking aromaticity and leading to different electrochemical behavior.
By understanding these structure-property relationships, researchers can rationally design and synthesize novel thiophene-based materials with tailored electrochemical characteristics for a wide array of applications, from efficient organic solar cells to sensitive biosensors and advanced drug delivery platforms. The experimental protocols provided serve as a robust framework for the reliable characterization of these exciting materials.
References
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Audebert, P., Catel, J.-M., Le Coustumer, G., Duchenet, V., & Hapiot, P. (n.d.). Electrochemistry and Polymerization Mechanisms of Thiophene−Pyrrole−Thiophene Oligomers and Terthiophenes. Experimental and Theoretical Modeling Studies. The Journal of Physical Chemistry B. Retrieved from [Link]
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OpenRiver. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Winona State University. Retrieved from [Link]
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Wei, Y., Chan, C.-C., Tian, J., Jang, G.-W., & Hsueh, K.F. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polymerization. Defense Technical Information Center. Retrieved from [Link]
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(n.d.). Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. Retrieved from [Link]
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Gattuso, G., Notti, A., Pappalardo, S., Parisi, M. F., & Pisagatti, I. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Applied Sciences. Retrieved from [Link]
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Nielsen, C. B., et al. (n.d.). Distance–resilient conductivity in p-doped polythiophenes. National Institutes of Health. Retrieved from [Link]
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Brovelli Sepúlveda, F., Del Valle de la Cortina, M. A., Díaz Alzamora, F. R., & Bernede, J. C. (2001). Experimental and theoretical study of the electro-oxidation of thiophene derivatives. Repositorio UC. Retrieved from [Link]
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(2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. Retrieved from [Link]
- Wei, Y., & Chan, C. C. (1991). Polymerization of thiophene and its derivatives. Google Patents.
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Wikipedia. (n.d.). Polythiophene. Retrieved from [Link]
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Dong, B. X., et al. (2019). Influence of Side-Chain Chemistry on Structure and Ionic Conduction Characteristics of Polythiophene Derivatives: A Computational and Experimental Study. OSTI.GOV. Retrieved from [Link]
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Davis, J. A., et al. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Institutes of Health. Retrieved from [Link]
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Nishida, J., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Cyclic voltammograms of 0.01M thiophene in 0.1M LiClO 4 /CH 3 CN.... Retrieved from [Link]
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Thiemann, T., et al. (2000). Photochemical and electrochemical behavior of thiophene-S-oxides. Department of Chemistry, University of Oxford. Retrieved from [Link]
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ResearchGate. (2020). Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescence and electrochemical properties. Retrieved from [Link]
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(n.d.). Electrochemical and optical properties of thiophene- alkylheteroaromatic copolymers. Retrieved from [Link]
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Taylor & Francis. (n.d.). Polythiophene – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Electrical conductivity and resistivity of pristine polythiophene and.... Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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Addis Ababa University. (n.d.). Electrochemical Behaviours of Substituted Thiophenes. Retrieved from [Link]
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StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Electrochemical Properties of Thiophene-Based Polymers As Organic Cathode Materials for Lithium-Ion Batteries. Retrieved from [Link]
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The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 2-(4-Nitrophenyl)thiophene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Nitrophenyl)thiophene, a nitroaromatic and thiophene-containing compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the known hazards of structurally related compounds, including 2-nitrothiophene, 4-nitrophenol, and thiophene, to establish a conservative and safety-conscious operational plan.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Before any handling or disposal begins, a thorough understanding of the potential hazards associated with this compound is critical. This proactive approach to safety is foundational to preventing accidents and ensuring environmental protection.
Inherent Chemical Risks:
Based on the functional groups present, this compound should be treated as a hazardous substance.
-
Nitroaromatic Compounds: This class of chemicals is often associated with toxicity, including being harmful if swallowed, inhaled, or in contact with skin. Some nitroaromatics are also suspected of causing genetic defects. Prolonged or repeated exposure to related compounds like 4-nitrophenol may cause damage to organs.
-
Thiophene and its Derivatives: Thiophene is a flammable liquid and can be harmful if swallowed. It can also cause serious eye irritation. The removal of thiophene derivatives from the environment is a significant concern due to their persistence.
Environmental Persistence and Ecotoxicity:
Nitroaromatic compounds and heterocyclic compounds like thiophene can be persistent in the environment. Improper disposal can lead to the contamination of soil and water, posing a long-term risk to ecosystems. Some nitroaromatic compounds are known to be harmful to aquatic organisms.
Table 1: Summary of Potential Hazards and Safety Precautions
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Eye and Skin Irritation | May cause serious eye and skin irritation. | Avoid all direct contact. In case of contact, flush immediately with copious amounts of water. |
| Chronic Toxicity | Suspected of causing genetic defects; may cause organ damage through prolonged exposure. | Minimize exposure and handle with care. |
| Flammability | While the flammability of solid this compound is not explicitly documented, related compounds like thiophene are flammable. | Keep away from heat, sparks, and open flames. |
| Environmental Hazard | Persistent in the environment and potentially toxic to aquatic life. | Do not dispose of down the drain or in regular trash. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and ultimate disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Caption: Disposal Workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
-
Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, don appropriate PPE:
-
Gloves: Chemical-resistant nitrile gloves are recommended. For extensive handling, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Body Protection: A standard laboratory coat should be worn.
-
-
-
Waste Container Preparation:
-
Select a dedicated, leak-proof, and chemically compatible container for solid waste, such as a high-density polyethylene (HDPE) container.
-
Clearly label the container with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of waste generation.
-
The name and contact information of the generating laboratory.
-
-
-
Solid Waste Collection:
-
Carefully transfer any unused or waste this compound solid into the prepared hazardous waste container.
-
Also, place any items contaminated with the solid, such as weighing boats, spatulas, and disposable gloves, into the same container.
-
Avoid creating dust during transfer.
-
-
Liquid Waste Collection (if applicable):
-
If this compound is in a solution, collect the liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Rinsate from cleaning contaminated glassware should also be collected as hazardous waste. Empty containers of the chemical should be triple-rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.
-
-
Waste Segregation and Storage:
-
Crucially, do not mix this waste with other waste streams. In particular, keep it separate from strong oxidizing agents. A chemical compatibility chart should be consulted for any questions regarding the mixing of waste.
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to mitigate any potential leaks.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.
-
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
Caption: Spill Management Workflow.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section. For larger spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel. Do not use combustible materials like paper towels for initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must be collected as hazardous waste.
-
Disposal: The container with the collected spill material and all contaminated cleaning supplies must be sealed, labeled, and disposed of as hazardous waste according to the protocol in Section 2.
In-Laboratory Neutralization: A Word of Caution
While in-laboratory treatment of some chemical waste can be a part of a waste minimization strategy, it should only be undertaken by highly trained personnel with a deep understanding of the chemical reactions and hazards involved. For a compound like this compound, with its potential for hazardous byproducts upon reaction, in-lab neutralization is not recommended for routine disposal. The primary and safest disposal route is through a licensed hazardous waste contractor.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide—from thorough hazard assessment and consistent use of PPE to meticulous waste segregation and proper disposal channels—researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to responsible chemical management is integral to the integrity and success of scientific advancement.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
-
U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
-
Community Sustainability Workgroup. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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The National Academies Press. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
- University of Tennessee Health Science Center. (n.d.). Management of Hazardous Chemical Wastes at UT Memphis.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Valsynthese SA. (2021, February 19). Material Safety Data Sheet 2-NITROTHIOPHENE. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
ResearchGate. (2024, March 13). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(4-Fluorophenyl)thiophene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). 2-NITROPHENOL 4-NITROPHENOL. Retrieved from [Link]
- Carl ROTH. (n.d.).
Navigating the Handling of 2-(4-Nitrophenyl)thiophene: A Guide to Personal Protective Equipment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Nitrophenyl)thiophene. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on a thorough hazard assessment of its constituent chemical groups: the thiophene ring and the aromatic nitro group. As no specific Safety Data Sheet (SDS) is readily available for this compound, a conservative approach, treating the substance with a high degree of caution, is imperative.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound. While specific toxicity data is not available, the molecular structure allows for a robust hazard assessment by analogy to similar, well-characterized compounds.
-
Aromatic Nitro Compounds: The presence of the 4-nitrophenyl group is a primary safety concern. Aromatic nitro compounds are a class of chemicals known for their potential toxicity. They can often be absorbed through the skin and may be harmful if inhaled or ingested.[1][2] A significant hazard associated with this class is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1]
-
Thiophene Derivatives: Thiophene and its derivatives can act as skin and respiratory irritants.[3][4]
-
Physical Form: As a solid or powder, it can pose an inhalation hazard if dust is generated during handling.[2][5]
Given these factors, this compound should be handled as a substance that is potentially toxic via inhalation, dermal contact, and ingestion. All handling procedures must be designed to minimize or eliminate exposure through these routes.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure. These are foundational to a safe laboratory environment.
-
Ventilation: All work with this compound, including weighing and preparing solutions, must be conducted within a certified laboratory chemical hood to prevent the inhalation of dust or vapors.[6] This is in accordance with standards such as ANSI/ASSP Z9.5, which mandate the use of exposure control devices when there is a possibility of overexposure to air contaminants.[6][7][8][9]
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. The SOP should cover every step from initial handling to final disposal.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is a critical last line of defense. The selection of appropriate PPE must be based on a thorough hazard assessment of the specific tasks being performed.[1][5][10] The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers assess workplace hazards and select appropriate PPE.[1][2][5][10][11]
Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times when handling this compound in any form.[11]
-
Causality: Goggles provide a seal around the eyes to protect against splashes of solutions or airborne particles, which can cause serious irritation or be absorbed.[12]
-
Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[13]
Hand Protection
The choice of gloves is critical due to the high potential for dermal absorption of aromatic nitro compounds. Disposable nitrile gloves are commonly used in laboratories but offer very limited protection against these substances.
-
Requirement: Due to the poor resistance of nitrile to nitroaromatics, double-gloving is recommended. An inner nitrile glove can be overlaid with a glove offering greater chemical resistance, or two pairs of nitrile gloves can be worn with the understanding that they must be changed with extreme frequency.
-
Causality: Skin contact is a primary exposure route. Data for nitrobenzene, a structurally related compound, shows that breakthrough times for nitrile gloves can be less than five minutes, and in some cases, under one minute.[12][14] This means the chemical can permeate the glove material very rapidly, exposing the skin.
-
Immediate Action: Gloves must be inspected for any signs of degradation or puncture before use.[15] If contact with the chemical occurs, gloves must be removed and replaced immediately using the proper removal technique to avoid contaminating the skin.[16] Hands should be washed thoroughly after glove removal.[17]
Table 1: Glove Selection and Chemical Compatibility
| Glove Material | Recommended Use for this compound | Breakthrough Time (vs. Nitrobenzene) | Rationale & Reference |
| Nitrile | Splash protection ONLY; must be changed immediately upon contact. Double-gloving recommended. | < 1 to < 5 minutes | Poor resistance to aromatic nitro compounds. Provides a minimal barrier for incidental contact only.[12][14][18] |
| Butyl Rubber | Recommended for extended handling or immersion. | > 480 minutes | Excellent resistance to many ketones, esters, and nitro-compounds. |
| Viton™ | Recommended for extended handling or immersion. | > 480 minutes | Excellent resistance to aromatic hydrocarbons. |
| Latex | Not Recommended | Variable; generally poor vs. organic solvents. | Prone to degradation by many organic chemicals and can cause allergies.[19] |
Note: Glove performance varies by manufacturer, thickness, and the specific chemical mixture. Always consult the manufacturer's specific chemical resistance data.[15]
Body Protection
-
Requirement: A flame-resistant laboratory coat, fully buttoned, must be worn at all times. Long pants and closed-toe, closed-heel shoes are also mandatory.
-
Causality: A lab coat protects against minor splashes and spills on the skin and prevents contamination of personal clothing.[13] Flame-resistant material is a prudent precaution when working with any organic chemical. Exposed skin on the legs or feet is a potential route of exposure and is not acceptable in a laboratory setting.[17]
-
Enhanced Protection: For tasks with a higher risk of significant splashes, such as large-scale transfers or cleanup of spills, chemical-resistant aprons or coveralls should be worn over the lab coat.[10]
Respiratory Protection
-
Requirement: When engineering controls (i.e., a chemical hood) are not feasible or are insufficient to control airborne concentrations, respiratory protection is required. The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134 and includes medical evaluations, fit testing, and training.[5]
-
Causality: Inhalation of fine powders of nitroaromatic compounds can lead to systemic toxicity.[2]
-
Selection: For protection against dusts, a NIOSH-approved N95, R95, or P95 particulate respirator may be appropriate.[3] The selection must be based on a formal exposure assessment. If vapors are also a concern, a combination cartridge for organic vapors and particulates would be necessary.
Procedural Plans: Safe Operation and Disposal
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Experimental Workflow: PPE Donning & Doffing
Caption: Workflow for the correct sequence of donning and doffing PPE.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
PPE Disposal: Used gloves, disposable lab coats, and any other contaminated disposable PPE must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not discard in the regular trash.
-
Chemical Waste: Unused or waste this compound and any contaminated solutions or materials (e.g., pipette tips, weighing paper) must be collected in a compatible, sealed, and labeled hazardous waste container.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and proper disposal procedures, which typically involve high-temperature incineration by a licensed contractor.[16]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
By integrating these robust engineering controls, meticulous work practices, and appropriate personal protective equipment, researchers can handle this compound while minimizing exposure and ensuring a safe laboratory environment.
References
-
Occupational Safety and Health Administration. (n.d.). 29 CFR Part 1910 Subpart I - Personal Protective Equipment. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Glove Material Breakthrough Time after Total Immersion. EHS Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
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Caltech Green Labs. (n.d.). Laboratory Guidelines and Standards. Retrieved from [Link]
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University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Harmony Lab & Safety Supplies. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Valsynthese SA. (2021). Material Safety Data Sheet: 2-NITROTHIOPHENE. Retrieved from [Link]
-
The Synergist. (2022). The New Laboratory Ventilation Standard. AIHA. Retrieved from [Link]
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ANSI/ASSP. (2022). Z9.5-2022: Laboratory Ventilation. Retrieved from [Link]
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TSI. (n.d.). Quick Guide to ANSI/ASSP Z9.5-2022: Laboratory Ventilation. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
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Utah State University. (n.d.). Glove Chemical Compatibility Guide. Office of Research. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
Cole-Parmer. (2018). Chemical Compatibility Chart For Disposable Gloves. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
